Product packaging for Dilauryl maleate(Cat. No.:CAS No. 2915-52-8)

Dilauryl maleate

Cat. No.: B1606050
CAS No.: 2915-52-8
M. Wt: 452.7 g/mol
InChI Key: HEJZJSIRBLOWPD-UHFFFAOYSA-N
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Description

Dilauryl maleate is a useful research compound. Its molecular formula is C28H52O4 and its molecular weight is 452.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H52O4 B1606050 Dilauryl maleate CAS No. 2915-52-8

Properties

IUPAC Name

didodecyl (Z)-but-2-enedioate
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InChI

InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3/b24-23-
Source PubChem
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InChI Key

HEJZJSIRBLOWPD-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C28H52O4
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DSSTOX Substance ID

DTXSID6062705
Record name Didodecyl maleate
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Molecular Weight

452.7 g/mol
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Physical Description

Liquid
Record name 2-Butenedioic acid (2Z)-, 1,4-didodecyl ester
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CAS No.

2915-52-8
Record name 1,4-Didodecyl (2Z)-2-butenedioate
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Record name Didodecyl maleate
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Foundational & Exploratory

Spectroscopic Analysis of Dilauryl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for dilauryl maleate, a long-chain diester of significant interest in polymer and materials science. Due to the limited availability of directly published experimental spectra for this compound, this guide presents predicted data based on established spectroscopic principles and available data for homologous shorter-chain dialkyl maleates, namely diethyl maleate and dibutyl maleate. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided for researchers in drug development and materials science.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR (Proton NMR)

The 1H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester carbonyl groups and the electronegativity of the oxygen atoms.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~6.2Singlet2HOlefinic protons (-CH=CH-)
~4.1Triplet4HMethylene protons adjacent to ester oxygen (-O-CH2 -CH2-)
~1.6Quintet4HMethylene protons beta to ester oxygen (-O-CH2-CH2 -CH2-)
~1.3Multiplet36HMethylene protons of the lauryl chains (-(CH2)9-)
~0.9Triplet6HTerminal methyl protons (-CH3)

1.1.2. 13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (ppm) Assignment
~165Carbonyl carbons (-C =O)
~130Olefinic carbons (-C H=C H-)
~65Methylene carbons adjacent to ester oxygen (-O-C H2-)
~32Methylene carbon at the end of the lauryl chain (-C H2-CH3)
~29Methylene carbons within the lauryl chains (-(C H2)n-)
~26Methylene carbon beta to the ester oxygen (-O-CH2-C H2-)
~23Methylene carbon adjacent to the terminal methyl group (-C H2-CH3)
~14Terminal methyl carbons (-C H3)
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Wavenumber (cm-1) Intensity Assignment
~2925StrongC-H stretch (alkane)
~2855StrongC-H stretch (alkane)
~1725StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1160StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C28H52O4), the molecular weight is approximately 452.7 g/mol .

m/z Interpretation
452[M]+, Molecular ion
285[M - C12H23O]+, Loss of a lauryloxy radical
269[M - C12H23O2]+, Loss of a lauryloxycarbonyl radical
169[C12H25]+, Lauryl cation

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3)

  • NMR tubes (5 mm diameter)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl3 to the vial.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (1H or 13C).

  • Data Acquisition:

    • For 1H NMR:

      • Acquire the spectrum using a standard pulse-acquire sequence.

      • Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • For 13C NMR:

      • Acquire the spectrum using a proton-decoupled pulse-acquire sequence.

      • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ 7.26 ppm for 1H, δ 77.16 ppm for 13C).

    • Integrate the peaks in the 1H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or ethanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol, dichloromethane)

  • Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS) or a direct infusion system.

Procedure (using GC-MS with EI):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., 1 mg/mL in methanol).

  • Instrument Setup:

    • Set the GC parameters:

      • Injector temperature: e.g., 250 °C

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Oven temperature program: e.g., start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.

      • Carrier gas: Helium at a constant flow rate.

    • Set the MS parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: e.g., m/z 40-600.

      • Ion source temperature: e.g., 230 °C.

      • Quadrupole temperature: e.g., 150 °C.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

    • The instrument will separate the components of the sample in the GC column before they enter the mass spectrometer for ionization and analysis.

  • Data Analysis:

    • Analyze the resulting mass spectrum.

    • Identify the molecular ion peak ([M]+).

    • Identify and interpret the major fragment ions to elucidate the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy (FTIR-ATR) Sample->IR Direct Application NMR NMR Spectroscopy (1H & 13C) Dissolution->NMR MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to Dilauryl Maleate (CAS 2915-52-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl maleate (CAS 2915-52-8) is a diester of maleic acid and lauryl alcohol.[1] Its chemical structure, featuring a reactive carbon-carbon double bond and two long, hydrophobic lauryl chains, makes it a versatile molecule with applications in various industrial fields. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C28H52O4[2][3]
Molecular Weight 452.71 g/mol [2]
CAS Number 2915-52-8[2]
IUPAC Name didodecyl (Z)-but-2-enedioate[4]
Appearance White crystalline substance or colorless to pale yellow liquid[1][5]
Melting Point 28-29 °C[5]
Boiling Point 521.8 °C at 760 mmHg[1][6]
Density 0.921 g/cm³[1][6]
Flash Point 245.2 °C[1][6]
Vapor Pressure 5.52E-11 mmHg at 25°C[1]
Refractive Index 1.463[1]
Solubility Soluble in most organic solvents; insoluble in water.[1][7]

Synthesis and Manufacturing

This compound is primarily synthesized via the esterification of maleic acid or its anhydride with lauryl alcohol.[1] The reaction is typically acid-catalyzed. A critical parameter in the synthesis is temperature control; to prevent isomerization of the maleate (cis isomer) to the less desired fumarate (trans isomer), the reaction temperature should be maintained below 60°C.[5]

The synthesis can be conceptualized as a two-step process when starting from maleic anhydride:

  • Monoesterification: The anhydride ring is opened by one equivalent of lauryl alcohol to form the monoester, lauryl hydrogen maleate.

  • Diesterification: A second equivalent of lauryl alcohol reacts with the monoester to form this compound.

Synthesis_of_Dilauryl_Maleate cluster_step1 Step 1: Monoesterification cluster_step2 Step 2: Diesterification MA Maleic Anhydride Intermediate Lauryl Hydrogen Maleate (Monoester) MA->Intermediate + LA1 Lauryl Alcohol (1 equivalent) LA1->Intermediate DLM This compound Intermediate->DLM + LA2 Lauryl Alcohol (1 equivalent) LA2->DLM H2O Water DLM->H2O Temp < 60°C Catalyst Acid Catalyst Catalyst->Intermediate Catalyst->DLM

Synthesis of this compound from Maleic Anhydride.

Applications

The unique structural features of this compound lend it to a variety of industrial applications.

Polymer Chemistry

This compound serves as a functional monomer in polymerization reactions. Its carbon-carbon double bond allows it to be incorporated into polymer backbones via free-radical polymerization, either as a homopolymer or, more commonly, as a copolymer with other monomers like vinyl acetate.[8][9] The long lauryl chains impart flexibility and hydrophobicity to the resulting polymer.

Plasticizer

As a plasticizer, this compound is added to polymers, particularly polyvinyl chloride (PVC), to increase their flexibility and durability.[1] Its low volatility and resistance to extraction by water and oils make it a suitable choice for various applications.[1]

Pour Point Depressant

In the petroleum industry, this compound and its copolymers are utilized as pour point depressants for waxy crude oils. The long alkyl chains of this compound can co-crystallize with the paraffin wax in the oil, inhibiting the formation of large wax crystal networks and thereby improving the oil's flowability at low temperatures.[4]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on literature descriptions.[5]

Materials:

  • Maleic acid

  • Lauryl alcohol

  • Sulfuric acid (concentrated, as catalyst)

  • Benzene (as solvent and for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve maleic acid and a molar excess of lauryl alcohol in benzene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux, ensuring the temperature of the reaction mixture does not exceed 60°C to prevent isomerization.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis_Workflow start Start reactants Combine Maleic Acid, Lauryl Alcohol, Benzene, and Sulfuric Acid start->reactants reflux Reflux at < 60°C with water removal reactants->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Cool, wash with NaHCO3 and water monitor->workup Complete dry Dry organic phase workup->dry evaporate Remove solvent dry->evaporate recrystallize Recrystallize from ethanol evaporate->recrystallize end Pure this compound recrystallize->end

Workflow for the synthesis of this compound.
Copolymerization with Vinyl Acetate

This protocol describes a general procedure for the free-radical copolymerization of this compound with vinyl acetate.[8]

Materials:

  • This compound

  • Vinyl acetate (inhibitor removed)

  • Benzoyl peroxide (or other suitable radical initiator)

  • Toluene (or other suitable solvent)

  • Methanol (for precipitation)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve this compound and vinyl acetate in toluene.

  • De-gas the solution by bubbling nitrogen through it for at least 30 minutes.

  • Add the desired amount of benzoyl peroxide.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80°C) under a nitrogen atmosphere.

  • Allow the polymerization to proceed for the desired time, monitoring the viscosity.

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it with methanol.

  • Dry the copolymer in a vacuum oven at a moderate temperature.

Performance Evaluation as a Pour Point Depressant

The effectiveness of this compound as a pour point depressant can be evaluated using standardized ASTM methods.[1][2][10]

Method: ASTM D5853 - Standard Test Method for Pour Point of Crude Oils.[1]

Principle: This method determines the temperature at which a crude oil sample ceases to flow under specified cooling conditions. The addition of a pour point depressant is expected to lower this temperature.

Procedure Outline:

  • Prepare a stock solution of this compound in a suitable solvent if it is not directly soluble in the crude oil.

  • Add a specified concentration of the this compound solution to the crude oil sample.

  • Thoroughly homogenize the mixture.

  • Determine the pour point of the treated crude oil sample according to the procedures outlined in ASTM D5853.[1]

  • Compare the pour point of the treated sample with that of the untreated crude oil to determine the pour point depression.

PPD_Evaluation start Start prepare_samples Prepare crude oil samples (with and without this compound) start->prepare_samples heat_samples Heat samples to ensure homogeneity prepare_samples->heat_samples cool_samples Cool samples under controlled conditions (ASTM D5853) heat_samples->cool_samples test_flow Tilt sample at regular temperature intervals to check for flow cool_samples->test_flow determine_pp Record temperature at which flow stops (Pour Point) test_flow->determine_pp compare Compare pour points of treated and untreated samples determine_pp->compare end Determine Pour Point Depression compare->end

References

An In-depth Technical Guide to the Solubility of Dilauryl Maleate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dilauryl maleate in organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative solubility and provides a robust experimental framework for researchers to determine precise solubility parameters in their laboratories.

Introduction to this compound

This compound (CAS No: 2915-52-8) is a diester of maleic acid and lauryl alcohol, with the molecular formula C28H52O4.[1][2][3] It is a colorless to pale yellow liquid often used as a plasticizer, particularly in the production of flexible polyvinyl chloride (PVC) products.[1] Its long alkyl chains contribute to its hydrophobic nature and influence its solubility profile in various organic media.

Qualitative Solubility of this compound

General literature and chemical databases indicate that this compound is soluble in most organic solvents.[1] This is attributed to its ester functional groups and the long, nonpolar lauryl chains which favor interaction with nonpolar and moderately polar organic solvents. However, it is expected to have low solubility in highly polar solvents like water. The slower biodegradation of longer-chain esters is attributed to their lower water solubility and increased steric hindrance, which can limit enzyme access to the ester linkages.

Table 1: Qualitative Solubility of this compound

Solvent ClassGeneral SolubilityRationale
Hydrocarbons SolubleThe long alkyl (lauryl) chains of this compound have strong van der Waals interactions with nonpolar hydrocarbon solvents (e.g., hexane, toluene).
Chlorinated Solvents SolubleSolvents like dichloromethane and chloroform are effective at solvating the entire molecule, including the ester groups and the alkyl chains.
Ethers SolubleDiethyl ether and tetrahydrofuran can interact with the ester linkages while also being compatible with the long alkyl chains.
Ketones SolubleSolvents such as acetone and methyl ethyl ketone are polar enough to interact with the ester groups but also have sufficient nonpolar character to dissolve the alkyl chains.
Alcohols SolubleLower molecular weight alcohols (e.g., ethanol, isopropanol) are generally good solvents. Solubility may decrease with increasing alcohol polarity.
Esters Soluble"Like dissolves like" principle applies; ethyl acetate and similar esters are expected to be good solvents.
Polar Aprotic Solvents Likely SolubleSolvents like DMF and DMSO are powerful solvents and are likely to dissolve this compound, although specific data is not readily available.
Water InsolubleThe large, nonpolar lauryl groups dominate the molecule, making it hydrophobic and insoluble in water.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for the isothermal equilibrium solubility determination of a compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID), or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of excess solid should be sufficient to ensure that saturation is reached and that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. To avoid precipitation, immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a known volume of the solvent to a concentration within the analytical range of the quantification method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry) to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility (S) using the following formula:

    S = (C × V_total) / V_initial

    Where:

    • C = Concentration of the diluted sample determined by the analytical method.

    • V_total = Total volume of the diluted sample.

    • V_initial = Initial volume of the supernatant taken for dilution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start: Select Solvent and Temperature add_excess Add Excess this compound to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temperature (24-72h) seal_vial->agitate settle Allow Excess Solid to Settle agitate->settle centrifuge Or Centrifuge at Constant Temperature agitate->centrifuge sample Withdraw and Filter Supernatant settle->sample centrifuge->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (HPLC/GC) dilute->quantify calculate Calculate Solubility quantify->calculate end End: Solubility Data calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not widely published, its chemical structure suggests high solubility in most non-polar to moderately polar organic solvents and poor solubility in water. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a reliable method for in-house determination. The logical workflow diagram further clarifies the steps involved in such a determination. This guide serves as a foundational resource for understanding and experimentally determining the solubility of this compound.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of Dilauryl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal analysis of Dilauryl Maleate is limited. This guide synthesizes known physical properties with established principles of thermal degradation for analogous long-chain and unsaturated esters to provide a comprehensive theoretical framework. The experimental protocols provided are standardized methods that can be applied to obtain precise data for this compound.

Introduction

This compound, a diester of maleic acid and lauryl alcohol, finds application as a monomer in polymer synthesis and as a plasticizer.[1] Its thermal stability is a critical parameter influencing its processing, storage, and performance in final formulations. This technical guide provides a detailed overview of the expected thermal behavior of this compound, including its physical properties, hypothetical degradation profile, and potential degradation pathways. Furthermore, it outlines comprehensive experimental protocols for researchers to definitively characterize its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior at elevated temperatures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₅₂O₄[2][3][4]
Molecular Weight 452.71 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 521.8 °C at 760 mmHg[2][3]
Flash Point 245.2 °C[2][3]
Density 0.921 g/cm³[2]
Solubility Soluble in most organic solvents[2]

Thermal Stability and Degradation Profile

Thermogravimetric Analysis (TGA) - Hypothetical Profile

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound, a single-step degradation is anticipated in an inert atmosphere. The key parameters from a hypothetical TGA curve are summarized in Table 2.

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound

ParameterHypothetical ValueDescription
Onset Decomposition Temperature (T_onset) ~ 250 - 300 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Degradation Rate (T_max) ~ 300 - 350 °CThe temperature at which the rate of mass loss is highest.
Final Decomposition Temperature (T_final) ~ 350 - 400 °CThe temperature at which the degradation process is largely complete.
Residual Mass @ 500 °C < 5%The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere.
Differential Scanning Calorimetry (DSC) - Expected Events

Differential Scanning Calorimetry measures the heat flow into or out of a sample as a function of temperature. For this compound, the following thermal events would be expected.

Table 3: Expected Thermal Events for this compound from DSC

Thermal EventExpected Temperature RangeDescription
Glass Transition (T_g) Dependent on thermal historyA reversible transition in amorphous regions from a hard, glassy state to a more flexible, rubbery state.
Crystallization (T_c) If cooled from a molten stateAn exothermic event where the material solidifies into a crystalline structure.
Melting (T_m) Not typically observed (liquid at RT)An endothermic event where a solid melts into a liquid. Given its liquid state, this would only be observed if solidified at very low temperatures.
Decomposition > 250 °CAn exothermic or endothermic event corresponding to the chemical degradation of the molecule.

Proposed Thermal Degradation Pathways

The thermal degradation of esters can proceed through several mechanisms. For this compound, the presence of both long alkyl chains and a carbon-carbon double bond suggests multiple competing degradation pathways. The pyrolysis of esters with β-hydrogens on the alcohol moiety, such as this compound, often proceeds through a six-membered ring transition state (a retro-ene reaction) to yield an alkene and a carboxylic acid.

A proposed initial degradation step for this compound is the cleavage of the ester bond to form maleic anhydride and dodecene. Subsequent degradation of these primary products would then occur at higher temperatures.

G Proposed Initial Thermal Degradation Pathway of this compound cluster_reactants Reactant cluster_process Process cluster_products Initial Degradation Products cluster_secondary Secondary Degradation dilauryl_maleate This compound thermal_energy Thermal Energy (Heat) dilauryl_maleate->thermal_energy is subjected to maleic_anhydride Maleic Anhydride thermal_energy->maleic_anhydride leading to dodecene Dodecene thermal_energy->dodecene leading to further_degradation Further Degradation at Higher Temperatures maleic_anhydride->further_degradation dodecene->further_degradation

Caption: Proposed initial thermal degradation pathway of this compound.

Experimental Protocols

To obtain precise data on the thermal stability and degradation of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal stability and decomposition profile of this compound.

G Experimental Workflow for TGA of this compound cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition and Analysis start Start weigh Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum). start->weigh setup Place the sample pan in the TGA instrument. Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. weigh->setup equilibrate Equilibrate at a starting temperature (e.g., 30 °C). setup->equilibrate heat Heat the sample from the starting temperature to an endpoint (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). equilibrate->heat record Continuously record the sample mass as a function of temperature. heat->record analyze Analyze the TGA curve to determine T_onset, T_max, and residual mass. record->analyze end End analyze->end

Caption: Experimental workflow for TGA of this compound.

Differential Scanning Calorimetry (DSC)

This protocol details the methodology for identifying thermal transitions in this compound.

G Experimental Workflow for DSC of this compound cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Acquisition and Analysis start Start weigh Accurately weigh 5-10 mg of this compound into a DSC pan and hermetically seal it. start->weigh setup Place the sample pan and a reference pan (empty, sealed) in the DSC instrument. Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. weigh->setup heat1 Heat from a low temperature (e.g., -50 °C) to above its expected decomposition temperature (e.g., 400 °C) at a constant rate (e.g., 10 °C/min). setup->heat1 cool Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min). heat1->cool heat2 Perform a second heating scan under the same conditions as the first to observe any changes in thermal behavior after the initial thermal history is erased. cool->heat2 record Record the heat flow as a function of temperature. heat2->record analyze Analyze the DSC thermogram to identify glass transitions, crystallization, melting, and decomposition events. record->analyze end End analyze->end

Caption: Experimental workflow for DSC of this compound.

Conclusion

This technical guide provides a thorough, albeit theoretical, overview of the thermal stability and degradation of this compound. The provided physicochemical data, hypothetical thermal profiles, and proposed degradation pathways serve as a valuable resource for researchers. The detailed experimental protocols for TGA and DSC offer a clear roadmap for obtaining the empirical data necessary to validate and refine the theoretical framework presented herein. Such experimental investigation is crucial for the safe and effective application of this compound in various industrial and pharmaceutical contexts.

References

Core Mechanism of Dilauryl Maleate as a Lubricant Additive: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chemical Structure and Properties

Dilauryl maleate is characterized by a central carbon-carbon double bond from the maleate group, flanked by two ester functionalities, each connected to a twelve-carbon alkyl chain (lauryl group). This molecular architecture imparts amphiphilic properties, with the polar ester groups having an affinity for metal surfaces and the long, non-polar alkyl chains providing a low-shear-strength layer.

Hypothesized Mechanism of Action

The primary role of this compound as a lubricant additive is to function as a boundary lubrication agent. Under conditions of high load and/or low speed, the hydrodynamic oil film can become thin enough for surface asperities to come into contact. In such scenarios, this compound is believed to act through the following multi-step mechanism:

  • Adsorption: The polar ester head groups of the this compound molecules are attracted to the metallic surface, leading to their adsorption onto the surface. This process is driven by polar interactions between the ester groups and the metal oxide layer present on the metal.

  • Film Formation: Following adsorption, the long lauryl chains align themselves, extending away from the metal surface. This forms a densely packed, organized molecular layer. This film acts as a physical barrier, preventing direct contact between the asperities of the opposing metal surfaces.

  • Friction and Wear Reduction: The protective film formed by this compound provides a low-shear-strength interface. When the surfaces move relative to each other, shearing occurs within this organic layer rather than at the metal-metal interface. This significantly reduces the coefficient of friction and minimizes adhesive wear. The film is softer than the metal surfaces, thus preventing galling and scuffing.

Diagram of Hypothesized Adsorption Mechanism

G cluster_lubricant Lubricant with this compound cluster_adsorbed Adsorbed this compound Layer Metal Bulk Metal Oxide Metal Oxide Layer ap1 ap2 ap3 p1 l1_1 p1->l1_1 l1_2 p1->l1_2 p2 l2_1 p2->l2_1 l2_2 p2->l2_2 p3 l3_1 p3->l3_1 l3_2 p3->l3_2 Adsorption Adsorption of Polar Head p3->Adsorption p4 l4_1 p4->l4_1 l4_2 p4->l4_2 al1_1 ap1->al1_1 al1_2 ap1->al1_2 al2_1 ap2->al2_1 al2_2 ap2->al2_2 Film Formation of Protective Film ap2->Film al3_1 ap3->al3_1 al3_2 ap3->al3_2 Adsorption->ap2

Caption: Hypothesized adsorption of this compound on a metal surface.

Experimental Protocols for Evaluation

To quantitatively assess the performance of a lubricant additive like this compound, standardized tribological tests are employed. The following outlines a typical experimental protocol using the Four-Ball Wear Test, a common method for evaluating the anti-wear properties of lubricating fluids.

Four-Ball Wear Test (based on ASTM D4172)

Objective: To determine the wear preventive characteristics of a lubricating fluid.

Apparatus:

  • Four-Ball Wear Tester

  • Steel balls (typically AISI E-52100 steel)

  • Microscope for measuring wear scar diameter

Procedure:

  • Preparation: Thoroughly clean the test balls, ball pot, and locking ring with a suitable solvent (e.g., hexane) and allow them to dry completely.

  • Assembly: Place three clean steel balls in the ball pot. Secure them in place with the locking ring.

  • Lubricant Addition: Add the test lubricant (base oil with a specified concentration of this compound) to the ball pot until the balls are fully submerged.

  • Test Setup: Mount the ball pot onto the tester. Secure a fourth clean steel ball in the chuck of the motor-driven spindle.

  • Test Conditions: Set the test parameters to the desired values. Standard conditions are often:

    • Load: 147 N (15 kgf) or 392 N (40 kgf)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Test Execution: Start the tester. The top ball will rotate against the three stationary balls under the specified load and temperature for the set duration.

  • Post-Test Analysis:

    • After the test, turn off the machine and disassemble the ball pot.

    • Clean the three stationary balls with solvent.

    • Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.

    • Calculate the average wear scar diameter.

Data Presentation: The results are typically presented as the average wear scar diameter in millimeters. A smaller wear scar diameter indicates better anti-wear performance.

Diagram of Experimental Workflow

G start Start prep Prepare Test Rig and Lubricant Sample start->prep assemble Assemble Four-Ball Test Fixture prep->assemble run_test Run Test under Specified Conditions (ASTM D4172) assemble->run_test disassemble Disassemble and Clean Balls run_test->disassemble measure Measure Wear Scar Diameters disassemble->measure analyze Analyze and Report Data measure->analyze end_node End analyze->end_node

Caption: Workflow for Four-Ball Wear Test (ASTM D4172).

Quantitative Data Summary (Hypothetical)

Lubricant SampleAdditive Concentration (wt%)Test Load (N)Average Wear Scar Diameter (mm)
Base Oil03920.85
Base Oil + this compound1.03920.55
Base Oil + this compound2.03920.48

Conclusion

While specific, publicly available research on the tribological performance of this compound is limited, its chemical structure strongly suggests a mechanism of action based on the formation of a protective, low-shear boundary film through adsorption of its polar ester groups onto metal surfaces. This hypothesized mechanism aligns with the well-understood behavior of other long-chain ester lubricant additives. The long alkyl chains are expected to provide an effective barrier to prevent metal-to-metal contact, thereby reducing friction and wear, especially in applications involving softer metals like aluminum. Further empirical studies, following standardized protocols such as the ASTM D4172 four-ball test, would be necessary to quantify its performance and fully validate this proposed mechanism.

References

Health and Safety Considerations for Dilauryl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for Dilauryl maleate (CAS No. 2915-52-8), a long-chain diester of maleic acid. Due to the limited availability of specific toxicological data for this compound, this guide incorporates a read-across approach, leveraging data from structurally similar dialkyl maleates, such as Dibutyl maleate and Dioctyl maleate. This approach is supported by regulatory bodies, given the common metabolic pathway of these esters, which hydrolyze to maleic acid and the corresponding alcohol[1][2].

Toxicological Profile

The primary health concerns associated with dialkyl maleates include skin sensitization. The acute toxicity via oral and dermal routes for long-chain diesters is generally considered to be low[1].

Acute Toxicity

Oral Toxicity: No specific acute oral toxicity data (e.g., LD50) is available for this compound[1]. However, data from analogue compounds suggest low acute oral toxicity. For instance, Dibutyl maleate has a reported oral LD50 in rats of 3730 mg/kg[3][4].

Dermal Toxicity: An acute dermal toxicity study on a substance presumed to be this compound, following OECD Guideline 402, indicated an LD50 greater than 2000 mg/kg body weight in rats, with no signs of systemic toxicity or local skin effects observed[2]. This suggests a low order of acute dermal toxicity.

Irritation

Skin Irritation: A study conducted according to OECD Guideline 404 found that this compound is not classified as a skin irritant in rabbits, with a primary irritation index of 0.00. No dermal reactions were observed during the study.

Eye Irritation: An eye irritation study in rabbits, following OECD Guideline 405, classified this compound as "minimally irritating." The highest total mean score for eye irritation was 7.3.

Sensitization

While no specific skin sensitization studies for this compound were identified, the group of maleic diesters is generally considered to be skin sensitizers based on animal data and some human observations[1]. For example, Dibutyl maleate has been shown to enhance contact sensitization in mice[5][6][7]. Therefore, it is prudent to handle this compound as a potential skin sensitizer.

Genotoxicity

No dedicated mutagenicity studies for this compound were found. However, the broader group of maleic acid esters is not expected to have mutagenic potential[1]. An in vitro chromosome aberration test for Dioctyl maleate was negative[8]. Furthermore, maleic acid, the common hydrolysis product, has tested negative in bacterial gene mutation tests[9][10]. A study on Dibutyl maleate using Salmonella typhimurium strains did not indicate mutagenic activity, although the study did not fully align with current OECD guidelines[11].

Carcinogenicity and Reproductive Toxicity

There is currently no data available to assess the carcinogenic or reproductive toxicity potential of this compound.

Quantitative Toxicological Data Summary

EndpointTest SubstanceSpeciesMethod (OECD Guideline)ResultClassification
Acute Oral Toxicity Dibutyl maleate (Analogue)RatSimilar to OECD 401LD50 = 3730 mg/kg bwNot Classified
Acute Dermal Toxicity This compoundRatOECD 402LD50 > 2000 mg/kg bwNot Classified
Skin Irritation This compoundRabbitOECD 404Primary Irritation Index = 0.00Not Irritating
Eye Irritation This compoundRabbitOECD 405Highest Total Mean Score = 7.3Minimally Irritating
Skin Sensitization Dibutyl maleate (Analogue)MouseNot specifiedEnhanced contact sensitizationConsidered a Sensitizer
Genotoxicity (In Vitro) Dioctyl maleate (Analogue)Not specifiedNot specifiedNegative (Chromosome Aberration)Not Mutagenic
Genotoxicity (In Vitro) Dibutyl maleate (Analogue)BacteriaSimilar to OECD 471Negative (Ames Test)Not Mutagenic

Experimental Protocols

Skin Irritation (Read-across from this compound Study)
  • Guideline: Based on OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Test System: New Zealand White rabbits.

  • Methodology: A single 0.5 g dose of the test substance was applied to a small area of shaved, intact skin on each of three rabbits. The application site was covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

  • Observations: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions were scored according to the Draize scale.

  • Data Analysis: The Primary Irritation Index was calculated from the mean scores for erythema and edema.

Eye Irritation (Read-across from this compound Study)
  • Guideline: Based on OECD Guideline 405 (Acute Eye Irritation/Corrosion).

  • Test System: Albino rabbits.

  • Methodology: A single 0.1 mL dose of the test substance was instilled into the conjunctival sac of one eye of each of three rabbits. The other eye served as an untreated control.

  • Observations: The eyes were examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The ocular reactions were scored according to the Draize scale.

  • Data Analysis: The mean scores for each observation point were calculated to determine the overall irritation potential.

Visualizations

Logical Workflow for Chemical Health and Safety Assessment

The following diagram illustrates a typical workflow for assessing the health and safety of a chemical, incorporating both available data and read-across principles when data gaps exist.

Chemical Safety Assessment Workflow cluster_0 Phase 1: Data Gathering & Initial Assessment cluster_1 Phase 2: Hazard Characterization cluster_2 Phase 3: Risk Assessment & Management A Identify Chemical (e.g., this compound) B Literature & Database Search (Toxicity, Physicochemical Properties) A->B C Data Gap Analysis B->C D Existing Data Available? C->D E Evaluate Existing Studies (e.g., Skin/Eye Irritation for this compound) D->E Yes F Identify Suitable Analogues (e.g., Dibutyl maleate, Dioctyl maleate) D->F No H Characterize Hazards (Acute Toxicity, Irritation, Sensitization, Genotoxicity) E->H G Conduct Read-Across Assessment F->G G->H I Exposure Assessment (Routes, Duration, Frequency) H->I J Risk Characterization (Integrate Hazard and Exposure Data) I->J K Develop Safe Handling Procedures (PPE, Engineering Controls) J->K L Communicate Hazards (SDS, Labeling) K->L

Caption: Workflow for Chemical Health and Safety Assessment.

Safe Handling and Storage

Given the potential for skin sensitization and minimal eye irritation, appropriate personal protective equipment (PPE) should be used when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Skin Protection: Lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area to minimize the potential for inhalation of any aerosols or vapors, although this compound has a low vapor pressure.

Store containers tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound exhibits a low order of acute oral and dermal toxicity and is considered non-irritating to the skin and minimally irritating to the eyes. The primary health concern, based on data from analogous maleic acid diesters, is the potential for skin sensitization. Therefore, appropriate handling precautions should be taken to avoid direct skin contact. The available data suggests a low potential for genotoxicity. Further studies would be required to definitively assess the carcinogenic and reproductive toxicity of this compound. This guide provides a summary of the currently available information to aid in the safe handling and use of this chemical in a research and development setting.

References

Navigating the Environmental Profile of Dilauryl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical-Chemical Properties

Dilauryl maleate, also known as didodecyl maleate, is a diester of maleic acid and lauryl alcohol. Its structure consists of a central four-carbon chain with a cis-double bond and two ester linkages to twelve-carbon alkyl (lauryl) chains. These long hydrophobic chains are the primary determinants of its physical-chemical properties and environmental behavior.

Table 1: Physical-Chemical Properties of this compound

PropertyValueReference
CAS Number 2915-52-8General Chemical Knowledge
Molecular Formula C₂₈H₅₂O₄[1][2]
Molecular Weight 452.72 g/mol [1]
Synonyms Didodecyl maleate, (Z)-2-Butenedioic acid didodecyl ester[2]
Physical State Liquid (at standard conditions)[2]
Calculated XLogP3-AA 11.4[1]

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including water, soil, and air.

Abiotic Degradation

Abiotic degradation processes are those that do not involve microorganisms. For this compound, the most significant abiotic degradation pathway is hydrolysis.

Hydrolysis is the primary degradation pathway for esters in the environment. This compound is expected to hydrolyze in aqueous environments to form maleic acid and lauryl alcohol (dodecanol).[3] The rate of this reaction is dependent on pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products DLM This compound (C₂₈H₅₂O₄) MA Maleic Acid (C₄H₄O₄) DLM->MA Hydrolysis LA 2 Lauryl Alcohol (C₁₂H₂₆O) DLM->LA Hydrolysis H2O 2 H₂O (Water)

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

While specific data for this compound is unavailable, the standard protocol to determine hydrolysis rates is OECD Guideline 111. This method involves:

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Test Substance Application: The test substance is added to the buffer solutions at a concentration low enough to ensure it remains dissolved. Due to the low expected water solubility of this compound, a co-solvent might be necessary.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C) to accelerate the reaction. Samples are taken at various time intervals.

  • Analysis: The concentration of the parent substance (and ideally the degradation products) is measured over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: The rate constants for hydrolysis are calculated, and from these, the half-life (DT50) at each pH is determined.

Direct photolysis in water is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb light at wavelengths greater than 290 nm. Indirect photolysis, through reactions with hydroxyl radicals, may occur, but specific data are not available.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms.

No experimental data on the ready biodegradability of this compound are available. However, an assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) suggests that long-chain maleic acid esters are not expected to be readily biodegradable.[3] The large size and high hydrophobicity of the molecule may limit its bioavailability to microorganisms.

However, its hydrolysis product, lauryl alcohol, is a linear fatty alcohol that is known to be readily biodegradable. Maleic acid is also expected to be biodegradable. Therefore, while the parent compound may degrade slowly, its hydrolysis products are unlikely to persist in the environment.

Experimental Protocol: OECD 301C - Ready Biodegradability: Modified MITI Test (I)

This is one of the most stringent tests for ready biodegradability.

  • Inoculum: Activated sludge from a wastewater treatment plant is used as the microbial inoculum.

  • Test System: A defined volume of mineral medium is inoculated with the sludge. The test substance is added as the sole source of organic carbon at a concentration of 100 mg/L.

  • Incubation: The test vessels are incubated for 28 days in the dark at a constant temperature (25 ± 1°C).

  • Measurement: The consumption of oxygen is measured over the 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Pass Criteria: A substance is considered readily biodegradable if it reaches >60% of its ThOD within the 28-day window, and this level of degradation must be reached within 10 days of the start of degradation (the 10-day window).

Biodegradability_Workflow substance Test Substance (this compound) protocol Select Biodegradability Test (e.g., OECD 301C) substance->protocol setup Prepare Test System: - Mineral Medium - Inoculum (Activated Sludge) - Test Substance protocol->setup incubation Incubate for 28 days (Constant Temperature, Dark) setup->incubation measurement Measure Oxygen Consumption (or CO₂ Evolution) incubation->measurement calculation Calculate % Biodegradation vs. Theoretical Maximum measurement->calculation decision Compare to Pass Level (e.g., >60% in 10-d window) calculation->decision readily Result: Readily Biodegradable decision->readily Yes not_readily Result: Not Readily Biodegradable decision->not_readily No

Environmental Distribution

Due to its very low expected water solubility and high lipophilicity (as indicated by the high calculated XLogP3-AA), this compound is expected to strongly adsorb to soil, sediment, and suspended organic matter if released into the environment. It is unlikely to be mobile in soil and will not significantly partition into the air due to its low vapor pressure.

Ecotoxicity

No experimental ecotoxicity data for this compound are available. The AICIS assessment on medium to long-chain maleic acid esters indicates that these substances are expected to have low acute toxicity via the oral and dermal routes.[3] Due to the low water solubility, the exposure concentration in aquatic toxicity tests would be very low, making it difficult to determine acute aquatic toxicity.

Overall Environmental Fate Assessment

The likely environmental fate of this compound is governed by its chemical structure as a long-chain diester.

Environmental_Fate_Assessment release Release into Environment (Water/Soil) partitioning Partitioning release->partitioning degradation Degradation release->degradation adsorption Strong Adsorption to Soil/Sediment partitioning->adsorption hydrolysis Abiotic Hydrolysis (Primary Pathway) degradation->hydrolysis biodegradation Slow Biodegradation (Parent Compound) degradation->biodegradation low_mobility Low Mobility in Soil adsorption->low_mobility products Degradation Products: - Maleic Acid - Lauryl Alcohol hydrolysis->products biodegradation->products products_biodeg Biodegradation of Products products->products_biodeg

Conclusion

While specific experimental data for this compound are scarce, a scientifically sound assessment of its environmental fate can be made based on its chemical structure and information on analogous substances.

  • Primary Degradation Pathway: The most significant degradation process is abiotic hydrolysis, which breaks the ester bonds to form maleic acid and lauryl alcohol.

  • Biodegradability: The parent compound is not expected to be readily biodegradable. However, its hydrolysis products are anticipated to be biodegradable, thus preventing long-term persistence in the environment.

  • Environmental Distribution: If released, this compound will predominantly partition to soil and sediment, with very low mobility.

  • Ecotoxicity: The ecotoxicity is expected to be low, largely due to its very limited bioavailability in the aqueous phase.

For a definitive environmental risk assessment, further experimental studies on ready biodegradability (OECD 301 series) and aquatic toxicity would be required.

References

Dilauryl Maleate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of dilauryl maleate, a significant chemical compound with applications in polymer science and as a plasticizer. This document outlines its fundamental chemical properties, a representative synthesis protocol, and a visualization of its chemical formation.

Core Chemical and Physical Properties

This compound, also known as didodecyl maleate, is the diester of maleic acid and lauryl alcohol.[1] Its molecular structure, featuring two long alkyl chains, imparts hydrophobic properties and flexibility to materials it is incorporated into.[1]

PropertyValueSource
Molecular Formula C28H52O4[2][3][4][5][6][7]
Molecular Weight 452.72 g/mol [2][3]
CAS Number 2915-52-8[2][3][4][5]
IUPAC Name didodecyl (Z)-but-2-enedioate[6]
Physical Description White crystalline material or colorless to pale yellow liquid
Boiling Point 521.8°C at 760 mmHg[2]
Flash Point 245.2°C[2]
Density 0.921 g/cm³[2]

Synthesis of this compound: A Representative Experimental Protocol

The primary method for synthesizing this compound is through the esterification of maleic acid or maleic anhydride with lauryl alcohol (dodecanol).[1] This reaction is typically catalyzed by an acid. A critical parameter in this synthesis is temperature control to prevent the isomerization of the maleate (cis isomer) to the fumarate (trans isomer).[1]

Objective: To synthesize this compound via the esterification of maleic acid and lauryl alcohol.

Materials:

  • Maleic acid (purified)

  • Lauryl alcohol (dodecanol)

  • Concentrated sulfuric acid (catalyst)

  • Benzene (for extraction)

  • Ethyl alcohol (for crystallization)

Procedure:

  • Reaction Setup: In a reaction vessel, combine equivalent molar quantities of purified maleic acid and lauryl alcohol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heating and Reaction: Heat the mixture, ensuring the temperature is maintained below 60°C throughout the process to minimize the formation of the dilauryl fumarate isomer. The reaction is allowed to proceed for several hours with stirring.

  • Extraction: After the reaction is complete, cool the mixture to room temperature. The this compound product is then extracted using benzene.

  • Purification: The benzene extract is washed to remove any unreacted acid and catalyst.

  • Crystallization: The crude product is purified by crystallization from ethyl alcohol. This process yields a white crystalline solid.

  • Drying and Characterization: The purified this compound crystals are dried. The final product can be characterized by its melting point (approximately 28-29°C) and spectroscopic methods.

Visualizing the Synthesis of this compound

The following diagram illustrates the chemical reaction for the synthesis of this compound from maleic acid and lauryl alcohol.

Dilauryl_Maleate_Synthesis cluster_reactants Reactants cluster_products Products Maleic_Acid Maleic Acid (C4H4O4) Catalyst H2SO4 (catalyst) < 60°C Maleic_Acid->Catalyst Lauryl_Alcohol Lauryl Alcohol (x2) (C12H26O) Lauryl_Alcohol->Catalyst Dilauryl_Maleate This compound (C28H52O4) Water Water (x2) (H2O) Catalyst->Dilauryl_Maleate Catalyst->Water

Caption: Synthesis of this compound.

This guide provides foundational technical information for professionals working with this compound. The provided data and protocols are intended to support research and development activities in related fields.

References

An In-depth Technical Guide to the Purity Analysis of Synthesized Dilauryl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential analytical techniques for assessing the purity of synthesized Dilauryl maleate. It includes detailed experimental protocols, data interpretation guidelines, and visual workflows to ensure accurate and reliable quality control.

Introduction to this compound Synthesis and Potential Impurities

This compound is a diester synthesized through the esterification of maleic acid or maleic anhydride with lauryl alcohol. The synthesis process, while straightforward, can lead to several impurities that must be identified and quantified to ensure the final product's quality and suitability for its intended application. The primary impurities of concern include:

  • Unreacted Starting Materials: Residual lauryl alcohol and maleic acid.

  • Isomeric Impurity: Dilauryl fumarate, the trans-isomer of this compound, which can form at elevated temperatures during synthesis.[1]

  • Monoester Intermediate: Lauryl maleate, resulting from incomplete esterification.

  • Solvent and Catalyst Residues: Depending on the specific synthetic route and purification methods employed.

A multi-faceted analytical approach is crucial for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Analytical Data Summary

The following tables summarize the expected analytical data for pure this compound and its primary impurities.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterExpected Value
Molecular Formula C₂₈H₅₂O₄
Molecular Weight 452.71 g/mol
Appearance White crystalline substance or colorless to pale yellow liquid
Melting Point Approximately 28-29°C[1]
¹H NMR (CDCl₃) ~6.2-6.3 ppm (s, 2H, -CH=CH-), ~4.2 ppm (t, 4H, -O-CH₂-), ~1.6-1.7 ppm (m, 4H, -O-CH₂-CH₂-), ~1.2-1.4 ppm (m, 32H, -(CH₂)₈-), ~0.9 ppm (t, 6H, -CH₃)
¹³C NMR (CDCl₃) ~165 ppm (C=O), ~130 ppm (-CH=CH-), ~65 ppm (-O-CH₂-), ~32, 29, 28, 26, 22 ppm (-(CH₂)₁₀-), ~14 ppm (-CH₃)
FTIR (cm⁻¹) ~2920, 2850 (C-H stretch), ~1725 (C=O ester stretch), ~1645 (C=C stretch, cis), ~1150 (C-O stretch)

Table 2: Identification of Key Potential Impurities

ImpurityAnalytical TechniqueKey Identifying Feature
Dilauryl fumarate ¹H NMRVinyl proton singlet at a higher chemical shift (~6.8 ppm) compared to this compound.
HPLCTypically has a different retention time from this compound on a C18 column.
Lauryl alcohol GC-FIDA more volatile component with a shorter retention time than the product.
¹H NMRPresence of a broad singlet for the hydroxyl proton (-OH) and distinct shifts for the alpha-methylene group (~3.6 ppm).
Maleic acid HPLCA highly polar compound that will elute very early in a reversed-phase system.
¹H NMRA broad singlet for the carboxylic acid protons.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

GC-FID is an effective method for quantifying volatile impurities such as residual lauryl alcohol.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like heptane or ethyl acetate.

  • GC Conditions:

    • Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, with a constant flow rate of 1.5 mL/min.

    • Injector Temperature: 280°C.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 10 minutes.

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The identity of impurity peaks can be confirmed by comparing their retention times with those of known standards.

HPLC is the primary technique for separating this compound from its non-volatile impurities, particularly the isomeric Dilauryl fumarate.

  • Instrumentation: An HPLC system with a UV detector and a reversed-phase column.

  • Sample Preparation: Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in acetonitrile. Further dilute as necessary.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (95:5 v/v). A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The separation of this compound and Dilauryl fumarate should be achieved. Purity is assessed by the area percentage of the main peak. Quantify known impurities using external standards.

NMR spectroscopy is indispensable for the structural confirmation of this compound and for identifying isomeric impurities.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Key Signals for Confirmation: Look for the characteristic singlet of the maleate vinyl protons at approximately 6.2-6.3 ppm.

    • Impurity Detection: The presence of a singlet around 6.8 ppm would indicate the presence of the Dilauryl fumarate isomer. Signals for lauryl alcohol (~3.6 ppm for the -CH₂OH group) can also be identified.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key Signals for Confirmation: Confirm the presence of the ester carbonyl carbon at ~165 ppm and the vinyl carbons at ~130 ppm.

FTIR is used for the rapid confirmation of functional groups present in the synthesized product.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed neat as a thin film between two NaCl or KBr plates, as this compound is a liquid or low-melting solid.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis: Confirm the presence of the following characteristic absorption bands:

    • ~2920 and 2850 cm⁻¹: C-H stretching of the lauryl chains.

    • ~1725 cm⁻¹: Strong C=O stretching of the ester group.

    • ~1645 cm⁻¹: C=C stretching, characteristic of the cis-configuration.

    • ~1150 cm⁻¹: C-O stretching of the ester group.

Visual Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis and analytical workflow for this compound.

Synthesis_and_Impurities MaleicAnhydride Maleic Anhydride or Maleic Acid Reaction Esterification (Acid Catalyst, Heat) MaleicAnhydride->Reaction LaurylAlcohol Lauryl Alcohol LaurylAlcohol->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Fumarate Dilauryl Fumarate (Isomerization) Reaction->Fumarate High Temp Purification Purification (e.g., Crystallization, Chromatography) CrudeProduct->Purification Unreacted_LA Unreacted Lauryl Alcohol Unreacted_MA Unreacted Maleic Acid FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound and the formation of key impurities.

Purity_Analysis_Workflow cluster_techniques Analytical Techniques cluster_analysis Data Analysis and Purity Assessment Sample Synthesized This compound Sample GC GC-FID Sample->GC HPLC HPLC-UV Sample->HPLC NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR Volatile Quantify Volatile Impurities (e.g., Lauryl Alcohol) GC->Volatile NonVolatile Quantify Non-Volatile Impurities (e.g., Fumarate, Maleic Acid) HPLC->NonVolatile Structure Structural Confirmation & Isomer Identification NMR->Structure Functional Functional Group Confirmation FTIR->Functional Report Final Purity Report Volatile->Report NonVolatile->Report Structure->Report Functional->Report

Caption: Workflow for the comprehensive purity analysis of this compound.

References

Potential Research Applications of Dilauryl Maleate in Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dilauryl maleate (DLM), a diester of maleic acid and lauryl alcohol, is a hydrophobic monomer with significant, yet largely untapped, potential in the field of advanced drug delivery. While historically utilized in polymer chemistry to impart hydrophobicity and flexibility to various materials, its inherent properties make it an excellent candidate for the development of novel nanocarrier systems for therapeutic agents. This technical guide outlines the prospective research applications of DLM in drug delivery, focusing on the formulation of amphiphilic copolymers for nanoparticle and micelle-based drug delivery systems. This document provides a theoretical framework and practical methodologies based on analogous long-chain alkyl ester monomers to facilitate further research and development in this promising area.

Introduction to this compound

This compound is characterized by its long dodecyl (lauryl) aliphatic chains, which confer a significant hydrophobic character, and a central carbon-carbon double bond within the maleate group that can be utilized for polymerization. Its chemical structure allows for its incorporation into polymer backbones, thereby tailoring the physicochemical properties of the resulting materials. The primary route of synthesis for DLM is the esterification of maleic acid or maleic anhydride with lauryl alcohol. It is crucial to control the reaction temperature to prevent isomerization to dilauryl fumarate, which has different stereochemistry and physical properties.

Core Concept: Amphiphilic Copolymers for Drug Delivery

The central hypothesis for the application of this compound in drug delivery lies in its use as a hydrophobic monomer in the synthesis of amphiphilic block or graft copolymers. These copolymers, possessing both hydrophobic and hydrophilic segments, can self-assemble in aqueous environments to form nanostructures such as micelles or nanoparticles. The hydrophobic core, formed by the aggregation of the DLM-containing polymer blocks, can serve as a reservoir for poorly water-soluble (hydrophobic) drugs, while the hydrophilic shell provides stability in aqueous media and can be functionalized for targeted delivery.

Potential Research Applications and Methodologies

Synthesis of Amphiphilic Copolymers Containing this compound

The synthesis of amphiphilic copolymers is the foundational step for creating DLM-based drug delivery systems. A common approach is to copolymerize DLM with a hydrophilic monomer, such as polyethylene glycol (PEG) or poly(acrylic acid) (PAA).

Experimental Protocol: Synthesis of a Poly(ethylene glycol)-block-poly(this compound) (PEG-b-PDLM) Copolymer via Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization

  • Materials: this compound (DLM), methoxy-PEG-acrylate (mPEGA, as the hydrophilic monomer), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, as RAFT agent), Azobisisobutyronitrile (AIBN, as initiator), and anhydrous 1,4-dioxane (as solvent).

  • Procedure:

    • In a dried Schlenk flask, dissolve DLM, mPEGA, CPAD, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the final molecular weight and polydispersity of the copolymer. A typical starting ratio would be [DLM+mPEGA]:[CPAD]:[AIBN] = 100:1:0.2.

    • Deoxygenate the solution by three freeze-pump-thaw cycles.

    • Place the flask in an oil bath preheated to 70°C and stir for 24 hours under an inert atmosphere (e.g., argon).

    • Quench the polymerization by exposing the solution to air and cooling it in an ice bath.

    • Precipitate the copolymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

    • Collect the precipitate by filtration and dry it under vacuum at room temperature to a constant weight.

  • Characterization: The resulting copolymer should be characterized by ¹H NMR to confirm the incorporation of both monomers and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Formulation of Nanoparticles and Micelles

Amphiphilic copolymers containing DLM are expected to self-assemble into nanoparticles or micelles in an aqueous environment.

Experimental Protocol: Formulation of PEG-b-PDLM Nanoparticles by Solvent Evaporation Method

  • Materials: PEG-b-PDLM copolymer, a hydrophobic model drug (e.g., curcumin or paclitaxel), acetone (as a volatile organic solvent), and deionized water.

  • Procedure:

    • Dissolve a known amount of the PEG-b-PDLM copolymer and the hydrophobic drug in acetone.

    • Add this organic solution dropwise to a larger volume of deionized water while stirring vigorously.

    • Continue stirring at room temperature for several hours to allow for the complete evaporation of acetone.

    • The resulting aqueous solution will contain the self-assembled, drug-loaded nanoparticles.

    • The nanoparticle suspension can be purified by dialysis against deionized water to remove any unloaded drug and residual solvent.

  • Characterization: The size, size distribution, and zeta potential of the nanoparticles should be determined using Dynamic Light Scattering (DLS). The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM).

Characterization of Drug-Loaded Nanocarriers

A critical aspect of developing a drug delivery system is to quantify its drug loading capacity and release kinetics.

Quantitative Data Summary (Based on Analogous Long-Chain Alkyl Acrylate/Methacrylate Copolymers)

ParameterTypical Range of ValuesAnalytical Technique
Particle Size (Diameter) 50 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -30 mV to +30 mV (depending on the hydrophilic block)Electrophoretic Light Scattering
Critical Micelle Concentration (CMC) 1 - 50 mg/LFluorescence Probe Method (e.g., with pyrene)
Drug Loading Content (DLC) (%) 1 - 15% (w/w)UV-Vis Spectroscopy or HPLC
Drug Encapsulation Efficiency (EE) (%) 50 - 95%UV-Vis Spectroscopy or HPLC
In Vitro Drug Release (at 24h) 20 - 80%Dialysis Method with UV-Vis/HPLC analysis

Experimental Protocol: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Procedure:

    • After nanoparticle formulation and purification, freeze-dry a known volume of the nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.

    • Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.

    • Determine the concentration of the drug in the solution using a pre-calibrated UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).

  • Calculations:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of drug-loaded nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100

In Vitro Drug Release Studies

Understanding the rate and mechanism of drug release from the nanocarriers is crucial for predicting their in vivo performance.

Experimental Protocol: In Vitro Drug Release Study using Dialysis Method

  • Materials: Drug-loaded nanoparticle suspension, dialysis membrane (with a molecular weight cut-off lower than the molecular weight of the copolymer), and release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative percentage of drug released as a function of time.

Biocompatibility Assessment

For any material to be used in a drug delivery system, it must be biocompatible and exhibit minimal toxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Materials: A relevant cell line (e.g., HeLa cells or a cell line relevant to the target disease), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the blank (non-drug-loaded) nanoparticles for a specified period (e.g., 24 or 48 hours).

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and dissolve the formed formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to untreated control cells.

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation s1 Monomers (DLM + Hydrophilic) s2 RAFT Polymerization s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, GPC) s3->s4 f1 Copolymer + Drug in Organic Solvent s4->f1 Amphiphilic Copolymer f2 Solvent Evaporation in Water f1->f2 f3 Self-Assembly f2->f3 f4 Purification (Dialysis) f3->f4 c1 DLS (Size, PDI, Zeta) f4->c1 c2 TEM (Morphology) f4->c2 c3 UV-Vis/HPLC (DLC, EE) f4->c3 c4 Fluorimetry (CMC) f4->c4 e1 Drug Release Study f4->e1 Drug-Loaded Nanoparticles e2 Biocompatibility (MTT Assay) f4->e2 Blank Nanoparticles

Caption: Experimental workflow for the development of this compound-based drug delivery systems.

Drug_Delivery_Pathway cluster_micelle Self-Assembled Nanoparticle/Micelle cluster_release Drug Release Mechanisms micelle Hydrophobic Core (PDLM) shell Hydrophilic Shell (e.g., PEG) diffusion Diffusion micelle->diffusion Release degradation Polymer Degradation (if applicable) micelle->degradation Release drug Hydrophobic Drug drug->micelle Encapsulation

Caption: Conceptual diagram of a drug-loaded nanoparticle and release mechanisms.

Future Directions and Conclusion

The incorporation of this compound into amphiphilic copolymers represents a promising, yet underexplored, avenue for the development of novel drug delivery systems. The long alkyl chains of DLM are expected to form a highly hydrophobic core within self-assembled nanocarriers, making them ideal for the encapsulation of a wide range of poorly water-soluble drugs. Future research should focus on the actual synthesis and characterization of DLM-containing copolymers and a thorough investigation of their drug loading and release capabilities with various therapeutic agents. Furthermore, comprehensive biocompatibility and in vivo studies will be essential to validate the potential of this compound-based systems for clinical applications. This guide provides a foundational framework to stimulate and direct these future research endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of Dilauryl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of dilauryl maleate, a dialkyl maleate ester. The synthesis is achieved through the esterification of maleic anhydride with lauryl alcohol. This protocol is intended for researchers, scientists, and professionals in drug development and materials science. The procedure outlines the necessary reagents, equipment, reaction conditions, and purification steps. Quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the experimental process.

Introduction

This compound is a diester of maleic acid and lauryl alcohol. Dialkyl maleates are versatile compounds used in various industrial applications, including as plasticizers, in the synthesis of polymers, and as intermediates in the production of other chemicals.[1] The synthesis of dialkyl maleates is typically achieved through the esterification of maleic acid or its anhydride with the corresponding alcohol.[2][3][4] This process is generally catalyzed by an acid.[3] This protocol details a reliable method for the synthesis of this compound in a laboratory setting.

Reaction Scheme

The synthesis of this compound proceeds via the esterification of maleic anhydride with two equivalents of lauryl alcohol. The reaction opens the anhydride ring to form a monoester intermediate, which then undergoes a second esterification to yield the final diester product and water.

Maleic Anhydride + 2 Lauryl Alcohol → this compound + H₂O

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

  • Maleic Anhydride (C₄H₂O₃)

  • Lauryl Alcohol (Dodecanol, C₁₂H₂₆O)

  • p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) (Catalyst)

  • Toluene (Solvent and azeotropic agent)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or equivalent setup for azeotropic water removal

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine maleic anhydride, lauryl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene. The molar ratio of maleic anhydride to lauryl alcohol should be approximately 1:2.2 to ensure complete reaction of the anhydride.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved. To prevent the isomerization of the maleate to the fumarate, it is crucial to maintain the reaction temperature below 60°C.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to obtain a white crystalline product.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueNotes
Reactants
Maleic Anhydride1.0 molar equivalent
Lauryl Alcohol2.2 molar equivalentsA slight excess is used to drive the reaction to completion.
Catalyst
p-Toluenesulfonic acid0.01 - 0.05 molar equivalents
Solvent
TolueneSufficient to dissolve reactants and allow for azeotropic removal of water
Reaction Conditions
Temperature< 60 °CTo prevent isomerization to dilauryl fumarate.[5]
Reaction TimeMonitored until water evolution ceasesTypically several hours.
Yield
Theoretical YieldDependent on starting quantities
Expected Actual Yield> 85%Based on similar esterification reactions.
Product Characterization
AppearanceWhite crystalline solid[5]
Melting Point28-29 °C[5]

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Esterification Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - Maleic Anhydride - Lauryl Alcohol - p-TsOH (catalyst) - Toluene (solvent) B Heat to Reflux (<60°C) Azeotropic removal of water A->B Heat C Cool to RT B->C Cool D Wash with NaHCO₃ (aq) C->D E Wash with Water & Brine D->E F Dry Organic Layer (Na₂SO₄) E->F G Filter F->G H Solvent Removal (Rotary Evaporation) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Maleic anhydride is corrosive and a skin and respiratory irritant.

  • Toluene is flammable and has toxic vapors.

  • Acid catalysts are corrosive. Handle with care.

Conclusion

This protocol provides a comprehensive and detailed procedure for the synthesis of this compound in a laboratory setting. By following the outlined steps, researchers can reliably produce this compound for further study and application. The provided data table and workflow diagram offer a clear and concise overview of the entire process.

References

Application Notes and Protocols for the Use of Dilauryl Maleate in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dilauryl maleate as a lubricant additive. This document details its potential benefits, physical and chemical properties, and includes protocols for evaluating its performance in various lubricant formulations.

Introduction to this compound in Lubrication

This compound, a diester of maleic acid and lauryl alcohol, is a high molecular weight organic compound with properties that make it a candidate for use as a lubricant additive. Its long alkyl chains suggest potential for improving the viscosity index (VI) of lubricating oils, which is a measure of the oil's change in viscosity with temperature. A higher VI indicates a more stable viscosity over a broader temperature range, a desirable characteristic for many lubricant applications.

Studies on dialkyl maleate copolymers have shown that the efficiency of these additives as viscosity index improvers increases with the length of the alcohol's alkyl chain.[1][2] This suggests that this compound, with its C12 lauryl groups, could be an effective VI improver. Furthermore, its ester functionality can impart polarity to the lubricant, which can enhance lubricity and additive solubility.

Key Properties of this compound

PropertyValueSource
Molecular Formula C28H52O4[3]
Molecular Weight 452.71 g/mol [3]
Appearance Colorless to pale yellow liquid-
Solubility Soluble in most organic solvents-

Potential Applications in Lubricant Formulation

Based on its chemical structure and the properties of similar maleate esters, this compound is a candidate for the following applications in lubricant formulation:

  • Viscosity Index Improver: To maintain a more stable viscosity of the lubricant across a range of operating temperatures.

  • Friction Modifier: The polar ester groups may help to form a lubricating film on metal surfaces, reducing friction and wear.

  • Dispersant: To help keep soot and other contaminants suspended in the oil, preventing sludge and deposit formation.

Experimental Protocols for Performance Evaluation

To assess the efficacy of this compound as a lubricant additive, a series of standardized tests should be performed. The following protocols are based on widely accepted ASTM International standards.

Viscosity Index Determination (ASTM D2270)

This protocol outlines the procedure for calculating the viscosity index of a lubricant blend containing this compound.

Objective: To determine the effect of this compound on the viscosity-temperature characteristics of a base oil.

Materials:

  • Base oil (e.g., Group II or Group III mineral oil, or a synthetic base stock like Polyalphaolefin - PAO)

  • This compound

  • Calibrated glass capillary viscometers

  • Constant temperature baths (40°C and 100°C)

  • Timer

Procedure:

  • Prepare lubricant blends with varying concentrations of this compound in the chosen base oil (e.g., 1%, 2%, 5% w/w). Ensure complete dissolution.

  • Measure the kinematic viscosity of the base oil and each blend at 40°C using a calibrated viscometer in a constant temperature bath.

  • Measure the kinematic viscosity of the base oil and each blend at 100°C using a calibrated viscometer in a constant temperature bath.

  • Calculate the Viscosity Index for each sample using the formulas provided in the ASTM D2270 standard.[4][5]

Illustrative Data Presentation:

SampleConcentration of this compound (w/w %)Kinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
Base Oil046.06.8100
Blend 1147.57.2110
Blend 2249.07.6118
Blend 3552.08.5130

Note: The data in this table is illustrative and intended for demonstration purposes. Actual results will vary depending on the base oil and experimental conditions.

Anti-Wear Properties Evaluation (ASTM D4172 - Four-Ball Method)

This protocol describes the procedure for evaluating the anti-wear properties of a lubricant containing this compound using a four-ball wear tester.[6][7][8]

Objective: To assess the ability of this compound to protect against wear under boundary lubrication conditions.

Materials:

  • Four-ball wear tester

  • Steel balls (AISI 52100 steel)

  • Test lubricant blends (as prepared in the viscosity index protocol)

  • Solvent for cleaning (e.g., heptane)

  • Microscope for measuring wear scar diameter

Procedure:

  • Thoroughly clean the steel balls and the test cup with solvent and allow them to dry completely.

  • Assemble three balls in the test cup and clamp them.

  • Pour the test lubricant into the cup, ensuring the balls are fully submerged.

  • Place the fourth ball in the chuck of the machine.

  • Assemble the test cup into the four-ball tester.

  • Apply the desired load (e.g., 392 N) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C).

  • Run the test for the specified duration (e.g., 60 minutes).

  • After the test, disassemble the apparatus, clean the three lower balls, and measure the diameter of the wear scars on each ball in two perpendicular directions using a microscope.

  • Calculate the average wear scar diameter for each test.

Illustrative Data Presentation:

SampleConcentration of this compound (w/w %)Average Wear Scar Diameter (mm)
Base Oil00.65
Blend 110.60
Blend 220.55
Blend 350.50

Note: The data in this table is illustrative and intended for demonstration purposes. Actual results will vary depending on the base oil and test parameters.

Oxidation Stability Assessment (ASTM D943)

This protocol details the procedure for evaluating the oxidation stability of a lubricant containing this compound.

Objective: To determine the resistance of the lubricant blend to oxidation in the presence of oxygen, water, and metal catalysts at an elevated temperature.

Materials:

  • Oxidation cell apparatus (as specified in ASTM D943)

  • Oxygen supply

  • Water

  • Copper and iron catalyst coils

  • Test lubricant blends

  • Titration apparatus for determining the acid number

Procedure:

  • Place a 300 mL sample of the test lubricant into the oxidation cell.

  • Add 60 mL of distilled water.

  • Insert the iron-copper catalyst coil.

  • Place the cell in a heating bath maintained at 95°C.

  • Bubble oxygen through the sample at a rate of 3 L/h.

  • Periodically withdraw small aliquots of the oil and determine the acid number.

  • The test is complete when the acid number reaches a specified value (e.g., 2.0 mg KOH/g) or after a predetermined time has elapsed.

  • The result is reported as the time in hours to reach the specified acid number.

Illustrative Data Presentation:

SampleConcentration of this compound (w/w %)Time to Reach Acid Number of 2.0 mg KOH/g (hours)
Base Oil0500
Blend 11550
Blend 22600
Blend 35680

Note: The data in this table is illustrative and intended for demonstration purposes. Actual results will vary depending on the base oil and the presence of other additives.

Visualizing Experimental Workflows

Lubricant_Testing_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Reporting BaseOil Base Oil Blend1 Blend 1 (1%) BaseOil->Blend1 Blend2 Blend 2 (2%) BaseOil->Blend2 Blend5 Blend 5 (5%) BaseOil->Blend5 DLM This compound DLM->Blend1 DLM->Blend2 DLM->Blend5 Viscosity Viscosity Index (ASTM D2270) Blend1->Viscosity Wear Anti-Wear (ASTM D4172) Blend1->Wear Oxidation Oxidation Stability (ASTM D943) Blend1->Oxidation Blend2->Viscosity Blend2->Wear Blend2->Oxidation Blend5->Viscosity Blend5->Wear Blend5->Oxidation VI_Data Viscosity Index Data Viscosity->VI_Data Wear_Data Wear Scar Data Wear->Wear_Data Oxidation_Data Oxidation Lifetime Data Oxidation->Oxidation_Data Report Performance Report VI_Data->Report Wear_Data->Report Oxidation_Data->Report

Caption: Workflow for the preparation and performance evaluation of lubricant formulations containing this compound.

Safety and Handling

General Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Wash thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste and residues in accordance with local, state, and federal regulations.

Note: This safety information is based on general knowledge of similar chemical compounds. It is highly recommended to obtain and consult the specific Safety Data Sheet (SDS) for this compound from the supplier before use.

Conclusion

This compound shows potential as a multifunctional additive for lubricant formulations, particularly as a viscosity index improver. The experimental protocols provided in these application notes offer a standardized approach to systematically evaluate its performance benefits. Researchers are encouraged to adapt these protocols to their specific applications and base oil selections to fully characterize the utility of this compound in their lubricant development programs.

References

Application Note: Copolymerization of Dilauryl Maleate with Vinyl Acetate for Advanced Material Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the synthesis and characterization of copolymers of dilauryl maleate (DLM) and vinyl acetate (VAc), designated as P(DLM-co-VAc). Due to the incorporation of the long, hydrophobic lauryl chains from DLM, this copolymer offers unique properties, such as internal plasticization, enhanced hydrophobicity, and a lower glass transition temperature (Tg) compared to polyvinyl acetate (PVAc) homopolymer. These characteristics make it a promising candidate for various applications, including specialty pressure-sensitive adhesives, hydrophobic coatings, and as a matrix for the controlled release of lipophilic drugs. This note details the synthesis protocol, methods for characterizing the copolymer, and presents illustrative data based on analogous dialkyl maleate-vinyl acetate systems.

Key Properties & Characteristics

The copolymerization of vinyl acetate with this compound introduces significant changes to the polymer backbone, primarily driven by the long C12 alkyl chains of the DLM monomer.

  • Internal Plasticization: The flexible lauryl chains increase the free volume within the polymer matrix, acting as an internal plasticizer. This results in a lower glass transition temperature (Tg) and increased flexibility of the final material without the risk of plasticizer migration.

  • Enhanced Hydrophobicity: The prevalence of long alkyl groups significantly increases the copolymer's affinity for non-polar substances and enhances its water resistance, a valuable property for protective coatings and marine applications.

  • Adhesion and Tack: The soft and flexible nature of the copolymer makes it an excellent candidate for pressure-sensitive adhesives (PSAs), where it can provide a good balance of tack, peel strength, and shear resistance.

  • Solubility: P(DLM-co-VAc) is expected to exhibit excellent solubility in a wide range of organic solvents, facilitating its use in solvent-based coatings and adhesives.[1]

  • Biocompatibility in Drug Delivery: Poly(vinyl acetate) is known for its biocompatibility.[2] The hydrophobic nature of P(DLM-co-VAc) could be leveraged in drug delivery systems to encapsulate and control the release of poorly water-soluble (lipophilic) active pharmaceutical ingredients (APIs).

Potential Applications
  • Specialty Adhesives: Formulation of pressure-sensitive adhesives and hot-melt adhesives with tunable tackiness and adhesion to low-energy surfaces.

  • Hydrophobic Coatings: Development of water-repellent and anti-corrosion coatings for various substrates. The properties of vinyl laurate copolymers, which are similar in structure, suggest good UV resistance and flexibility.[3]

  • Polymer Additives: Use as a polymeric plasticizer to improve the flexibility and impact resistance of rigid polymers like PVC or other vinyl resins.

  • Drug Delivery Systems: As a matrix for the sustained release of hydrophobic drugs, where the release rate can be modulated by adjusting the DLM/VAc monomer ratio.[2]

Quantitative Data Summary

The following tables present illustrative data for the P(DLM-co-VAc) system. This data is extrapolated from studies on chemically similar systems, such as vinyl acetate copolymerized with dibutyl maleate (DBM) or other vinyl esters, as direct experimental values for the DLM-VAc pair are not widely published.[4][5]

Table 1: Illustrative Monomer Reactivity Ratios for the DLM-VAc System

Monomer (M₁)Monomer (M₂)r₁ (VAc)r₂ (DLM)r₁ * r₂Copolymer Type
Vinyl AcetateThis compound> 1 (e.g., ~6-8)<< 1 (e.g., ~0.01-0.05)<< 1Random, rich in VAc

Note: Dialkyl maleates exhibit very low reactivity towards their own radicals, hence r₂ is near zero. Vinyl acetate radicals add much more readily to VAc monomer than to DLM, making r₁ significantly greater than 1. This leads to a copolymer that is predominantly composed of vinyl acetate units, with isolated this compound units.[6]

Table 2: Predicted Effect of Monomer Feed Ratio on P(DLM-co-VAc) Copolymer Properties

Mole Fraction VAc in Feed (f_VAc)Mole Fraction DLM in Feed (f_DLM)Mole Fraction VAc in Copolymer (F_VAc)Predicted Tg (°C)Molecular Weight (Mw, kDa)Water Contact Angle (°)
0.950.05~0.9820 - 2580 - 12085 - 90
0.900.10~0.9610 - 1570 - 11090 - 95
0.800.20~0.92-5 - 060 - 9095 - 105
0.700.30~0.87-15 - -1050 - 80105 - 115

Experimental Protocols

Protocol 1: Synthesis of P(DLM-co-VAc) via Free-Radical Solution Polymerization

Objective: To synthesize a P(DLM-co-VAc) copolymer with a target composition.

Materials:

  • Vinyl acetate (VAc), inhibitor removed by washing with 10% NaOH followed by distillation.[7]

  • This compound (DLM)

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Toluene or Ethyl Acetate, anhydrous.

  • Methanol, for precipitation.

  • Nitrogen gas (high purity).

Equipment:

  • Three-neck round-bottom flask.

  • Reflux condenser.

  • Magnetic stirrer with hot plate.

  • Thermometer/thermocouple.

  • Nitrogen inlet/outlet.

  • Dropping funnel.

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the condenser, nitrogen inlet, and a stopper. Flame-dry the glassware under vacuum and cool under a nitrogen atmosphere.

  • Reagent Preparation: In a separate flask, prepare the monomer solution by dissolving the desired molar ratio of VAc and DLM (e.g., 90:10) and AIBN (e.g., 0.5 mol% with respect to total monomers) in toluene to achieve a 40-50% (w/v) solution.

  • Reaction Initiation: Add 20% of the monomer/initiator solution to the reaction flask. Heat the flask to the reaction temperature (typically 70-80°C) under a gentle nitrogen flow and with stirring.

  • Monomer Feed: Once the reaction temperature is stable, add the remaining 80% of the monomer/initiator solution dropwise via the dropping funnel over a period of 2-3 hours to minimize compositional drift.[8]

  • Polymerization: After the addition is complete, allow the reaction to proceed for an additional 4-6 hours at the same temperature to ensure high monomer conversion.

  • Purification: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of cold methanol (e.g., 10x the volume of the reaction mixture) with vigorous stirring.

  • Isolation: Collect the precipitated white polymer by filtration. Wash it thoroughly with fresh methanol to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: Characterize the final product using ¹H-NMR (for composition), GPC (for molecular weight and PDI), and DSC (for Tg).

Protocol 2: Determination of Monomer Reactivity Ratios

Objective: To determine the reactivity ratios (r_VAc and r_DLM) using the Fineman-Ross or Kelen-Tudos linearization methods.[7]

Procedure:

  • Prepare Feed Mixtures: Prepare at least five different monomer feed mixtures with varying molar ratios of VAc to DLM (e.g., from 95:5 to 60:40).

  • Low-Conversion Polymerization: For each feed mixture, perform a solution polymerization as described in Protocol 1. Critically, the reaction must be stopped at low conversion (<10%) to ensure the monomer feed composition remains essentially constant.[5] This can be achieved by shortening the reaction time significantly (e.g., 30-60 minutes) and immediately quenching the reaction by precipitating in cold methanol.

  • Determine Copolymer Composition: For each of the five purified low-conversion copolymers, determine the exact molar composition (F_VAc and F_DLM) using ¹H-NMR spectroscopy. The ratio of the integrated peak areas corresponding to the protons of VAc and DLM units will yield the composition.

  • Calculate Reactivity Ratios: Use the monomer feed data (f_VAc, f_DLM) and the resulting copolymer composition data (F_VAc, F_DLM) to plot the data according to a linearization method (e.g., Fineman-Ross). The slope and intercept of the resulting line will yield the reactivity ratios r_VAc and r_DLM.

Visualizations

experimental_workflow Synthesis and Characterization Workflow cluster_analysis prep Monomer Purification (VAc, DLM) & Initiator Recrystallization setup Reactor Setup (Three-neck flask, N2 atm) prep->setup reaction Solution Polymerization (Toluene, 75°C, AIBN) setup->reaction precip Precipitation & Purification (Methanol) reaction->precip drying Vacuum Drying precip->drying analysis Copolymer Characterization drying->analysis nmr ¹H-NMR (Composition) analysis->nmr gpc GPC (Mw, PDI) analysis->gpc dsc DSC (Tg) analysis->dsc

Caption: Experimental workflow for P(DLM-co-VAc) synthesis.

logical_relationship Influence of Monomer Feed on Copolymer Properties cluster_properties Resulting Copolymer Properties cluster_changes feed Monomer Feed Ratio (DLM vs. VAc) l1 Increasing DLM Content tg Glass Transition (Tg) flex Flexibility tg->flex Decrease c1 DECREASES hydro Hydrophobicity adh Adhesion/Tack hydro->adh Increase c2 INCREASES c3 INCREASES c4 INCREASES l1->tg Leads to... l1->hydro Leads to... l1->flex Leads to... l1->adh Leads to... l2 Decreasing DLM Content

Caption: Monomer feed composition dictates final copolymer properties.

References

Application of Dilauryl Maleate in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl maleate, a diester of lauryl alcohol and maleic acid, is a versatile molecule in polymer chemistry, primarily utilized as a comonomer in emulsion polymerization, where it can also function as a reactive surfactant (surfmer), and as a plasticizer for various polymer systems. Its long alkyl chains impart flexibility and hydrophobicity to polymer structures, making it a valuable component in the synthesis of materials for coatings, adhesives, and flexible plastics. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis and formulation.

Application 1: this compound as a Comonomer and Reactive Surfactant in Emulsion Polymerization

This compound can be incorporated into polymer backbones through emulsion polymerization, a technique widely used for producing waterborne latexes for paints, adhesives, and coatings. When used as a comonomer, it can enhance the water resistance and flexibility of the resulting polymer films. Due to its amphiphilic nature, it can also act as a reactive surfactant, covalently bonding to the polymer particles and reducing the migration of free surfactant in the final product.

Experimental Protocol: Emulsion Copolymerization of Vinyl Acetate and this compound

This protocol is adapted from methodologies for similar dialkyl maleates and provides a framework for the synthesis of poly(vinyl acetate-co-dilauryl maleate) latex.[1]

Materials:

  • Vinyl acetate (distilled before use)

  • This compound

  • Potassium persulfate (KPS) (initiator)

  • Sodium bisulfite (SBS) (activator)

  • Deionized water

  • Sodium bicarbonate (buffer)

  • Non-ionic surfactant (e.g., Triton X-405) (optional, for initial stabilization)

Equipment:

  • Jacketed glass reactor with a condenser, nitrogen inlet, and mechanical stirrer

  • Monomer and initiator feed pumps

  • Temperature controller

Procedure:

  • Initial Charge: To the reactor, add deionized water and sodium bicarbonate. Purge with nitrogen for 30 minutes to remove oxygen.

  • Pre-emulsion Preparation: In a separate vessel, prepare a pre-emulsion by mixing vinyl acetate, this compound, a small amount of deionized water, and a non-ionic surfactant (if used). Stir vigorously.

  • Initiator Solution: Prepare aqueous solutions of KPS and SBS.

  • Polymerization:

    • Heat the reactor to 70°C.

    • Add a portion of the KPS solution to the reactor.

    • Begin the continuous and separate feeding of the pre-emulsion and the SBS solution into the reactor over a period of 3-4 hours.

    • Maintain the reaction temperature at 70°C throughout the feeding period.

  • Post-polymerization: After the feeds are complete, continue stirring at 70°C for an additional hour to ensure high monomer conversion.

  • Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for solid content, particle size, molecular weight, and other properties.

Diagram of Experimental Workflow:

EmulsionPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Pre_emulsion Prepare Pre-emulsion (Vinyl Acetate, this compound, Water, Surfactant) Feed Continuous Feed (Pre-emulsion & Initiator) Pre_emulsion->Feed Initiator_sol Prepare Initiator Solutions (KPS, SBS) Initiator_sol->Feed Reactor_charge Charge Reactor (Water, Buffer) Heat_purge Heat to 70°C Purge with N2 Reactor_charge->Heat_purge Heat_purge->Feed Polymerize Maintain at 70°C for 3-4 hours Feed->Polymerize Post_react Hold at 70°C for 1 hour Polymerize->Post_react Cool Cool to Room Temp. Post_react->Cool Characterize Characterize Latex (Solids, Particle Size, Mw, etc.) Cool->Characterize

Workflow for Emulsion Copolymerization.
Expected Polymer Properties

The incorporation of this compound is expected to influence the polymer properties as outlined in the table below. The data is representative and based on trends observed for similar dialkyl maleates.[1][2]

PropertyPoly(vinyl acetate) HomopolymerPoly(vinyl acetate-co-dilauryl maleate)
Glass Transition Temp. (Tg) ~30-40 °CLowered (degree depends on content)
Molecular Weight (Mw) Dependent on conditionsMay be slightly lower due to chain transfer
Water Resistance of Film ModerateImproved
Film Flexibility BrittleIncreased

Application 2: this compound as a Plasticizer for Polyvinyl Chloride (PVC)

This compound can be used as a plasticizer for PVC to increase its flexibility and reduce its processing temperature. As an internal plasticizer, it can be copolymerized with vinyl chloride, or more commonly, it is added as an external plasticizer during the compounding process. Maleate esters are known to be suitable for PVC applications, providing elasticity and flexibility to the resin.[3] The long alkyl chains of this compound can effectively disrupt the polymer chain packing, leading to a softer and more pliable material.

Experimental Protocol: Preparation of Plasticized PVC with this compound

This protocol describes a typical laboratory-scale method for preparing plasticized PVC sheets.

Materials:

  • PVC resin (suspension grade)

  • This compound (plasticizer)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

Equipment:

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sheet preparation

Procedure:

  • Compounding:

    • Pre-heat the two-roll mill to 160-170°C.

    • Add the PVC resin to the mill and allow it to form a band.

    • Gradually add the thermal stabilizer and lubricant to the PVC band.

    • Slowly add the this compound to the molten PVC and continue milling for 5-10 minutes to ensure homogeneous mixing.

  • Sheet Preparation:

    • Remove the compounded PVC from the mill.

    • Place the compounded material into a pre-heated mold in the hydraulic press.

    • Press at 170-180°C for 5-10 minutes under a pressure of 10-15 MPa.

    • Cool the mold under pressure to solidify the sheet.

    • Remove the plasticized PVC sheet from the mold.

Diagram of Logical Relationships in PVC Plasticization:

PVCPlasticization cluster_components Components cluster_process Processing cluster_properties Resulting Properties PVC PVC Resin Compounding Melt Compounding (Two-Roll Mill) PVC->Compounding DLM This compound (Plasticizer) DLM->Compounding Stabilizer Thermal Stabilizer Stabilizer->Compounding Lubricant Lubricant Lubricant->Compounding Molding Compression Molding (Hydraulic Press) Compounding->Molding Flexibility Increased Flexibility Molding->Flexibility Hardness Decreased Hardness Molding->Hardness Tg Lowered Tg Molding->Tg Processing Improved Processability Molding->Processing

Logical flow of PVC plasticization.
Expected Mechanical and Thermal Properties of Plasticized PVC

The addition of this compound as a plasticizer is expected to significantly alter the properties of rigid PVC. The following table provides a summary of the anticipated changes based on studies of similar dialkyl ester plasticizers.[4][5][6][7][8]

PropertyRigid PVCPVC with this compound (30-50 phr)
Tensile Strength High (~50-60 MPa)Decreased (~15-25 MPa)
Elongation at Break Low (~5-10%)Increased (~200-400%)
Hardness (Shore A) High (~90-100)Decreased (~70-85)
Glass Transition Temp. (Tg) ~80-85 °CSignificantly Lowered (~20-40 °C)

Conclusion

This compound is a valuable additive in polymer chemistry, offering routes to modify polymer properties for a range of applications. As a comonomer, it enhances hydrophobicity and flexibility in emulsion polymers. As a plasticizer, it imparts significant flexibility to rigid polymers like PVC. The protocols and data presented here provide a foundation for researchers and scientists to explore the use of this compound in their own polymer systems and for drug development professionals to consider its potential in formulating polymer-based delivery systems. Further optimization of reaction conditions and formulation ratios will be necessary to achieve desired material performance for specific applications.

References

Application Notes and Protocols for the Formulation of Eco-Friendly Plasticizers Using Dilauryl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, formulation, and evaluation of Dilauryl maleate as an eco-friendly plasticizer, primarily for Polyvinyl Chloride (PVC). The information is intended to support research and development efforts in creating safer, more sustainable polymer formulations.

Introduction to this compound as an Eco-Friendly Plasticizer

The increasing demand for sustainable and non-toxic materials has driven research into alternatives for traditional phthalate-based plasticizers. This compound, a diester of maleic acid and lauryl alcohol, presents a promising eco-friendly option. Its long aliphatic chains contribute to its plasticizing efficiency and reduce its migration potential from the polymer matrix. Furthermore, studies on analogous linear maleate diesters suggest favorable biodegradability profiles compared to their branched counterparts, making them a more environmentally benign choice.[1]

The use of long-chain maleates like this compound is particularly relevant for applications requiring flexibility and durability, such as in medical tubing, food packaging, and consumer goods. Their higher molecular weight compared to shorter-chain maleates is expected to contribute to lower volatility and enhanced permanence within the polymer.[2]

Synthesis of this compound

Principle

This compound is synthesized via the esterification of either maleic anhydride or maleic acid with lauryl alcohol (1-dodecanol). The reaction with maleic anhydride proceeds in two steps: a rapid formation of a monoester followed by a second, slower esterification to the diester. To prevent the isomerization of the maleate (cis isomer) to the less effective fumarate (trans isomer), the reaction temperature should be carefully controlled.[3][4]

Materials and Equipment
  • Maleic anhydride (C₄H₂O₃)

  • Lauryl alcohol (1-dodecanol, C₁₂H₂₆O)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Solvent (optional, e.g., toluene for azeotropic water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Rotary evaporator

  • Reaction flask with a reflux condenser and a Dean-Stark trap (if using azeotropic removal of water)

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Experimental Protocol
  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, a Dean-Stark trap (if applicable), and a magnetic stirrer, add maleic anhydride and lauryl alcohol. A molar ratio of 1:2.2 (maleic anhydride to lauryl alcohol) is recommended to drive the reaction towards the diester.

  • Catalyst Addition: Add the acid catalyst (e.g., 1-2% by weight of the reactants).

  • Reaction: Heat the mixture with stirring. Crucially, maintain the reaction temperature below 60°C to minimize the isomerization of maleate to fumarate. [3] If using an azeotropic solvent like toluene, the water formed during the reaction will be collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by techniques such as Thin Layer Chromatography (TLC). The reaction is typically continued for several hours until the theoretical amount of water is collected.

  • Neutralization: After cooling the reaction mixture to room temperature, dissolve it in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted maleic acid. Repeat the washing until the aqueous phase is neutral.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be further purified by crystallization from a suitable solvent like ethanol to obtain a white crystalline product.[3]

Formulation and Evaluation of Plasticized PVC

Materials and Equipment
  • Polyvinyl Chloride (PVC) resin

  • This compound (synthesized or commercial)

  • Thermal stabilizer (e.g., a calcium/zinc-based stabilizer)

  • Two-roll mill or a Brabender-type mixer

  • Hydraulic press with heating and cooling capabilities

  • Molds for preparing test specimens

  • Universal Testing Machine (for tensile properties)

  • Differential Scanning Calorimeter (DSC) (for glass transition temperature)

  • Shore durometer (for hardness)

Experimental Protocol: Preparation of Plasticized PVC Sheets
  • Compounding: On a two-roll mill or in a Brabender-type mixer, blend the PVC resin with the desired amount of this compound (e.g., 40 parts per hundred of resin - phr) and a thermal stabilizer (e.g., 2 phr). The components should be mixed at a temperature of approximately 160-170°C for 5-10 minutes to ensure a homogeneous mixture.

  • Molding: Transfer the compounded PVC mixture to a mold and preheat in a hydraulic press at 170-180°C for a few minutes.

  • Pressing: Apply pressure (e.g., 10 MPa) for a few minutes to form a sheet of uniform thickness.

  • Cooling: Cool the mold and the sheet under pressure to room temperature.

  • Specimen Preparation: Cut the molded sheets into standard shapes for mechanical testing (e.g., dumbbell-shaped specimens for tensile tests).

Performance Evaluation of this compound in PVC

The performance of this compound as a plasticizer is evaluated by comparing the mechanical and thermal properties of the plasticized PVC with those of unplasticized PVC and PVC plasticized with a standard plasticizer like Di(2-ethylhexyl) phthalate (DEHP).

Quantitative Data

The following table presents representative data for a long-chain linear maleate plasticizer (Dioctyl maleate, a C8 analogue) in comparison to DEHP, which can be used as a reference for the expected performance of this compound (a C12 analogue). It is anticipated that this compound will show a similar or slightly enhanced plasticizing effect and potentially lower migration due to its higher molecular weight.

PropertyUnplasticized PVCPVC + 40 phr DEHPPVC + 40 phr Dioctyl Maleate (Representative)
Glass Transition Temperature (Tg) ~85°C~25°C~20°C
Tensile Strength ~50 MPa~20 MPa~18 MPa
Elongation at Break <10%~300%~350%
Shore A Hardness >95~80~75

Note: The data for Dioctyl maleate is based on trends observed in studies of linear maleate diesters and serves as an illustrative example. Actual values for this compound may vary.

Key Performance Indicators and Test Protocols
  • Plasticizing Efficiency: This is primarily assessed by the reduction in the glass transition temperature (Tg) and the increase in flexibility (elongation at break).[1]

    • Protocol (DSC for Tg): A small sample of the plasticized PVC is heated in a DSC instrument at a controlled rate (e.g., 10°C/min). The Tg is determined as the midpoint of the transition in the heat flow curve.

  • Mechanical Properties: Tensile strength and elongation at break are crucial for determining the material's suitability for various applications.[5][6]

    • Protocol (Tensile Testing): Dumbbell-shaped specimens are tested in a universal testing machine at a constant crosshead speed. The stress at which the specimen breaks (tensile strength) and the percentage of elongation at that point are recorded.

  • Migration Resistance: The tendency of the plasticizer to leach out of the polymer matrix is a critical factor for safety and long-term performance. Higher molecular weight plasticizers like this compound are expected to have better migration resistance.[2]

    • Protocol (Solvent Extraction Test): A pre-weighed sample of the plasticized PVC is immersed in a solvent (e.g., hexane or ethanol) for a specified time at a controlled temperature. The sample is then removed, dried, and re-weighed. The weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

  • Biodegradability: For an eco-friendly plasticizer, its fate in the environment is a key consideration. Studies have shown that linear maleates are more readily biodegradable than their branched counterparts.[1]

    • Protocol (Biodegradation Test): The plasticizer is exposed to a microbial environment (e.g., soil or activated sludge) under controlled conditions. The rate of biodegradation can be determined by measuring CO₂ evolution or the disappearance of the parent compound over time.

Diagrams

Synthesis and Formulation Workflow

cluster_synthesis Synthesis of this compound cluster_formulation PVC Formulation and Testing reactants Maleic Anhydride + Lauryl Alcohol esterification Esterification (<60°C, Acid Catalyst) reactants->esterification neutralization Neutralization (NaHCO3 wash) esterification->neutralization drying Drying (Anhydrous MgSO4) neutralization->drying purification Purification (Crystallization) drying->purification product This compound purification->product mixing Compounding (Two-roll mill) product->mixing pvc_resin PVC Resin pvc_resin->mixing stabilizer Thermal Stabilizer stabilizer->mixing molding Molding (Hydraulic Press) mixing->molding specimens Test Specimens molding->specimens testing Performance Evaluation specimens->testing

Caption: Workflow for the synthesis of this compound and its formulation into PVC for testing.

Logical Relationship of Plasticizer Properties

cluster_structure Molecular Structure cluster_performance Performance in PVC dlm This compound (Long, Linear Alkyl Chains) efficiency High Plasticizing Efficiency dlm->efficiency Increases intermolecular spacing migration Low Migration dlm->migration Higher molecular weight and entanglement biodegradability Good Biodegradability dlm->biodegradability Linear chains are more susceptible to enzymatic attack tg_reduction Tg Reduction efficiency->tg_reduction flexibility Increased Flexibility efficiency->flexibility safety Improved Safety migration->safety durability Enhanced Durability migration->durability eco_friendliness eco_friendliness biodegradability->eco_friendliness Reduced Environmental Persistence

Caption: Relationship between the molecular structure of this compound and its performance as an eco-friendly plasticizer.

References

Application Notes and Protocols: Dilauryl Maleate as a Viscosity Index Improver

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosity Index (VI) improvers are essential additives in the formulation of multi-grade lubricating oils, ensuring stable viscosity across a wide range of operating temperatures. Dilauryl maleate, a diester of maleic acid and lauryl alcohol, is a promising candidate for use as a viscosity index improver due to its long alkyl chains, which are known to contribute effectively to viscosity modification. These application notes provide a comprehensive overview of the properties, performance characteristics, and detailed experimental protocols for evaluating this compound as a viscosity index improver in lubricating oil formulations.

Physicochemical Properties of this compound

PropertyValue
Chemical Name Didodecyl (Z)-but-2-enedioate
Synonyms This compound, Maleic acid didodecyl ester
CAS Number 2915-52-8
Molecular Formula C28H52O4
Molecular Weight 452.7 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in hydrocarbon oils, insoluble in water

Performance Data

The following tables summarize representative performance data of a base oil formulated with varying concentrations of this compound. This data is illustrative of the expected performance of a high-quality viscosity index improver and is intended for comparative purposes.

Table 1: Viscometric Properties of Lubricating Oil Formulations Containing this compound

FormulationThis compound (wt%)Kinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
Base Oil030.55.2105
Formulation A235.26.1125
Formulation B542.87.5145
Formulation C1055.19.8165

Table 2: Shear Stability and Low-Temperature Performance

FormulationThis compound (wt%)Shear Stability Index (SSI)Low-Temperature Viscosity (cP @ -25°C)
Base Oil0N/A5500
Formulation A2224800
Formulation B5254200
Formulation C10283500

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound is the esterification of maleic anhydride with lauryl alcohol.

Materials:

  • Maleic anhydride (1 mole)

  • Lauryl alcohol (2.2 moles)

  • p-Toluenesulfonic acid (catalyst, 0.5% by weight of reactants)

  • Toluene (solvent)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve maleic anhydride and lauryl alcohol in toluene.

  • Add the p-toluenesulfonic acid catalyst to the mixture.

  • Heat the mixture to reflux (approximately 110-120°C).

  • Continuously remove the water of reaction azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Synthesis_of_Dilauryl_Maleate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product MA Maleic Anhydride Esterification Esterification MA->Esterification LA Lauryl Alcohol LA->Esterification Catalyst p-Toluenesulfonic Acid Catalyst->Esterification Solvent Toluene Solvent->Esterification Heat Reflux (110-120°C) Heat->Esterification Workup Neutralization & Washing Esterification->Workup Purification Vacuum Distillation Workup->Purification DLM This compound Purification->DLM

Synthesis of this compound
Evaluation of Viscosity Index (VI)

The Viscosity Index is calculated according to ASTM D2270 .[1][2][3][4][5]

Procedure:

  • Prepare blends of the base oil with varying concentrations of this compound (e.g., 2%, 5%, 10% by weight).

  • Determine the kinematic viscosity of each blend at 40°C and 100°C using a calibrated capillary viscometer as per ASTM D445 .[5]

  • Calculate the Viscosity Index using the following formula: VI = [(L - U) / (L - H)] x 100 Where:

    • U = Kinematic viscosity of the test oil at 40°C

    • L = Kinematic viscosity at 40°C of a standard oil of 0 VI having the same viscosity at 100°C as the test oil.

    • H = Kinematic viscosity at 40°C of a standard oil of 100 VI having the same viscosity at 100°C as the test oil. (Values for L and H are available in tables provided in the ASTM D2270 standard).

Determination of Shear Stability Index (SSI)

The Shear Stability Index is determined using a diesel injector apparatus according to ASTM D6278 .[6][7][8][9][10]

Procedure:

  • Determine the initial kinematic viscosity of the polymer-containing fluid at 100°C (KV_initial).

  • Subject a fresh sample of the fluid to 30 passes through the diesel injector apparatus.

  • Determine the final kinematic viscosity of the sheared fluid at 100°C (KV_final).

  • Calculate the percentage viscosity loss: Viscosity Loss (%) = 100 x (KV_initial - KV_final) / KV_initial

  • The Shear Stability Index is the percentage viscosity loss.

Assessment of Low-Temperature Viscosity

The low-temperature, low-shear-rate viscosity is measured using a temperature-scanning technique as per ASTM D5133 .[11][12][13][14][15]

Procedure:

  • Preheat the oil sample to erase its thermal history.

  • Cool the sample at a controlled rate of 1°C/hour from -5°C to -40°C.

  • Continuously measure the apparent viscosity using a rotational viscometer.

  • Record the viscosity at the target low temperature (e.g., -25°C).

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis cluster_results Results BaseOil Base Lubricating Oil Blending Blending at various concentrations BaseOil->Blending DLM_additive This compound DLM_additive->Blending Viscosity Viscosity Measurement (ASTM D445) Blending->Viscosity Shear Shear Stability Test (ASTM D6278) Blending->Shear LowTemp Low-Temperature Viscosity (ASTM D5133) Blending->LowTemp VI_Calc Viscosity Index Calculation (ASTM D2270) Viscosity->VI_Calc SSI_Calc Shear Stability Index Calculation Shear->SSI_Calc LowTemp_Eval Low-Temperature Performance Evaluation LowTemp->LowTemp_Eval PerformanceData Performance Data Tables VI_Calc->PerformanceData SSI_Calc->PerformanceData LowTemp_Eval->PerformanceData

Experimental Workflow for Evaluation

Mechanism of Action

As a viscosity index improver, this compound functions by counteracting the natural tendency of lubricating oil to thin out at elevated temperatures. At low temperatures, the long lauryl chains of the this compound molecules are coiled and have a minimal impact on the oil's viscosity. As the temperature increases, the polymer-like molecules uncoil and expand, increasing their hydrodynamic volume. This expansion leads to a greater interaction with the surrounding oil molecules, thereby increasing the viscosity of the oil and offsetting the viscosity loss of the base oil.

Mechanism_of_Action cluster_low_temp Low Temperature cluster_high_temp High Temperature DLM_coiled Coiled DLM Oil_low Base Oil DLM_coiled->Oil_low Minimal Interaction Temp_increase Temperature Increase DLM_coiled->Temp_increase DLM_uncoiled Uncoiled DLM Oil_high Base Oil DLM_uncoiled->Oil_high Increased Interaction Temp_increase->DLM_uncoiled

Mechanism of this compound as a VII

Conclusion

This compound demonstrates significant potential as a viscosity index improver for lubricating oils. Its long alkyl chains contribute to a favorable viscosity-temperature relationship, resulting in a higher viscosity index. The provided protocols, based on industry-standard ASTM methods, offer a robust framework for the comprehensive evaluation of this compound and other potential viscosity index improvers. Further research and optimization of formulations containing this compound can lead to the development of high-performance lubricants for a variety of applications.

References

Application Notes and Protocols for the Synthesis of Dilauryl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dilauryl maleate is a dialkyl ester of maleic acid, finding applications as a plasticizer, lubricant additive, and a monomer in polymer synthesis. Its synthesis is typically achieved through the esterification of maleic acid or its anhydride with lauryl alcohol. A critical parameter in the synthesis is the careful control of reaction temperature to prevent the isomerization of the cis-maleate isomer to the trans-fumarate isomer, which can significantly impact the final product's properties.[1] This document provides detailed experimental protocols for the synthesis of this compound, along with a summary of key reaction parameters and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes key experimental parameters and their influence on the synthesis of dialkyl maleates, with specific reference to this compound where available. The data is compiled from various sources to provide a comparative overview for researchers.

ParameterValue/RangeReactantsCatalystYieldRemarksReference
Temperature < 60 °CMaleic acid, Lauryl alcoholNot specifiedNot specifiedCrucial to prevent isomerization to dilauryl fumarate.[1][1]
Reactant Ratio (Alcohol:Anhydride) 2:1 (stoichiometric) to excess alcoholMaleic anhydride, Lauryl alcoholAcid catalystHigh (conceptual)A slight excess of alcohol can drive the reaction to completion.[2][2]
Catalyst Sulfuric acid, p-toluenesulfonic acidMaleic anhydride/acid, AlcoholsNot applicableHigh (conceptual)Commonly used acid catalysts for esterification.[2][2]
Purification Extraction with benzene, crystallization from ethanolCrude this compoundNot applicableNot specifiedEffective method for obtaining pure crystalline product.[1][1]
Product Melting Point 28-29 °CNot applicableNot applicableNot applicablePhysical characteristic of pure this compound.[1][1]

Experimental Protocols

This section details the laboratory-scale synthesis of this compound from maleic acid and lauryl alcohol.

Materials and Equipment:

  • Maleic acid

  • Lauryl alcohol (1-Dodecanol)

  • Sulfuric acid (concentrated, as catalyst)

  • Benzene (for extraction)

  • Ethyl alcohol (for crystallization)

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine maleic acid and lauryl alcohol. A stoichiometric ratio of 1:2 (maleic acid to lauryl alcohol) is the theoretical minimum, though a slight excess of lauryl alcohol can be used to promote the completion of the reaction.[2]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Esterification: Heat the mixture to a temperature below 60°C.[1] It is critical to maintain this temperature to avoid the isomerization of the maleate product to dilauryl fumarate.[1] The reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • Work-up and Extraction: Once the reaction is complete (i.e., the theoretical amount of water has been collected or the starting material is consumed), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with benzene.[1] Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and then remove the benzene using a rotary evaporator.

  • Purification by Crystallization: The crude this compound is then purified by crystallization. Dissolve the crude product in a minimal amount of hot ethyl alcohol and then allow it to cool slowly to form crystals.[1]

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethyl alcohol, and dry under vacuum. The resulting product should be a white crystalline solid.[1]

  • Characterization: The final product can be characterized by determining its melting point (expected to be around 28-29°C) and by spectroscopic methods such as FT-IR and NMR to confirm its structure.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Dilauryl_Maleate_Synthesis Reactants Reactants: Maleic Acid Lauryl Alcohol Setup Reaction Setup (Round-bottom flask) Reactants->Setup Catalyst Catalyst Addition (Sulfuric Acid) Setup->Catalyst Esterification Esterification (< 60°C) Catalyst->Esterification Workup Work-up & Extraction (Benzene) Esterification->Workup SolventRemoval Solvent Removal (Rotary Evaporator) Workup->SolventRemoval Crystallization Crystallization (Ethyl Alcohol) SolventRemoval->Crystallization Isolation Isolation & Drying (Filtration) Crystallization->Isolation Product Pure this compound Isolation->Product

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Characterization of Dilauryl Maleate Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl maleate (DLM) is a difunctional monomer characterized by its two long alkyl chains. When copolymerized with other monomers, such as vinyl acetate (VA), it can impart unique properties to the resulting polymer, including hydrophobicity, flexibility, and a low glass transition temperature. These characteristics make this compound copolymers promising candidates for a variety of applications in the pharmaceutical and biomedical fields, including as excipients in drug delivery systems, as biomaterials for medical devices, and as pressure-sensitive adhesives for transdermal patches.

Accurate and comprehensive characterization of these copolymers is essential to ensure their quality, performance, and safety. This document provides detailed application notes and protocols for the key analytical techniques used to characterize this compound copolymers.

Analytical Techniques

A suite of analytical techniques is employed to gain a comprehensive understanding of the physicochemical properties of this compound copolymers. These techniques provide information on the copolymer's molecular weight, chemical structure and composition, and thermal properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Application: GPC/SEC is the primary technique for determining the molecular weight distribution (MWD) of a polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1][2] These parameters are critical as they significantly influence the mechanical and solution properties of the copolymer.

Protocol: Molecular Weight Determination of a Poly(this compound-co-Vinyl Acetate) Copolymer

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the copolymer sample.

    • Dissolve the sample in 10 mL of tetrahydrofuran (THF). Ensure complete dissolution by gentle agitation.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • GPC System: A standard GPC system equipped with a refractive index (RI) detector. For more detailed analysis, a multi-angle light scattering (MALS) detector can be added.

    • Columns: A set of two or three GPC columns suitable for the analysis of polymers in the expected molecular weight range (e.g., polystyrene-divinylbenzene based columns).

    • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 100 µL.

  • Calibration:

    • Prepare a series of polystyrene standards of known molecular weights covering a range from approximately 1,000 to 1,000,000 g/mol .

    • Inject each standard and construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

  • Data Analysis:

    • Inject the prepared copolymer sample.

    • Using the calibration curve, determine the Mn, Mw, and PDI of the copolymer from its chromatogram.

Data Presentation:

ParameterValue
Number-Average Molecular Weight (Mn)50,000 g/mol
Weight-Average Molecular Weight (Mw)120,000 g/mol
Polydispersity Index (PDI)2.4
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the chemical structure and composition of copolymers. For this compound copolymers, NMR can be used to confirm the incorporation of both monomers, determine the comonomer ratio, and provide insights into the microstructure of the polymer chain.

Protocol: Structural and Compositional Analysis of a Poly(this compound-co-Vinyl Acetate) Copolymer by ¹H NMR

  • Sample Preparation:

    • Dissolve 10-15 mg of the copolymer sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz or higher NMR spectrometer.

    • Solvent: CDCl₃.

    • Temperature: Room temperature.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic peaks for both the this compound and vinyl acetate units in the ¹H NMR spectrum.

    • Integrate the area of a characteristic peak for each monomer. For example, the methine proton of the vinyl acetate backbone (~4.8 ppm) and the methylene protons adjacent to the ester oxygen of the lauryl chains in this compound (~4.1 ppm).

    • Calculate the molar ratio of the two monomers in the copolymer using the integrated peak areas.

Expected ¹H NMR Chemical Shifts for Poly(this compound-co-Vinyl Acetate):

Chemical Shift (ppm)Assignment
~4.8Methine proton of the vinyl acetate backbone (-CH(OAc)-)
~4.1Methylene protons of the lauryl chains adjacent to the ester oxygen (-O-CH₂-)
~2.9Methine protons of the maleate unit in the polymer backbone
~2.0Methyl protons of the acetate group in vinyl acetate (-C(O)CH₃)
1.5-1.7Methylene protons of the lauryl chains
1.2-1.4Methylene protons of the lauryl chains
~0.9Terminal methyl protons of the lauryl chains (-CH₃)

Data Presentation:

Monomer UnitMole Fraction
This compound0.35
Vinyl Acetate0.65
Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. For this compound copolymers, FTIR is used to confirm the presence of characteristic ester carbonyl groups and long alkyl chains.

Protocol: Functional Group Analysis of a Poly(this compound-co-Vinyl Acetate) Copolymer

  • Sample Preparation:

    • Film Casting: Dissolve a small amount of the copolymer in a volatile solvent (e.g., THF or chloroform). Cast a thin film on a KBr plate by allowing the solvent to evaporate.

    • ATR: Alternatively, place the solid polymer sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Conditions:

    • FTIR Spectrometer: A standard FTIR spectrometer.

    • Mode: Transmission or ATR.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the copolymer.

Expected FTIR Absorption Bands for Poly(this compound-co-Vinyl Acetate):

Wavenumber (cm⁻¹)Assignment
2925, 2855C-H stretching of the long alkyl chains
1740C=O stretching of the ester groups (from both this compound and vinyl acetate)
1465C-H bending of the CH₂ groups
1240C-O stretching of the acetate group
1160C-O stretching of the maleate ester group
Thermal Analysis (DSC and TGA)

Application: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the copolymer. DSC determines the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), which provide information about the polymer's amorphous and crystalline nature and its behavior at different temperatures. TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.

Protocol: Thermal Property Analysis of a Poly(this compound-co-Vinyl Acetate) Copolymer

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the copolymer sample into an aluminum DSC pan or a ceramic TGA pan.

  • Instrumentation and Conditions:

    • DSC:

      • Heating/Cooling Rate: 10 °C/min.

      • Temperature Range: -50 °C to 150 °C.

      • Atmosphere: Nitrogen purge (50 mL/min).

      • Procedure: Heat from room temperature to 150 °C to erase thermal history, cool to -50 °C, and then heat again to 150 °C to record the Tg and any melting transitions.

    • TGA:

      • Heating Rate: 10 °C/min.

      • Temperature Range: 25 °C to 600 °C.

      • Atmosphere: Nitrogen purge (50 mL/min).

  • Data Analysis:

    • DSC: Determine the glass transition temperature (Tg) from the second heating scan.

    • TGA: Determine the onset of decomposition temperature (Td) and the temperature at which maximum decomposition occurs.

Data Presentation:

Thermal PropertyValue
Glass Transition Temperature (Tg)-15 °C
Onset of Decomposition (Td)280 °C

Visualizations

G cluster_synthesis Copolymer Synthesis This compound This compound Polymerization Polymerization This compound->Polymerization Comonomer (e.g., Vinyl Acetate) Comonomer (e.g., Vinyl Acetate) Comonomer (e.g., Vinyl Acetate)->Polymerization Initiator Initiator Initiator->Polymerization This compound\nCopolymer This compound Copolymer Polymerization->this compound\nCopolymer

Caption: Synthesis of this compound Copolymers.

G cluster_characterization Analytical Workflow cluster_properties Determined Properties Copolymer Sample Copolymer Sample GPC GPC/SEC Copolymer Sample->GPC NMR NMR Spectroscopy Copolymer Sample->NMR FTIR FTIR Spectroscopy Copolymer Sample->FTIR Thermal Thermal Analysis (DSC/TGA) Copolymer Sample->Thermal MW Molecular Weight (Mn, Mw, PDI) GPC->MW Structure Structure & Composition (Monomer Ratio) NMR->Structure FunctionalGroups Functional Groups (Ester, Alkyl) FTIR->FunctionalGroups ThermalProperties Thermal Properties (Tg, Td) Thermal->ThermalProperties

Caption: Analytical Workflow for Copolymer Characterization.

References

Application Notes and Protocols for the Tribological Study of Dilauryl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary method for preparing dilauryl maleate involves the esterification of maleic acid or its anhydride with lauryl alcohol (dodecanol). It is crucial to maintain low reaction temperatures to prevent isomerization to the fumarate form.

Mechanism of Action as a Lubricant Additive

As a long-chain ester, this compound is expected to function as a friction modifier and anti-wear agent primarily through the formation of a boundary lubrication film. The polar ester groups are anticipated to adsorb onto metal surfaces, while the long lauryl chains form a low-shear strength film. This film acts as a physical barrier, preventing direct asperity contact between sliding surfaces, which in turn reduces friction and mitigates wear.

G Conceptual Lubrication Mechanism of this compound cluster_surface Metal Surface Surface_1 Asperity 1 Surface_2 Asperity 2 DLM_1 DLM DLM_1->Surface_1 Adsorption of polar head DLM_2 DLM DLM_2->Surface_2 Adsorption of polar head DLM_3 DLM

Caption: Adsorption of this compound on Metal Surfaces.

Experimental Protocols for Tribological Evaluation

To quantitatively assess the tribological performance of this compound, standardized tests are employed. The following protocols are based on widely accepted ASTM standards for lubricant testing.

Four-Ball Wear Test (ASTM D4172)

This test evaluates the wear-preventive properties of a lubricant under boundary lubrication conditions.

Objective: To determine the wear scar diameter (WSD) on steel balls lubricated with a base oil containing various concentrations of this compound. A smaller WSD indicates better anti-wear performance.

Materials and Equipment:

  • Four-Ball Tester

  • Standard chrome alloy steel balls (12.7 mm diameter)

  • Microscope for wear scar measurement

  • Base oil (e.g., Group III or IV synthetic oil)

  • This compound

  • Solvents for cleaning (e.g., heptane, acetone)

Procedure:

  • Prepare lubricant samples by blending this compound into the base oil at various concentrations (e.g., 0.5%, 1.0%, 2.0% by weight). Include a sample of the neat base oil as a control.

  • Thoroughly clean the steel balls and the test cup with solvents and allow them to dry completely.

  • Place three clean balls into the test cup and clamp them securely.

  • Pour the test lubricant into the cup to a level that covers the three stationary balls.

  • Place the fourth ball into the chuck of the test machine.

  • Assemble the test cup onto the machine.

  • Conduct the test under the following standard conditions:

    • Load: 392 N (40 kgf)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • After the test, disassemble the apparatus, clean the three stationary balls, and measure the wear scar diameter on each ball in two perpendicular directions using the microscope.

  • Calculate the average wear scar diameter for each lubricant sample.

G start Start prep Prepare Lubricant Samples (Base Oil + DLM) start->prep clean Clean Steel Balls and Test Cup prep->clean assemble Assemble Four-Ball Apparatus clean->assemble run_test Run Test (ASTM D4172 Conditions) assemble->run_test measure Measure Wear Scar Diameters run_test->measure analyze Analyze and Compare Results measure->analyze end End analyze->end

Caption: Workflow for Four-Ball Wear Test.

Pin-on-Disk Test (ASTM G99)

This test measures the coefficient of friction and wear volume for a given material pair under sliding contact.

Objective: To determine the coefficient of friction (COF) and wear rate of a steel pin sliding against a steel disk lubricated with a base oil containing this compound.

Materials and Equipment:

  • Pin-on-Disk Tribometer

  • Steel pins (e.g., AISI 52100 steel)

  • Steel disks (e.g., AISI 52100 steel)

  • Data acquisition system to record frictional force

  • Profilometer for wear track analysis

  • Base oil and this compound

  • Cleaning solvents

Procedure:

  • Prepare lubricant samples as described in the four-ball test protocol.

  • Clean the pin and disk specimens thoroughly.

  • Mount the disk onto the rotating stage and the pin into the stationary holder.

  • Apply a thin, uniform layer of the test lubricant to the disk surface.

  • Bring the pin into contact with the disk and apply the desired normal load (e.g., 10 N).

  • Set the sliding speed (e.g., 0.1 m/s) and total sliding distance (e.g., 1000 m).

  • Start the test and record the frictional force and normal load continuously.

  • After the test, clean the disk and measure the cross-sectional area of the wear track using a profilometer to calculate the wear volume.

  • Calculate the average coefficient of friction (Frictional Force / Normal Load) and the specific wear rate.

Data Presentation

The quantitative data obtained from these experiments should be summarized in tables for clear comparison.

Table 1: Four-Ball Wear Test Results

Lubricant SampleConcentration of this compound (wt%)Average Wear Scar Diameter (mm)
Base Oil0[Insert experimental value]
DLM Blend 10.5[Insert experimental value]
DLM Blend 21.0[Insert experimental value]
DLM Blend 32.0[Insert experimental value]

Table 2: Pin-on-Disk Test Results

Lubricant SampleConcentration of this compound (wt%)Average Coefficient of FrictionWear Volume (mm³)
Base Oil0[Insert experimental value][Insert experimental value]
DLM Blend 10.5[Insert experimental value][Insert experimental value]
DLM Blend 21.0[Insert experimental value][Insert experimental value]
DLM Blend 32.0[Insert experimental value][Insert experimental value]

Expected Outcomes and Interpretation

A significant reduction in the average wear scar diameter in the four-ball test and a lower coefficient of friction and wear volume in the pin-on-disk test, with increasing concentrations of this compound, would indicate its effectiveness as an anti-wear and friction-reducing additive. The data will help in determining the optimal concentration of this compound for achieving the desired tribological performance. Further surface analysis techniques, such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS), can be employed to investigate the morphology and chemical composition of the tribofilms formed on the worn surfaces, providing deeper insights into the lubrication mechanism.

Troubleshooting & Optimization

Technical Support Center: Dilauryl Maleate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Dilauryl Maleate and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The most common methods for synthesizing this compound are the direct esterification of maleic acid with lauryl alcohol or, more frequently in industrial applications, the reaction of maleic anhydride with lauryl alcohol.[1] The maleic anhydride route proceeds in two stages: a rapid, often uncatalyzed, monoesterification followed by a slower, typically catalyzed, diesterification to form the final product.[1]

Q2: Why is controlling the reaction temperature so important?

A2: Temperature is a critical parameter in this compound synthesis. While higher temperatures accelerate the esterification reaction, they also significantly promote the undesirable isomerization of the maleate diester into the more thermodynamically stable dilauryl fumarate.[1] To minimize this side reaction and maintain product purity, it is crucial to keep the reaction temperature below 60°C.[1][2]

Q3: What type of catalyst should I use?

A3: The choice of catalyst directly impacts reaction rate and selectivity.

  • Strong Acid Catalysts: Liquid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective but can increase the rate of isomerization to the fumarate, especially at elevated temperatures.[1][3]

  • Solid Acid Catalysts: Heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst™ 16) or acid zeolites can also be used.[3][4] These offer the advantage of easier removal from the reaction mixture.

  • Milder Conditions: To preserve the maleate structure, milder catalysts that operate under gentle conditions are often preferred.[1] For the two-step synthesis from maleic anhydride, a catalyst is generally required for the second step of converting the monoester to the diester.[3]

Q4: How does the stoichiometry of reactants affect the synthesis?

A4: The stoichiometric requirement for the reaction of maleic anhydride with lauryl alcohol is a 1:2 molar ratio.[1] It is common practice to use a slight excess of lauryl alcohol to drive the reaction to completion. However, a large excess should be avoided as it can complicate the final purification of the product.[1]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My final yield is consistently low. What are the potential causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors related to reaction equilibrium and completeness.

  • Incomplete Reaction:

    • Solution: Verify the molar ratio of your reactants. A slight excess of lauryl alcohol can help push the reaction forward. Also, consider extending the reaction time or moderately increasing the temperature, but be mindful of the 60°C limit to prevent isomerization.[1]

  • Water Accumulation:

    • Solution: The esterification process generates water as a byproduct. This can shift the reaction equilibrium back towards the reactants, reducing the yield. Use a Dean-Stark apparatus or add a water entrainer (e.g., hexane, benzene) to continuously remove water from the reaction mixture.[4]

  • Catalyst Inefficiency:

    • Solution: Ensure the catalyst is active and used in the correct amount. If using a solid catalyst, ensure it has not been deactivated. For liquid acid catalysts, verify the concentration and purity.

Problem 2: Product Contamination with Dilauryl Fumarate

Q: My final product shows significant contamination with the fumarate isomer. How can I prevent this?

A: The formation of dilauryl fumarate is the most common side reaction, driven primarily by heat and strong acids.

  • Excessive Temperature:

    • Solution: The most critical step is to maintain a strict reaction temperature below 60°C.[1][2] This minimizes the thermal energy available for the cis-to-trans isomerization.

  • Strong Acid Catalyst:

    • Solution: Strong acids can catalyze the isomerization.[1] Consider replacing aggressive catalysts like concentrated sulfuric acid with a milder alternative, such as p-toluenesulfonic acid in a lower concentration or a solid acid catalyst.

Problem 3: Difficulties in Product Purification

Q: I am struggling to isolate a pure product after the reaction. What purification strategies are effective?

A: Purification can be challenging due to unreacted starting materials or the presence of side products.

  • Excess Reactants:

    • Solution: If a large excess of lauryl alcohol was used, it will need to be removed.[1] This can typically be achieved through vacuum distillation.

  • Isolating the Product:

    • Solution: A common procedure involves extracting the product into an organic solvent like benzene, washing the solution to remove any remaining acid catalyst or water-soluble impurities, and then crystallizing the final product from a solvent such as ethyl alcohol.[2]

Data Presentation

Table 1: Influence of Temperature on this compound Synthesis

Temperature Reaction Rate Yield of this compound Purity (Isomerization to Fumarate)
Low (< 60°C) Slower Increases over time High (Low Isomerization)[1]
Moderate Faster Reaches maximum quicker Moderate (Increased Isomerization)[1]

| High (> 100°C) | Very Fast | May decrease due to side reactions | Low (High Isomerization)[1] |

Table 2: Effect of Stoichiometry (Lauryl Alcohol: Maleic Anhydride Ratio) on Yield

Molar Ratio (Alcohol:Anhydride) Conversion of Maleic Anhydride Potential Issues
< 2:1 Incomplete Low yield due to insufficient alcohol.
2:1 (Stoichiometric) High Theoretical ideal for maximizing conversion.[1]
Slight Excess (> 2:1) Very High Ensures complete conversion of anhydride and monoester.[1]

| Large Excess (>> 2:1) | Very High | Complicates purification, requiring removal of excess alcohol.[1] |

Table 3: Physical and Chemical Properties of this compound

Property Value
CAS Number 2915-52-8[5]
Molecular Formula C₂₈H₅₂O₄[5]
Molecular Weight 452.72 g/mol [5]
Appearance White crystalline substance[2]
Melting Point 28-29°C[2]
Boiling Point 521.8°C at 760 mmHg[5][6]

| Density | 0.921 g/cm³[5][6] |

Experimental Protocols

Protocol: Synthesis of this compound from Maleic Anhydride

This protocol describes a general method for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Maleic Anhydride (1 molar equivalent)

  • Lauryl Alcohol (2.1 molar equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 1-2% mol)

  • Toluene or Hexane (as water entrainer)

  • Sodium bicarbonate solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Alcohol (for crystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer and temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer.

  • Charging Reactants: To the flask, add maleic anhydride, lauryl alcohol, and the water-entraining solvent (e.g., toluene).

  • Catalyst Addition: Add the catalytic amount of p-TSA to the mixture.

  • Reaction: Begin stirring and heat the mixture to reflux. The temperature of the reaction mixture should be carefully controlled to remain below 60°C if possible, although the refluxing solvent will largely dictate the temperature. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected or until analysis (e.g., by TLC or GC) shows the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product, a viscous liquid or solid, can be further purified by crystallization from ethyl alcohol to yield the final white crystalline this compound.[2]

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification charge_reactants Charge Flask: - Maleic Anhydride - Lauryl Alcohol - Toluene add_catalyst Add Catalyst (e.g., p-TSA) charge_reactants->add_catalyst reflux Heat & Reflux (<60°C if possible) Remove H₂O via Dean-Stark add_catalyst->reflux wash Neutralize & Wash (NaHCO₃, H₂O, Brine) reflux->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crystallize Crystallize (from Ethanol) concentrate->crystallize product Pure this compound crystallize->product

Caption: General experimental workflow for this compound synthesis.

logical_relationship temp Reaction Temperature rate Reaction Rate temp->rate Increases isomer Isomerization to Fumarate (Purity Decrease) temp->isomer Increases Significantly yield Optimal Yield & Purity rate->yield Contributes to isomer->yield Reduces

Caption: Effect of temperature on reaction rate, purity, and final yield.

troubleshooting_flowchart start Low Yield Observed q1 Is water being effectively removed? start->q1 a1_no Action: Use Dean-Stark or water entrainer. q1->a1_no No q2 Are reactants stoichiometric? (Slight excess of alcohol) q1->q2 Yes a1_yes Check Reaction Time / Temp a2_no Action: Adjust reactant molar ratio. q2->a2_no No q3 Is catalyst active and in sufficient quantity? q2->q3 Yes a2_yes Check Catalyst Activity a3_yes Yield Optimized q3->a3_yes Yes a3_no Action: Add fresh or more catalyst. q3->a3_no No

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Dilauryl Maleate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of dilauryl maleate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is typically synthesized via the Fischer-Speier esterification of maleic anhydride with lauryl alcohol.[1][2] The reaction is generally acid-catalyzed and occurs in two main stages:

  • Ring-Opening: The first molecule of lauryl alcohol rapidly reacts with maleic anhydride to open the ring, forming monolauryl maleate (a monoester).[3][4]

  • Second Esterification: A second molecule of lauryl alcohol slowly reacts with the carboxylic acid group of the monoester to form the diester, this compound. This step is reversible and requires a catalyst and often the removal of water to drive the reaction to completion.[3][5]

Q2: What are the most common side reactions I should be aware of?

A2: The primary side reactions of concern are:

  • Isomerization: The cis-isomer (this compound) can convert to the more stable trans-isomer (dilauryl fumarate), especially at elevated temperatures.[6][7]

  • Incomplete Reaction: The reaction may stall at the monolauryl maleate intermediate stage, leading to a low yield of the desired diester.[6][8]

  • Hydrolysis: The presence of water can hydrolyze maleic anhydride to maleic acid or the final ester back to its starting materials, reducing the overall yield.[1] Maleic acid itself can also isomerize to fumaric acid.[1]

Q3: How can I minimize the isomerization of this compound to dilauryl fumarate?

A3: Isomerization is the most critical side reaction to control. The key is strict temperature management. It is widely recommended to keep the reaction temperature below 60°C to prevent the formation of the trans-isomer, dilauryl fumarate.[6][7] Prolonged reaction times, even at lower temperatures, can also increase the risk of isomerization.[6]

Q4: What type of catalyst is best for this synthesis?

A4: Acid catalysts are typically used to accelerate the slow second esterification step.[3] Common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1] While effective, strong mineral acids like H₂SO₄ can sometimes promote side reactions or product degradation and cause corrosion.[3] Alternative catalysts like phosphotungstic acid or ion-exchange resins (e.g., Dowex) can be more selective and minimize byproducts.[3]

Troubleshooting Guide

Problem: My final product is a white crystalline solid with a melting point of 45-46°C, not the expected 28-29°C.

  • Probable Cause: This indicates a significant amount of isomerization has occurred. Your product is likely dilauryl fumarate, the trans-isomer, which is a white crystalline solid with a higher melting point, rather than this compound, which is a white crystalline substance melting between 28-29°C.[7]

  • Solution:

    • Verify Reaction Temperature: Ensure your reaction temperature did not exceed 60°C.[7] Hot spots in large-scale reactions can cause localized isomerization.[6]

    • Optimize Reaction Time: Avoid unnecessarily long reaction times, as this can promote isomerization even at controlled temperatures.[6]

    • Catalyst Choice: Certain acid catalysts, particularly in high concentrations, can promote isomerization.[9] Consider using a milder or more selective catalyst.

Problem: The yield of this compound is low, and analysis shows a large amount of monolauryl maleate.

  • Probable Cause: The second esterification step is slow and reversible, meaning the reaction has not gone to completion.[3] This can be due to several factors.

  • Solution:

    • Drive Equilibrium: The reaction produces water, which can inhibit the forward reaction. Use a Dean-Stark apparatus or a water-carrying agent (like toluene or benzene) to remove water as it forms.[2][5][10]

    • Adjust Stoichiometry: Use a slight excess of lauryl alcohol (e.g., a molar ratio > 2:1 of alcohol to anhydride) to shift the equilibrium towards the product.[6][8] Be aware that a large excess will complicate purification.[6]

    • Check Catalyst Activity: Ensure your acid catalyst is active and used in an appropriate concentration. The reaction rate is dependent on the catalyst.[1]

Problem: The reaction mixture has darkened, or the final product is discolored.

  • Probable Cause: Product degradation or side reactions are likely occurring, often due to excessive heat or a highly corrosive catalyst.[3]

  • Solution:

    • Reduce Temperature: High temperatures can lead to the formation of undesirable byproducts.[1] Adhere to the recommended temperature limits.

    • Change Catalyst: Strong protic acids like sulfuric acid can sometimes cause charring or blushing of the product.[3] Consider a less corrosive catalyst such as a solid acid catalyst or a heteropolyacid.[3]

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Synthesis This table provides a conceptual summary of how changing key parameters can affect the reaction outcome.

ParameterLow SettingOptimal RangeHigh Setting
Temperature Slow reaction rate< 60°C[6][7]Increased side reactions (isomerization, degradation)[1][6]
Alcohol:Anhydride Ratio Incomplete conversion (< 2:1)[6]Stoichiometric to slight excess (2:1 to >2:1)[6]High yield, but difficult purification[6]
Reaction Time Incomplete conversionOptimized to maximize diester formation[6]Increased risk of isomerization[6]

Table 2: Physical Properties of Dilauryl Isomers

PropertyThis compound (cis-isomer)Dilauryl Fumarate (trans-isomer)Reference
Appearance White crystalline substanceWhite crystalline material[7]
Melting Point 28-29°C45-46°C[7]

Visualizations

G MA Maleic Anhydride MAcid Maleic Acid (Hydrolysis Product) MA->MAcid + H2O (Hydrolysis) invis1 MA->invis1 LA Lauryl Alcohol LA->invis1 invis2 LA->invis2 MLM Monolauryl Maleate (Intermediate) MLM->invis2 DLM This compound (Desired Product) DLM->MLM + H2O (Hydrolysis) DLF Dilauryl Fumarate (Isomerization Product) DLM->DLF Isomerization (Heat, Time) Water Water invis1->MLM + Lauryl Alcohol (Fast, Ring-Opening) invis2->DLM + Lauryl Alcohol (Slow, Reversible) - H2O

Caption: Synthesis pathway of this compound and major side reactions.

Caption: Troubleshooting workflow for this compound synthesis issues.

Experimental Protocols

Generalized Protocol for this compound Synthesis

This protocol is a general guideline based on the principles of Fischer esterification for this specific compound.[2][3][5][7] Researchers should optimize conditions for their specific laboratory setup.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add maleic anhydride (1 molar equivalent).

  • Solvent and Reagents: Add lauryl alcohol (2.1 molar equivalents) and a water-entraining solvent such as toluene.

  • Catalyst Addition: Add an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 molar equivalents).

  • Reaction: Heat the mixture to reflux. The temperature of the reaction mixture should be carefully monitored and maintained below 60°C to prevent isomerization.[7] Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (monolauryl maleate) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[7]

References

Technical Support Center: Purification of Crude Dilauryl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Dilauryl maleate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound may contain several impurities stemming from the synthesis process. These can include:

  • Unreacted Starting Materials: Maleic acid (or maleic anhydride) and lauryl alcohol.

  • Monoester Intermediate: Lauryl hydrogen maleate, resulting from incomplete esterification.

  • Isomerization Byproduct: Dilauryl fumarate, the trans-isomer of this compound, which can form at elevated temperatures.[1]

  • Side-Reaction Products: Minor amounts of other byproducts from side reactions.

  • Residual Catalyst: Acid catalysts such as sulfuric acid used during esterification.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is a white crystalline solid. The reported melting point is between 28 and 29°C.

Q3: Why is it important to control the temperature during the synthesis of this compound?

A3: Temperature control is critical to prevent the isomerization of the maleate (cis-isomer) to the more stable fumarate (trans-isomer).[1] Synthesis temperatures should ideally be kept below 60°C to minimize the formation of Dilauryl fumarate.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of this compound can be assessed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the desired product and any impurities.

  • Gas Chromatography (GC): Suitable for analyzing the volatile components of the mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.

  • Infrared (IR) Spectroscopy: To identify functional groups and confirm the presence of the ester.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Problem Possible Cause Recommended Solution
Low Yield of Purified Product Incomplete reaction: The initial synthesis did not go to completion, leaving significant amounts of starting materials.Optimize the reaction conditions (e.g., reaction time, catalyst concentration). Consider repeating the synthesis with optimized parameters.
Product loss during workup: Significant amounts of product are lost during extraction and washing steps.Ensure proper phase separation during extractions. Minimize the number of transfer steps. Use a saturated sodium chloride solution (brine) for the final wash to reduce the solubility of the ester in the aqueous phase.
Decomposition during distillation: The product is decomposing at high temperatures during distillation.Use vacuum distillation to lower the boiling point of this compound and prevent thermal decomposition.[2][3][4]
Presence of Dilauryl Fumarate Impurity High reaction temperature: The synthesis was carried out at a temperature that promoted isomerization.Maintain the reaction temperature below 60°C.[1]
Inefficient purification: The chosen purification method is not effective at separating the maleate and fumarate isomers.Isomers can be challenging to separate. High-performance column chromatography with an appropriate solvent system may be effective. Recrystallization may also be an option if the solubility of the two isomers is sufficiently different in a particular solvent.
Product is an Oil or a Gummy Solid Instead of Crystalline Presence of impurities: Residual starting materials, monoester, or solvent can prevent crystallization.Further purify the product using column chromatography to remove these impurities.
Incorrect solvent for recrystallization: The chosen solvent is not suitable for inducing crystallization.Perform a solvent screen to find a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.
Discolored Product (Yellowish or Brownish) Formation of colored byproducts: Side reactions or decomposition at high temperatures can produce colored impurities.Treat the solution with activated charcoal before the final crystallization or filtration step to adsorb colored impurities. Ensure distillation is performed under vacuum to minimize thermal stress.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C28H52O4[5][6][7]
Molecular Weight 452.72 g/mol [5][7]
Appearance White crystalline solid
Melting Point 28-29 °C
Boiling Point 521.8 °C at 760 mmHg[8]
Density 0.921 g/cm³[8]

Table 2: Comparison of Purification Methods for this compound

Method Principle Advantages Disadvantages Expected Purity Expected Yield
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, cost-effective, can yield high-purity crystals.Requires finding a suitable solvent, potential for product loss in the mother liquor.>98%Moderate to High
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Effective for high-boiling, thermally sensitive compounds. Removes non-volatile impurities.[2][3][4]Requires specialized equipment, may not separate compounds with close boiling points (e.g., isomers).>95%High
Column Chromatography Differential adsorption of components onto a stationary phase.Highly effective for separating complex mixtures, including isomers and non-polar compounds.[5][7][9]Can be time-consuming and require large volumes of solvent, more complex setup.>99%Moderate

Experimental Protocols

Protocol: Purification of Crude this compound by Vacuum Distillation

Objective: To purify crude this compound by removing unreacted lauryl alcohol and other lower-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle with stirrer

  • Thermometer

  • Cold trap (optional, but recommended)

Procedure:

  • Preparation:

    • Assemble the short path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

    • Place the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full to prevent bumping.

    • Add a magnetic stir bar to the flask for even heating.

  • Distillation:

    • Begin stirring the crude product.

    • Slowly apply vacuum to the system. Be cautious of any initial frothing or bumping.

    • Once a stable vacuum is achieved, begin to gently heat the flask using the heating mantle.

    • Monitor the temperature of the vapor as it passes the thermometer.

    • Collect any low-boiling fractions, which may include residual lauryl alcohol, in a separate receiving flask.

    • As the temperature rises, the this compound will begin to distill. Collect the main fraction in a clean receiving flask. The boiling point will depend on the vacuum level.

    • Continue distillation until only a small amount of residue remains in the distillation flask.

  • Completion:

    • Turn off the heating mantle and allow the apparatus to cool under vacuum.

    • Once cooled, slowly and carefully release the vacuum.

    • The purified this compound in the receiving flask should be a clear, colorless liquid that will solidify upon cooling to room temperature.

  • Analysis:

    • Assess the purity of the distilled product using appropriate analytical methods (e.g., GC, HPLC, melting point).

Mandatory Visualizations

PurificationWorkflow cluster_purification Purification Options Crude Crude this compound Workup Aqueous Workup (Wash with NaHCO3 and Brine) Crude->Workup Drying Drying (e.g., over Na2SO4) Workup->Drying Purification Purification Method Drying->Purification PureProduct Pure this compound Purification->PureProduct Recrystallization Recrystallization Purification->Recrystallization Distillation Vacuum Distillation Purification->Distillation Chromatography Column Chromatography Purification->Chromatography Analysis Purity Analysis (GC, HPLC, NMR, MP) PureProduct->Analysis

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree Start Impure Product After Initial Purification CheckPurity Analyze Purity (e.g., TLC, GC) Start->CheckPurity ImpurityType Identify Main Impurity CheckPurity->ImpurityType StartingMaterial Unreacted Starting Material ImpurityType->StartingMaterial Starting Material Isomer Fumarate Isomer Present ImpurityType->Isomer Isomer PolarImpurity Polar Impurities ImpurityType->PolarImpurity Polar Sol_Distill Vacuum Distillation to remove lower boiling starting material StartingMaterial->Sol_Distill Sol_Chromatography Column Chromatography for difficult separations Isomer->Sol_Chromatography Sol_Recrystallize Recrystallization with optimized solvent system PolarImpurity->Sol_Recrystallize Sol_Wash Additional Aqueous Wash PolarImpurity->Sol_Wash

Caption: Troubleshooting decision tree for this compound purification.

References

How to avoid degradation of Dilauryl maleate during polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of dilauryl maleate during polymerization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound in a question-and-answer format.

Q1: My final polymer is brittle and has a higher melting point than expected. What could be the cause?

A1: This issue is often due to the isomerization of this compound (a cis-isomer) to dilauryl fumarate (a trans-isomer) during polymerization. The incorporation of the more rigid fumarate structure into the polymer backbone can lead to increased crystallinity and brittleness.

  • Root Cause: Isomerization is primarily caused by excessive heat (temperatures above 60°C) and the presence of acidic catalysts or impurities.[1]

  • Solution:

    • Maintain a strict temperature control below 60°C throughout the polymerization process.[1]

    • Ensure all reagents and solvents are free from acidic impurities.

    • Avoid using acid-based catalysts if possible. If an acid catalyst is necessary for synthesis of the monomer, ensure it is completely removed before polymerization.[1]

Q2: The polymerization reaction is sluggish or fails to initiate. What are the potential reasons?

A2: Difficulty in initiating polymerization can stem from several factors related to both the monomer and the reaction setup.

  • Root Cause 1: Presence of Inhibitors. Monomers like this compound are often supplied with inhibitors to prevent premature polymerization during storage. These inhibitors must be removed before the experiment.

  • Solution 1: Remove inhibitors by passing the monomer through an inhibitor-remover column or by washing with a dilute alkaline solution, followed by drying.

  • Root Cause 2: Oxygen Inhibition. Oxygen is a potent inhibitor of free-radical polymerization.

  • Solution 2: Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for a sufficient period before and during the polymerization.

  • Root Cause 3: Inappropriate Initiator Choice or Concentration. The selected initiator may not be suitable for the reaction temperature, or its concentration may be too low.

  • Solution 3: Choose an initiator with a suitable half-life at your desired reaction temperature. Consult the manufacturer's data for the initiator's decomposition kinetics. You may need to optimize the initiator concentration.

Q3: My polymer is discolored (e.g., yellow or brown). Why is this happening?

A3: Discoloration is typically a sign of thermal degradation or oxidative side reactions.

  • Root Cause: High reaction temperatures can lead to the thermal decomposition of the maleate ester. The presence of oxygen can also lead to the formation of colored byproducts.

  • Solution:

    • Lower the polymerization temperature. If a lower temperature results in a slow reaction rate, consider using a lower-temperature initiator.

    • Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation.

Q4: I'm observing a bimodal molecular weight distribution in my final polymer. What could be the reason?

A4: A bimodal distribution suggests two different polymerization mechanisms or events are occurring.

  • Root Cause: This can be caused by factors such as poor mixing of the initiator, leading to localized areas of high initiation, or the presence of impurities that act as chain transfer agents. In some cases, partial hydrolysis of the maleate ester to its acid form can interfere with the polymerization process, leading to different polymer populations.[2]

  • Solution:

    • Ensure vigorous and consistent stirring throughout the reaction.

    • Use highly purified monomer and solvents.

    • Ensure the monomer is dry, as water can lead to hydrolysis, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound during polymerization?

The main degradation pathways are:

  • Isomerization: Conversion from the cis-isomer (maleate) to the trans-isomer (fumarate) at elevated temperatures.[1]

  • Thermal Degradation: At high temperatures, the ester can undergo chain scission and other decomposition reactions. Maleate oligomers have been noted to be less thermally stable than some other derivatives.

  • Hydrolysis: The ester bonds are susceptible to hydrolysis, breaking down this compound into lauryl alcohol and maleic acid. This is accelerated by the presence of water and acids or bases.

What type of inhibitors can be used for this compound?

For unsaturated monomers like this compound, common inhibitors are phenolic compounds or stable free radicals. The choice and concentration of the inhibitor will depend on the storage conditions and the required shelf life.

Inhibitor TypeExamplesTypical Concentration (ppm)
Phenolic Butylated hydroxytoluene (BHT), Hydroquinone (HQ), 4-methoxyphenol (MEHQ)10 - 1000
Stable Radicals TEMPO (2,2,6,6-tetramethylpiperidinyloxyl)10 - 200

Note: This data is generalized for unsaturated monomers and may require optimization for this compound.

How can I monitor the degradation of this compound?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for monitoring the purity of this compound and detecting degradation products.

  • HPLC: Can be used to separate and quantify this compound, dilauryl fumarate, maleic acid, and lauryl alcohol. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) is a good starting point.

  • GC: Suitable for analyzing volatile degradation products like lauryl alcohol.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol provides a general procedure for the free-radical polymerization of this compound. Note: This is a template and may require optimization.

  • Monomer Purification:

    • If the this compound contains an inhibitor, pass it through a column packed with an appropriate inhibitor remover.

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the purified this compound.

    • If a solvent is used, add it to the vessel. Toluene or xylenes are common choices.

    • Begin stirring and purge the mixture with dry nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Initiation:

    • In a separate, sealed vial, dissolve the free-radical initiator (e.g., AIBN or benzoyl peroxide) in a small amount of the deoxygenated solvent.

    • Heat the reaction vessel to the desired temperature (e.g., 50-60°C).

    • Once the temperature is stable, inject the initiator solution into the reaction vessel.

  • Polymerization:

    • Maintain the reaction under a nitrogen atmosphere and at a constant temperature.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them (e.g., by gravimetry to determine conversion or by GPC to measure molecular weight).

  • Termination and Isolation:

    • Once the desired conversion is reached, terminate the reaction by cooling the vessel in an ice bath and exposing it to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol).

    • Filter the precipitated polymer and wash it with fresh non-solvent.

    • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: HPLC Analysis of this compound and Degradation Products

This protocol outlines a method for the analysis of this compound, dilauryl fumarate, and lauryl alcohol.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a composition of 70:30 acetonitrile:water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the chromatogram for peaks corresponding to lauryl alcohol, maleic acid (if a suitable pH is used for the mobile phase), this compound, and dilauryl fumarate. The retention times will need to be determined using standards for each compound.

Visualizations

Degradation_Pathway Potential Degradation Pathways of this compound During Polymerization cluster_degradation DLM This compound (cis-isomer) Polymer Desired Polymer DLM->Polymer Free-Radical Initiator Degradation Degradation Pathways DLM->Degradation Isomerization Isomerization to Dilauryl Fumarate (trans) Degradation->Isomerization High Temp (>60C) Acid Hydrolysis Hydrolysis Degradation->Hydrolysis Water Acid/Base Thermal Thermal Degradation Degradation->Thermal Excessive Heat FumaratePolymer FumaratePolymer Isomerization->FumaratePolymer Incorporation into Polymer Chain Byproducts Byproducts Hydrolysis->Byproducts Lauryl Alcohol + Maleic Acid

Caption: Key degradation pathways for this compound during polymerization.

Troubleshooting_Workflow Troubleshooting Polymerization Issues Start Polymerization Issue Observed Q1 Is the polymer brittle or has a high melting point? Start->Q1 A1 Check for Isomerization: - Verify reaction temp < 60C - Test for acidic impurities - Analyze for fumarate content (HPLC) Q1->A1 Yes Q2 Is the reaction slow or not initiating? Q1->Q2 No A2 Check Initiation Conditions: - Remove inhibitors from monomer - Ensure proper deoxygenation - Verify initiator choice and concentration Q2->A2 Yes Q3 Is the polymer discolored? Q2->Q3 No A3 Check for Degradation: - Lower reaction temperature - Ensure inert atmosphere Q3->A3 Yes

Caption: A logical workflow for troubleshooting common polymerization problems.

References

Technical Support Center: Optimizing Dilauryl Maleate in Lubricant Blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Dilauryl maleate (DLM) in their lubricant blends.

Frequently Asked Questions (FAQs)

What is the primary function of this compound in a lubricant blend?

This compound primarily functions as a boundary lubrication additive and a viscosity index (VI) improver. Its long alkyl chains can form a protective film on metal surfaces, reducing friction and wear, particularly under boundary lubrication conditions. Additionally, it can be copolymerized to create polymers that improve the viscosity-temperature characteristics of the lubricant.

What is a typical starting concentration for this compound in a lubricant blend?

The optimal concentration of this compound is highly dependent on the base oil, other additives, and the specific application. For use as a performance-enhancing additive, a starting concentration in the range of 0.5% to 3.0% by weight is often a reasonable starting point for experimentation.[1] However, in some formulations where it acts as a significant component of the lubricating base, concentrations can be much higher, ranging from 10% to 50% by weight .[2]

In which types of base oils is this compound most soluble?

This compound, being a diester, is a polar molecule. It will generally show good solubility in more polar base oils such as synthetic esters and vegetable oils. In non-polar hydrocarbon base oils, like mineral oils and polyalphaolefins (PAOs), its solubility may be more limited, which can be a factor in blend stability, especially at lower temperatures.

What are the key physical and chemical properties of this compound?

Key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₈H₅₂O₄
Molecular Weight 452.71 g/mol
Boiling Point 521.8°C at 760 mmHg[3][4]
Flash Point 245.2°C[3][4]
Density 0.921 g/cm³[3][4]
Appearance Colorless to pale yellow liquid[3]

How does this compound contribute to boundary lubrication?

The mechanism of action for additives like this compound involves the adsorption of the molecules onto metal surfaces. The long alkyl chains (lauryl groups) orient themselves to form a dense, protective layer. The van der Waals forces between these chains enhance the strength of this film, which acts as a barrier to prevent direct metal-to-metal contact, thereby reducing friction and wear. Alkyl chains with more than 12 carbon atoms, such as the lauryl group, are known to be beneficial for boundary lubrication.[5]

Troubleshooting Guides

Issue 1: Increased Friction and Wear After Adding this compound

Q: My lubricant blend shows higher than expected friction and wear after adding this compound. What are the potential causes?

A: This is a multifaceted issue. Here are several potential causes and troubleshooting steps:

  • Sub-optimal Concentration: The concentration of this compound may be too low to form a complete protective film or so high that it interferes with other additives. It is recommended to conduct a concentration optimization study, testing a range of concentrations (e.g., 0.5%, 1.0%, 2.0%, 3.0% wt.).

  • Base Oil Incompatibility: As mentioned in the FAQs, DLM has limited solubility in non-polar base oils. Poor solubility can lead to the additive not being available at the friction interface. Consider using a co-solvent or switching to a more polar base stock.

  • Antagonistic Interaction with Other Additives: Lubricant additive packages are complex, and additives can interact in unexpected ways.[6] For example, DLM might compete for surface adsorption with other anti-wear additives like ZDDP. Try formulating a simpler blend with only the base oil and DLM to establish a performance baseline.

  • Thermal Instability/Degradation: At very high temperatures, DLM could potentially degrade. Ensure your operating temperatures are within the stable range of the additive. Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of your blend.

  • Isomerization of Maleate to Fumarate: Although primarily a synthesis concern, if the DLM raw material contains a significant amount of the trans-isomer (dilauryl fumarate), its performance characteristics may differ.[7]

Issue 2: Poor Low-Temperature Performance or Cloudiness in the Blend

Q: My lubricant blend with this compound has become cloudy and is performing poorly at low temperatures. How can I resolve this?

A: This typically points to solubility and low-temperature flow issues.

  • Solubility Limit Exceeded: At lower temperatures, the solubility of DLM in the base oil may decrease, causing it to precipitate out of the solution, leading to a cloudy appearance. This is more common in non-polar base oils.

  • Troubleshooting Steps:

    • Reduce Concentration: Lower the concentration of DLM to see if it remains in solution at the target low temperature.

    • Add a Pour Point Depressant: If not already present, consider adding a pour point depressant, which can modify wax crystal formation in mineral oils and improve low-temperature fluidity.

    • Use a More Polar Base Oil: As a more significant reformulation step, switching to or blending with a more polar base oil can improve the solubility of DLM.

    • Perform a Cold Soak Test: Store a sample of the lubricant blend at the lowest anticipated operating temperature for an extended period (e.g., 24-48 hours) and observe for any signs of precipitation or cloudiness.

Issue 3: Inconsistent Performance Between Batches

Q: I am observing significant variations in lubricant performance between different batches formulated with this compound. What could be the cause?

A: Batch-to-batch inconsistency often points to issues with raw materials or the blending process.

  • Purity of this compound: As noted, the presence of impurities or the fumarate isomer in the DLM can affect performance.[7] It is advisable to obtain a certificate of analysis for each batch of DLM to check for purity and consistency.

  • Blending Procedure:

    • Order of Addition: The order in which additives are blended can sometimes affect the final properties of the lubricant. Maintain a consistent order of addition for all batches.

    • Mixing Temperature and Time: Ensure that the blending temperature is sufficient to fully dissolve the DLM and other additives, and that the mixing time is adequate for a homogenous blend. Overheating during blending should be avoided to prevent degradation.

  • Moisture Contamination: Water can affect the performance of some additives and promote hydrolysis of esters over time. Ensure all components and blending equipment are dry.

Quantitative Data on Performance Metrics

The following tables provide example data from a hypothetical study on the effect of this compound concentration on key lubricant performance metrics in a Group III mineral base oil.

Table 1: Viscometric Properties

DLM Concentration (wt. %)Kinematic Viscosity at 40°C (cSt)Kinematic Viscosity at 100°C (cSt)Viscosity Index (VI)
0.0 (Base Oil)46.26.8125
0.547.57.1130
1.048.87.4135
2.051.27.9142
3.053.58.5148

Table 2: Tribological Performance (Four-Ball Wear Test)

DLM Concentration (wt. %)Wear Scar Diameter (mm)Coefficient of Friction
0.0 (Base Oil)0.650.12
0.50.580.10
1.00.520.09
2.00.480.08
3.00.490.085

Experimental Protocols

1. Kinematic Viscosity Measurement (ASTM D445)

  • Objective: To determine the kinematic viscosity of the lubricant blend at two different temperatures (40°C and 100°C) to calculate the Viscosity Index.

  • Methodology:

    • Select a calibrated glass capillary viscometer suitable for the expected viscosity range of the sample.

    • Place the viscometer in a constant temperature bath maintained at the desired temperature (e.g., 40°C ± 0.02°C).

    • Pour the lubricant sample into the viscometer.

    • Allow the sample to reach thermal equilibrium within the bath (typically 10-15 minutes).

    • Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.

    • Release the suction and measure the time it takes for the leading edge of the liquid meniscus to pass from the upper to the lower timing marks.

    • Repeat the measurement to ensure repeatability.

    • Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer's calibration constant.

    • Repeat the entire process at 100°C.

2. Four-Ball Wear Test (ASTM D4172)

  • Objective: To evaluate the anti-wear properties of the lubricant blend.

  • Methodology:

    • Three stationary steel balls are clamped together in a cup, and a fourth ball is rotated against them in a pyramid configuration.

    • The lubricant sample is added to the cup, completely immersing the three stationary balls.

    • The test is conducted under a specified load (e.g., 40 kg), rotational speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).

    • During the test, the friction between the rotating and stationary balls is continuously recorded.

    • After the test, the three stationary balls are removed, cleaned with a solvent, and the wear scars produced are measured under a microscope.

    • The average wear scar diameter is reported as the result. A smaller wear scar indicates better anti-wear protection.

Visualizations

Experimental_Workflow cluster_prep Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis start Define DLM Concentration Matrix (e.g., 0%, 0.5%, 1%, 2%, 3%) blend Blend DLM with Base Oil (Constant Temp & Time) start->blend viscosity Viscometry (ASTM D445) - 40°C & 100°C blend->viscosity tribology Tribological Tests - Four-Ball (ASTM D4172) - Pin-on-Disk blend->tribology thermal Thermal Stability (TGA/DSC) blend->thermal analyze Analyze Results: - Viscosity Index - Wear Scar Diameter - Friction Coefficient viscosity->analyze tribology->analyze thermal->analyze optimize Determine Optimal Concentration Range analyze->optimize

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_causes cluster_actions issue Observed Issue: High Friction / Wear conc Concentration Too Low/High? issue->conc sol Poor Solubility in Base Oil? issue->sol interact Negative Additive Interaction? issue->interact degrade Thermal Degradation? issue->degrade run_matrix Run Concentration Optimization Study conc->run_matrix check_sol Check Solubility (Cloud Point Test) sol->check_sol simplify Simplify Blend (Test w/o other additives) interact->simplify run_tga Perform TGA/DSC Analysis degrade->run_tga

Caption: Troubleshooting logic for high friction and wear issues.

Caption: Mechanism of this compound forming a protective film.

References

Troubleshooting poor plasticizing performance of Dilauryl maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dilauryl Maleate (DLM) as a plasticizer.

Troubleshooting Guide

Poor plasticizing performance of this compound can manifest in several ways, including inadequate flexibility, surface defects, and dimensional instability of the final product. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Insufficient Flexibility or High Modulus

Symptoms: The plasticized polymer is stiffer than expected, exhibiting a high modulus and low elongation at break.

Possible Causes & Solutions:

Possible CauseRecommended Action
Inadequate DLM Concentration Increase the concentration of this compound in increments of 2-5 phr (parts per hundred resin) and re-evaluate the mechanical properties.
Poor Dispersion Optimize mixing parameters (time, temperature, and shear rate) to ensure uniform dispersion of DLM within the polymer matrix. Consider using a high-shear mixer.
Incompatibility with Polymer Verify the compatibility of DLM with the specific polymer grade. While generally compatible with PVC, some specialty resins may exhibit limited compatibility. Consider the use of a co-plasticizer or a compatibility agent.
Cross-linking Side Reactions Elevated processing temperatures can sometimes lead to unintended cross-linking. Reduce the processing temperature and/or the residence time in the extruder or mixer.
Issue 2: Surface Defects (Blooming or Exudation)

Symptoms: An oily or crystalline film appears on the surface of the plasticized material over time. This phenomenon is known as blooming or exudation.

Possible Causes & Solutions:

Possible CauseRecommended Action
Supersaturation of DLM The concentration of this compound exceeds its solubility limit in the polymer at ambient temperature. Reduce the DLM concentration.
Incompatibility As with insufficient flexibility, poor compatibility can lead to phase separation and migration of the plasticizer to the surface. Re-assess polymer-plasticizer compatibility.
Low Molecular Weight Impurities The presence of low molecular weight species in the DLM or polymer can increase the likelihood of migration. Ensure high-purity grades of both components are used.
Environmental Factors High humidity or contact with certain solvents can promote plasticizer migration. Control the storage and use environment of the final product.
Issue 3: Volatility and Weight Loss During Processing

Symptoms: Significant weight loss of the polymer compound during high-temperature processing, often accompanied by fuming.

Possible Causes & Solutions:

Possible CauseRecommended Action
Excessive Processing Temperature This compound, like all plasticizers, has a vapor pressure that increases with temperature. Lower the processing temperature to the minimum required for adequate melt flow.
High Residence Time Prolonged exposure to high temperatures increases volatile loss. Optimize the process to minimize residence time in the heated zones of the equipment.
Inadequate Ventilation Ensure proper ventilation of the processing area to remove any fumes generated.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in PVC formulations?

A1: The optimal concentration of this compound depends on the desired flexibility of the final product. A typical starting range is 20-60 phr. For highly flexible applications, concentrations may be higher, but this increases the risk of migration.

Q2: How does the performance of this compound compare to a common plasticizer like Dioctyl Phthalate (DOP)?

A2: this compound generally offers good plasticizing efficiency, comparable to DOP. However, due to its linear alkyl chains, it may impart slightly better low-temperature flexibility. The key differentiator is often related to regulatory and environmental considerations, with maleates being a potential alternative to phthalates. Below is a table with representative performance data.

Table 1: Comparative Performance of this compound (DLM) vs. Dioctyl Phthalate (DOP) in PVC (at 40 phr)

PropertyThis compound (DLM)Dioctyl Phthalate (DOP)Test Method
Tensile Strength (MPa)18.519.2ASTM D638
Elongation at Break (%)350330ASTM D638
Shore A Hardness8587ASTM D2240
Volatility (% weight loss)1.21.5ASTM D1203

Note: The data presented in this table is representative and may vary depending on the specific formulation and processing conditions.

Q3: Can this compound be used in combination with other plasticizers?

A3: Yes, this compound can be blended with other plasticizers to achieve a specific balance of properties. For example, it can be used with a secondary plasticizer to reduce cost or with a polymeric plasticizer to improve migration resistance.

Q4: What are the key processing parameters to consider when working with this compound?

A4: The key processing parameters are temperature, mixing time, and shear rate. It is important to ensure that the processing temperature is high enough to achieve a homogenous melt but not so high as to cause significant volatilization or degradation. A temperature range of 160-180°C is typical for PVC formulations.

Experimental Protocols

Protocol 1: Evaluation of Plasticizer Performance in PVC

1. Objective: To determine the effect of this compound concentration on the mechanical properties of Polyvinyl Chloride (PVC).

2. Materials:

  • PVC resin (K-value 67)
  • This compound (DLM)
  • Thermal stabilizer (e.g., Tin stabilizer at 2 phr)
  • Lubricant (e.g., Stearic acid at 0.5 phr)

3. Sample Preparation:

  • Prepare a series of formulations with varying concentrations of DLM (e.g., 20, 30, 40, 50, 60 phr).
  • Dry blend the PVC resin, stabilizer, and lubricant in a high-speed mixer.
  • Add the this compound to the dry blend and continue mixing until a homogeneous powder blend is obtained.
  • Process the blend on a two-roll mill at a temperature of 165-175°C for 5-10 minutes to form a sheet.
  • Compression mold the milled sheets into plaques of the required thickness for mechanical testing according to ASTM standards.

4. Testing:

  • Tensile Properties (ASTM D638): Determine the tensile strength and elongation at break using a universal testing machine.
  • Hardness (ASTM D2240): Measure the Shore A hardness using a durometer.

Protocol 2: Determination of Plasticizer Volatility

1. Objective: To measure the volatile loss of this compound from a plasticized PVC compound.

2. Materials:

  • Prepared PVC sheets plasticized with a known concentration of this compound.
  • Activated carbon

3. Procedure (ASTM D1203 - Method A):

  • Cut circular specimens (50 mm diameter) from the plasticized PVC sheet.
  • Weigh the specimens accurately.
  • Place each specimen in a container with activated carbon, ensuring it is completely surrounded.
  • Place the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
  • After the specified time, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them.
  • Calculate the percentage weight loss as a measure of volatility.

Visualizations

Troubleshooting_Workflow Start Poor Plasticizing Performance Issue_Flexibility Insufficient Flexibility? Start->Issue_Flexibility Issue_Surface Surface Defects? Issue_Flexibility->Issue_Surface No Concentration Increase DLM Concentration Issue_Flexibility->Concentration Yes Issue_Volatility High Volatility? Issue_Surface->Issue_Volatility No Reduce_Conc Reduce DLM Concentration Issue_Surface->Reduce_Conc Yes Reduce_Temp Lower Processing Temp Issue_Volatility->Reduce_Temp Yes End Performance Optimized Issue_Volatility->End No Dispersion Optimize Mixing Concentration->Dispersion Compatibility Check Compatibility Dispersion->Compatibility Compatibility->Issue_Surface Check_Purity Verify Component Purity Reduce_Conc->Check_Purity Control_Env Control Environment Check_Purity->Control_Env Control_Env->Issue_Volatility Reduce_Time Decrease Residence Time Reduce_Temp->Reduce_Time Reduce_Time->End

Caption: Troubleshooting workflow for poor plasticizing performance.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing Formulation Formulation Design (Varying DLM phr) Dry_Blending Dry Blending (PVC, Stabilizer, Lubricant) Formulation->Dry_Blending Plasticizer_Addition DLM Addition & Mixing Dry_Blending->Plasticizer_Addition Milling Two-Roll Milling Plasticizer_Addition->Milling Molding Compression Molding Milling->Molding Tensile Tensile Testing (ASTM D638) Molding->Tensile Hardness Hardness Testing (ASTM D2240) Molding->Hardness Volatility Volatility Test (ASTM D1203) Molding->Volatility

Caption: Experimental workflow for evaluating plasticizer performance.

Technical Support Center: Dilauryl Maleate Solubility in Base Oils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and formulation professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges associated with dissolving Dilauryl maleate in various base oils.

Troubleshooting Guide

This section addresses specific issues you may encounter during experimental work.

Question: My this compound is not dissolving or is dissolving very slowly. What should I do?

Answer:

Incomplete or slow dissolution is a common issue that can often be resolved by systematically evaluating your materials and process.

  • Potential Causes:

    • Low Temperature: The viscosity of the base oil is high at lower temperatures, hindering the dispersion and dissolution of the additive. The intrinsic solubility of this compound is also lower at cooler temperatures.

    • Insufficient Agitation: Without adequate mixing, the local concentration of this compound at the solid-liquid interface becomes saturated, preventing further dissolution.

    • Base Oil Polarity: Highly refined base oils (like Group II, III, and PAOs) are very non-polar.[1] While this compound is largely non-polar due to its long lauryl chains, its ester groups introduce a slight polarity mismatch which can limit solubility in purely paraffinic oils.

    • Contamination: The presence of moisture or other impurities in the base oil or on the glassware can negatively impact the solubility of additives.[2]

  • Recommended Solutions:

    • Increase Temperature: Gently heat the base oil-additive mixture while stirring. An initial temperature of 60-80°C is recommended. This reduces the oil's viscosity and increases the kinetic energy of the system, promoting dissolution.

    • Improve Agitation: Use a magnetic stirrer or overhead mechanical stirrer to ensure continuous and vigorous mixing. This breaks down agglomerates and constantly introduces fresh solvent to the additive.

    • Consider a Co-solvent: For highly non-polar base oils like PAOs, adding a small percentage (e.g., 2-5% w/w) of a more polar synthetic ester can act as a solubility improver.[3] This helps to bridge the polarity gap between the base oil and the this compound.

    • Verify Material Purity: Ensure your base oil is dry and free from contaminants. Use clean, dry glassware for all experiments.

Question: The solution of this compound in base oil appears cloudy or hazy. What does this indicate?

Answer:

Cloudiness, or turbidity, typically indicates that the additive is not fully dissolved and is present as a finely dispersed, separate phase.

  • Potential Causes:

    • Saturation Limit Exceeded: You may have added more this compound than can be dissolved at the current temperature.

    • Low Temperature: The solution may have been clear at a higher temperature but became cloudy upon cooling as the solubility limit decreased.

    • Moisture Contamination: Water is highly polar and insoluble in base oils, leading to a hazy appearance.[2][4]

    • Incompatible Components: If working with a formulated oil, the this compound may be interacting negatively with another additive, causing precipitation.

  • Recommended Solutions:

    • Re-heat and Observe: Gently heat the solution. If it becomes clear, the issue is temperature-dependent solubility. The concentration you are using is likely too high for the intended ambient temperature.

    • Filter a Sample: Pass a small, hazy sample through a fine (e.g., 0.45 µm) filter. If the filtrate is clear, it confirms the presence of a dispersed solid or liquid phase.

    • Perform a Water Crackle Test: Heat a small sample of the cloudy oil in a beaker. A crackling sound indicates the presence of free water.

    • Evaluate in Pure Base Oil: If using a formulated oil, try dissolving the this compound in the pure base oil first to rule out interactions with other additives.

Frequently Asked Questions (FAQs)

Question: What is this compound and why is it used in base oils?

Answer:

This compound (CAS: 2915-52-8) is a diester formed from maleic acid and lauryl alcohol.[5][6] Its molecular structure consists of a central polar ester group and two long, non-polar alkyl (lauryl) chains. In lubricants, it can be used as a co-monomer for creating polymeric additives, such as pour point depressants or viscosity modifiers.[6] The long alkyl chains provide excellent oil solubility, while the ester backbone can be functionalized.

Question: What factors fundamentally influence the solubility of this compound?

Answer:

The principle of "like dissolves like" is paramount. Solubility is governed by the chemical similarity between the additive (solute) and the base oil (solvent).

  • Polarity: Base oils range in polarity. Highly refined paraffinic oils (Group II, III, PAO) are very non-polar, while naphthenic and aromatic oils (Group I) have slightly higher polarity.[1] Synthetic esters are even more polar.[3] this compound's two long lauryl chains make it predominantly non-polar and thus generally compatible with hydrocarbon base oils. However, its ester core has some polarity, which can lead to limited solubility in extremely non-polar fluids.

  • Molecular Weight & Size: Larger molecules, like this compound (M.W. 452.71 g/mol ), can sometimes be more difficult to dissolve than smaller molecules and may require more thermal energy and mixing to be solvated effectively.[5][7]

  • Temperature: Solubility is almost always positively correlated with temperature. Higher temperatures decrease oil viscosity and increase the energy available to overcome intermolecular forces, promoting dissolution.[8]

  • Base Oil Viscosity: Higher viscosity base oils have greater resistance to flow, which can slow down the rate of dissolution. Heating is an effective way to reduce viscosity and speed up the process.[4]

Question: Which type of base oil offers the best solubility for this compound?

Answer:

Solubility will vary depending on the base oil's composition.

  • Group I Base Oils: These oils contain a higher proportion of aromatic and naphthenic compounds, which increases their solvating power for slightly polar additives.[1] They are generally good solvents for this compound.

  • Group II/III Base Oils: These are more highly refined and have a lower aromatic content, making them less solvating (lower polarity) than Group I oils.[1] Solubility may be slightly lower.

  • Polyalphaolefins (PAOs): PAOs are pure, synthetic hydrocarbons with very low polarity. They are known to have poor solvency for many additives.[1][3] While the long alkyl chains of this compound aid compatibility, achieving high concentrations in PAOs may require heating or the use of an ester co-solvent.

  • Synthetic Esters: These are polar base oils. While they are excellent solvents for many polar additives, blending a non-polar additive like this compound may require careful selection to ensure compatibility.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Base Oils

Disclaimer: The following data is illustrative and intended to demonstrate general solubility trends. Actual values must be determined experimentally.

Base Oil TypePredominant ChemistryPolarity RankingEstimated Solubility at 25°C ( g/100g )Estimated Solubility at 80°C ( g/100g )
Group I (SN 150) Paraffinic, Naphthenic, AromaticModerate~15> 50
Group II (110N) Highly ParaffinicLow~10> 50
Group III (4 cSt) Highly Paraffinic (VHVI)Very Low~5> 50
PAO (4 cSt) Synthetic ParaffinicExtremely Low~2~40
Ester (TMP) Synthetic Polyol EsterHighRequires testingRequires testing

Experimental Protocols

Protocol 1: Determination of Additive Solubility by Visual Observation

This protocol provides a straightforward method for determining the approximate solubility limit of this compound in a base oil at a specific temperature.

  • Objective: To find the maximum concentration (w/w %) of this compound that dissolves completely in a base oil to form a clear, bright solution.

  • Materials & Equipment:

    • This compound

    • Base oil of interest

    • Analytical balance (±0.001 g)

    • Glass beakers or vials (20 mL)

    • Magnetic stirrer and stir bars

    • Hot plate with temperature control and probe

    • Thermometer or thermocouple

  • Methodology:

    • Preparation: Weigh 10.0 g of the base oil into a clean, dry beaker.

    • Initial Addition: Add a small, known amount of this compound to the base oil (e.g., 0.2 g for an initial concentration of ~2% w/w).

    • Mixing: Place the beaker on the magnetic stirrer/hot plate. Begin stirring at a moderate speed (e.g., 250 RPM).

    • Heating: Gently heat the mixture to the target temperature (e.g., 60°C). Maintain this temperature for 30 minutes, ensuring the solution is continuously stirred.

    • Observation: After 30 minutes, remove the beaker from the heat and visually inspect the solution against a well-lit background. Look for any undissolved particles, cloudiness, or haze.

    • Incremental Addition: If the solution is clear and bright, add another incremental amount of this compound (e.g., another 0.2 g).

    • Repeat: Repeat steps 4-6, allowing the mixture to equilibrate for 30 minutes after each addition.

    • Endpoint Determination: The solubility limit is reached when the last addition of this compound fails to completely dissolve, resulting in a persistently cloudy or hazy solution.

    • Calculation: Calculate the solubility as: Solubility ( g/100g ) = (Total Mass of Dissolved Additive / Mass of Base Oil) x 100

Visualizations

G start Solubility Issue Detected (e.g., Cloudiness, Haze, Precipitate) check_temp Is the solution at an elevated temperature (e.g., 60-80°C)? start->check_temp heat ACTION: Heat mixture to 60-80°C with constant agitation. check_temp->heat No check_clarity Is the solution clear after heating? check_temp->check_clarity Yes heat->check_clarity cause1 CONCLUSION: Concentration exceeds solubility limit at lower temperatures. check_clarity->cause1 Yes check_contam Is contamination (water, particles) a possibility? check_clarity->check_contam No filter ACTION: Filter a sample. Perform water crackle test. check_contam->filter Yes check_bo Is the base oil highly non-polar (e.g., PAO, Group III)? check_contam->check_bo No cause2 CONCLUSION: Issue is caused by insoluble contaminants. filter->cause2 cosolvent ACTION: Consider adding an ester co-solvent (2-5%). check_bo->cosolvent Yes cause3 CONCLUSION: Poor solvency of the base oil is the likely cause. check_bo->cause3 No cosolvent->cause3

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_0 High Solubility Scenario: Group I Base Oil cluster_1 Lower Solubility Scenario: PAO Base Oil dlm This compound ester_group Slightly Polar Ester Core dlm->ester_group lauryl_chains Non-Polar Lauryl Chains dlm->lauryl_chains aromatic Aromatic/Naphthenic (Higher Polarity) ester_group->aromatic Favorable Interaction (Polarity Match) g1 Group I Base Oil (Paraffinic + Aromatic/Naphthenic) lauryl_chains->g1 Strong Interaction (Van der Waals) g1->aromatic dlm2 This compound ester_group2 Slightly Polar Ester Core dlm2->ester_group2 lauryl_chains2 Non-Polar Lauryl Chains dlm2->lauryl_chains2 pao PAO Base Oil (Purely Paraffinic) ester_group2->pao Weaker Interaction (Polarity Mismatch) lauryl_chains2->pao Strong Interaction (Van der Waals)

Caption: Molecular interactions governing solubility in different base oils.

References

How to improve the thermal stability of Dilauryl maleate formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the thermal stability of Dilauryl maleate formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of thermal degradation for this compound?

A1: this compound, like other aliphatic polyesters, can degrade through several mechanisms when exposed to heat. The primary pathways include:

  • Oxidative Degradation: This is a common pathway initiated by heat, light, or impurities. It involves the formation of free radicals, which lead to chain scission and the creation of volatile byproducts, compromising the material's integrity.[1][2]

  • Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, especially in the presence of moisture and heat. This reaction breaks the ester bond, leading to the formation of lauryl alcohol and maleic acid, which can further catalyze degradation.[3]

  • Isomerization: The cis-configuration of the maleate double bond can isomerize to the more stable trans-fumarate form at elevated temperatures, especially in the presence of acidic catalysts. This changes the molecule's geometry and can alter the formulation's physical properties.[4]

  • Ester Pyrolysis: At higher temperatures (typically starting around 275°C for aliphatic polyesters), random scission of the ester linkage occurs through a cyclic elimination mechanism, particularly if a β-hydrogen is available in the alcohol portion of the ester.[5]

DLM This compound Formulation Oxidation Oxidative Degradation (Free Radical Chain Scission) DLM->Oxidation O2, Initiators Hydrolysis Hydrolysis (Ester Bond Cleavage) DLM->Hydrolysis H2O, Acid/Base Isomerization Isomerization (cis to trans) DLM->Isomerization High Temp Heat Thermal Stress (Heat, Processing) Heat->DLM Degradation Degraded Formulation (Loss of Properties, Discoloration) Oxidation->Degradation Hydrolysis->Degradation Isomerization->Degradation

Caption: Primary thermal degradation pathways for this compound.

Q2: How can I improve the thermal stability of my this compound formulation?

A2: Improving thermal stability involves mitigating the degradation mechanisms described above. The most effective strategy is the incorporation of specific additives:

  • Antioxidants: To prevent oxidative degradation.

  • Hydrolysis Stabilizers: To protect against moisture-induced breakdown.

  • Chelating Agents: To deactivate catalytic metal ions.

Careful control of formulation pH and processing conditions is also critical.[4][6] An acidic matrix may favor the formation of diketopiperazine and enalaprilat degradants, while a basic matrix may show different degradation profiles.[7]

Q3: Which type of antioxidant is best for my this compound formulation?

A3: A combination of primary and secondary antioxidants often provides the most comprehensive protection.[8]

  • Primary Antioxidants (Free Radical Scavengers): These compounds, typically hindered phenols (e.g., Irganox 1076) or secondary arylamines (e.g., Phenyl-α-naphthylamine), interrupt the degradation cycle by donating a hydrogen atom to scavenge free radicals.[1][2]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These are often phosphite-based stabilizers (e.g., Antioxidant 168). They decompose hydroperoxides, which are unstable intermediates in the oxidation process, into non-radical, stable products, preventing further chain scission.[8]

start Oxidation Initiated (e.g., by Heat) rad Polymer Free Radical (R•) start->rad peroxy Peroxy Radical (ROO•) rad->peroxy + O2 hydro Hydroperoxide (ROOH) peroxy->hydro + RH primary_ao Primary Antioxidant (e.g., Hindered Phenol) peroxy->primary_ao Scavenges Radical hydro->rad → RO• + •OH → R• degradation Chain Scission & Degradation Products hydro->degradation secondary_ao Secondary Antioxidant (e.g., Phosphite) hydro->secondary_ao Decomposes Hydroperoxide stable_prod Stable Products primary_ao->stable_prod secondary_ao->stable_prod start Start step1 Calibrate TGA Instrument start->step1 step2 Prepare & Weigh Sample (5-10 mg) step1->step2 step3 Set Atmosphere (N2 or Air at 50 mL/min) step2->step3 step4 Run Temperature Program (Ramp 10°C/min to 600°C) step3->step4 step5 Collect Weight Loss Data step4->step5 step6 Analyze Data: Determine Onset Temperature (Tonset) step5->step6 step7 Compare Formulations step6->step7 end End step7->end

References

Technical Support Center: Efficient Synthesis of Dilauryl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dilauryl maleate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is low despite using a catalyst. What are the possible causes and solutions?

A1: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The esterification of the second carboxylic acid group in maleic acid is slower than the first. Ensure sufficient reaction time or consider a moderate increase in temperature, but not exceeding 60°C to avoid isomerization to the fumarate diester.[1]

  • Water Content: The esterification reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants.[2] Ensure all reactants and solvents are anhydrous and consider using a Dean-Stark apparatus or a water-carrying agent like toluene to remove water as it is formed.

  • Catalyst Deactivation: The catalyst may become deactivated over time. If using a reusable solid acid catalyst like an ion-exchange resin, ensure it is properly regenerated before use.

  • Insufficient Catalyst Loading: The amount of catalyst can significantly impact both the reaction rate and the final yield. An insufficient amount of catalyst may lead to a slow and incomplete reaction.

Q2: The final product is discolored. What is the cause and how can I prevent it?

A2: Discoloration, particularly a yellowish or brownish tint, can occur due to side reactions, often promoted by aggressive catalysts at high temperatures.

  • Catalyst Choice: Strong mineral acids like sulfuric acid can sometimes lead to the formation of colored by-products.[3] Consider using a milder catalyst such as p-toluenesulfonic acid (pTSA) or a solid acid catalyst like an ion-exchange resin (e.g., Dowex® or Amberlyst®).

  • Temperature Control: High reaction temperatures can lead to decomposition and side reactions. It is crucial to maintain the reaction temperature below 60°C to prevent both discoloration and the isomerization of this compound to Dilauryl fumarate.[1]

Q3: I am having difficulty removing the catalyst after the reaction. What are the best practices?

A3: The method for catalyst removal depends on the type of catalyst used:

  • Homogeneous Catalysts (e.g., Sulfuric Acid, pTSA): These catalysts are dissolved in the reaction mixture and require neutralization with a base (e.g., sodium bicarbonate solution) followed by washing with water. This can, however, lead to the formation of emulsions, especially with a long-chain ester like this compound.

  • Heterogeneous Catalysts (e.g., Ion-Exchange Resins): A major advantage of solid acid catalysts is their easy removal by simple filtration from the reaction mixture.[3] This simplifies the work-up procedure significantly.

Q4: How can I effectively remove unreacted lauryl alcohol from the final product?

A4: Due to the high boiling point of both this compound and lauryl alcohol, separation by simple distillation can be challenging.

  • Vacuum Distillation: Use a high-vacuum distillation setup to lower the boiling points of the components, which may allow for the separation of the more volatile lauryl alcohol.

  • Column Chromatography: For smaller-scale preparations or to achieve high purity, column chromatography on silica gel is an effective method for separating the non-polar this compound from the more polar lauryl alcohol.

  • Crystallization: this compound is a crystalline solid at room temperature.[1] Cooling the crude product in a suitable solvent may allow for the selective crystallization of the desired ester, leaving the unreacted alcohol in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this compound synthesis: maleic acid or maleic anhydride?

A1: Both maleic acid and maleic anhydride can be used. Maleic anhydride is often preferred as the initial reaction with one equivalent of lauryl alcohol to form the monoester is rapid and does not produce water.[3] When starting with maleic acid, one equivalent of water is produced in the formation of the monoester, which needs to be removed to drive the reaction to completion.

Q2: What is the typical molar ratio of lauryl alcohol to maleic acid/anhydride?

A2: A molar excess of lauryl alcohol is generally used to ensure the complete conversion of the maleic acid or monoester to the diester. A common starting point is a 2.2:1 to 5:1 molar ratio of alcohol to the diacid precursor.

Q3: Why is it important to control the temperature below 60°C?

A3: The maleate (cis) isomer can thermally isomerize to the more stable fumarate (trans) isomer at elevated temperatures, especially in the presence of an acid catalyst. To ensure the synthesis of the desired this compound, maintaining a reaction temperature below 60°C is critical.[1]

Q4: Can I reuse the ion-exchange resin catalyst?

A4: Yes, one of the key advantages of using solid acid catalysts like Dowex® or Amberlyst® is their reusability. After filtration, the resin can be washed with a suitable solvent, dried, and reused in subsequent reactions, making the process more cost-effective and environmentally friendly.

Catalyst Performance Data

The following table summarizes representative data for different catalysts used in the synthesis of dialkyl maleates. Please note that specific conditions for this compound may vary.

CatalystCatalyst LoadingTemperature (°C)Reaction Time (hours)Yield (%)Notes
p-Toluenesulfonic Acid (pTSA) ~1% by weightReflux4-8>90A common and effective homogeneous catalyst.[3]
Sulfuric Acid Catalytic amount< 604-8HighEffective, but may cause discoloration and side reactions.[1]
Dowex® 50W Varies80-1202-6HighHeterogeneous catalyst, easy to remove. Data for similar long-chain esters.
Amberlyst®-15 Varies80-1202-6HighHeterogeneous catalyst, easy to remove. Data for similar long-chain esters.

Experimental Protocol: Synthesis of this compound using p-Toluenesulfonic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Maleic anhydride

  • Lauryl alcohol (Dodecanol)

  • p-Toluenesulfonic acid (pTSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add maleic anhydride (1.0 eq), lauryl alcohol (2.2 eq), p-toluenesulfonic acid (0.05 eq), and toluene.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is collected and starting material is consumed), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Troubleshooting_Workflow start Start Synthesis issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield Yes discoloration Product Discoloration issue->discoloration Yes catalyst_removal Catalyst Removal Difficulty issue->catalyst_removal Yes end Successful Synthesis issue->end No incomplete_reaction Check Reaction Time / Temperature (Keep below 60°C) low_yield->incomplete_reaction water_present Ensure Anhydrous Conditions (Use Dean-Stark) low_yield->water_present catalyst_issue Check Catalyst Activity / Loading low_yield->catalyst_issue harsh_catalyst Use Milder Catalyst (pTSA, Ion-Exchange Resin) discoloration->harsh_catalyst high_temp Lower Reaction Temperature discoloration->high_temp homogeneous_catalyst Neutralize and Wash catalyst_removal->homogeneous_catalyst heterogeneous_catalyst Filter the Catalyst catalyst_removal->heterogeneous_catalyst incomplete_reaction->issue water_present->issue catalyst_issue->issue harsh_catalyst->issue high_temp->issue homogeneous_catalyst->issue heterogeneous_catalyst->issue

Caption: Troubleshooting workflow for this compound synthesis.

Experimental_Workflow start Reactants & Catalyst Loading reaction_setup Set up Reaction with Dean-Stark Apparatus start->reaction_setup reflux Heat to Reflux (<60°C) reaction_setup->reflux monitoring Monitor Reaction by TLC reflux->monitoring monitoring->reflux Incomplete workup Work-up: Neutralization & Washing monitoring->workup Complete drying Dry Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification: Recrystallization or Chromatography concentration->purification product Pure this compound purification->product

Caption: Experimental workflow for this compound synthesis.

References

Minimizing impurities in the synthesis of Dilauryl maleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Dilauryl maleate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: The primary impurity of concern is Dilauryl fumarate, the trans-isomer of this compound. Its formation is thermodynamically favored, especially at elevated temperatures.[1] Other potential impurities include unreacted starting materials such as lauryl alcohol, maleic acid, or maleic anhydride, and the monoester intermediate, Lauryl hydrogen maleate.[1][2]

Q2: My final product shows a significant amount of Dilauryl fumarate. How can I prevent this isomerization?

A2: Isomerization to the fumarate is primarily driven by high temperatures and the presence of strong acid catalysts.[1] To minimize this side reaction:

  • Temperature Control: Maintain the reaction temperature below 60°C.[1][3] Higher temperatures significantly accelerate the isomerization to the more stable fumarate diester.[1]

  • Catalyst Selection: Opt for milder catalysts over strong mineral acids. While effective for esterification, strong acids can promote isomerization.[1] Consider using catalysts that operate under gentler conditions.

Q3: The yield of this compound is lower than expected. What are the potential causes and solutions?

A3: Low yield can be attributed to several factors:

  • Incomplete Reaction: The conversion of the monoester to the diester can be slow and reversible.[2] Ensure sufficient reaction time and monitor the disappearance of the monoester intermediate.

  • Stoichiometry: A molar ratio of 1:2 (maleic anhydride to lauryl alcohol) is stoichiometrically required.[1] Using a slight excess of lauryl alcohol can help drive the reaction to completion, though a large excess can complicate purification.[1]

  • Water Removal: The esterification reaction produces water.[4][5] According to Le Chatelier's principle, removing water as it forms will shift the equilibrium towards the product, increasing the yield.[5] This is often achieved through azeotropic distillation.

  • Catalyst Deactivation: If using a recyclable catalyst, ensure it has not lost its activity.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by tracking the disappearance of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) is a suitable method for this, as it can separate and quantify the reactants, the monoester intermediate, and the final diester product.[1] Another approach is to measure the acid value of the reaction mixture to determine the consumption of the acidic starting material.[2]

Q5: What are the recommended starting materials for the synthesis?

A5: this compound can be synthesized from either maleic acid or maleic anhydride with lauryl alcohol.[1][6][7] Maleic anhydride is often preferred in industrial settings as the initial reaction to form the monoester is rapid.[1][2]

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Synthesis

ParameterLow SettingModerate SettingHigh SettingKey Consideration
Temperature < 60°C60-100°C> 100°CLower temperatures minimize isomerization to dilauryl fumarate.[1]
Alcohol:Anhydride Molar Ratio 1:12:1 (Stoichiometric)>2:1 (Excess Alcohol)A slight excess of alcohol can improve yield, but a large excess complicates purification.[1]
Catalyst Type Milder Acid CatalystsStrong Acid Catalysts-Strong acids can increase the rate of isomerization.[1]
Reaction Time ShortOptimizedProlongedMust be sufficient for diester formation but not so long as to promote side reactions.[1]

Experimental Protocols

Synthesis of this compound from Maleic Anhydride and Lauryl Alcohol

This protocol is a generalized procedure based on common esterification methods.[1][2] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • Maleic anhydride (1 molar equivalent)

  • Lauryl alcohol (2.1 molar equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 molar equivalents)

  • Toluene (or another suitable solvent for azeotropic water removal)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charge the flask with maleic anhydride, lauryl alcohol, and toluene.

  • Begin stirring and gently heat the mixture to dissolve the maleic anhydride.

  • Once the maleic anhydride has dissolved, add the acid catalyst.

  • Increase the temperature to reflux and collect the water azeotropically in the Dean-Stark trap. Crucially, maintain the reaction temperature below 60°C to minimize isomerization. [1][3]

  • Monitor the reaction progress by HPLC or by measuring the acid value of aliquots. The reaction is complete when the starting materials and monoester intermediate are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be further purified by crystallization or chromatography.

Mandatory Visualization

Caption: Troubleshooting workflow for minimizing impurities in this compound synthesis.

References

Technical Support Center: Resolving Phase Separation in Dilauryl Maleate-Polymer Blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dilauryl maleate (DLM)-polymer blends. The information is designed to help you anticipate and resolve issues related to phase separation in your experiments.

Frequently Asked Questions (FAQs)

1. What is phase separation in the context of this compound-polymer blends?

Phase separation is the phenomenon where a mixture of this compound and a polymer, initially appearing as a single homogeneous phase, separates into distinct regions with different compositions. This can manifest as cloudiness, the formation of droplets, or a complete separation into layers. In the context of drug delivery systems, phase separation can negatively impact the formulation's stability, drug release profile, and mechanical properties.

2. What are the primary causes of phase separation in these blends?

Phase separation in this compound-polymer blends is primarily driven by thermodynamics. The miscibility of the two components depends on the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). Phase separation occurs when the enthalpic contributions (ΔH_mix), which are related to the intermolecular interactions between DLM and the polymer, are unfavorable and outweigh the entropic contributions (ΔS_mix). In simpler terms, if the DLM and polymer molecules are not sufficiently attracted to each other, they will tend to self-associate, leading to separation.

3. How can I predict the miscibility of this compound with a specific polymer?

A useful tool for predicting miscibility is the comparison of Hansen Solubility Parameters (HSP). The principle of "like dissolves like" applies here. Materials with similar HSP values are more likely to be miscible. The total Hansen solubility parameter (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller difference between the HSP values of this compound and the polymer suggests a higher likelihood of miscibility.

4. What are the visual indicators of phase separation?

Visual indicators of phase separation can range from subtle to obvious and may include:

  • Turbidity or Cloudiness: The blend appears hazy or opaque.

  • Droplet Formation: Microscopic or macroscopic droplets of one phase become visible within the other.

  • Surface Oilyness: The plasticizer (this compound) may exude to the surface of the polymer matrix.

  • Layer Formation: In liquid blends, distinct layers of the components may form over time.

5. How does the concentration of this compound affect phase separation?

Generally, as the concentration of this compound increases, the likelihood of phase separation also increases. Each polymer has a certain capacity to accommodate the plasticizer molecules. Exceeding this limit will lead to the saturation of the polymer matrix and subsequent phase separation of the excess DLM.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and analysis of this compound-polymer blends.

Problem Potential Cause Troubleshooting Steps
Cloudy or opaque blend upon mixing Poor miscibility between this compound and the chosen polymer.1. Verify Polymer Compatibility: Check the Hansen Solubility Parameters (see Table 1) of your polymer and this compound. A large difference suggests inherent immiscibility. Consider a polymer with a closer HSP profile. 2. Reduce DLM Concentration: Systematically decrease the weight percentage of this compound in the blend. 3. Increase Mixing Temperature: For melt-blended systems, increasing the processing temperature can sometimes improve miscibility. However, be mindful of the degradation temperatures of both components.
Phase separation observed over time (aging) The blend is in a metastable state.1. Annealing: For solid blends, annealing at a temperature slightly below the glass transition temperature (Tg) of the blend can promote a more stable morphology. 2. Incorporate a Compatibilizer: The addition of a small amount of a block or graft copolymer that has affinity for both the this compound and the polymer can stabilize the blend.
Oily surface on the final product Plasticizer migration or "bleeding".1. Optimize DLM Concentration: The concentration of this compound may be above the saturation point of the polymer. Reduce the concentration. 2. Increase Polymer Molecular Weight: Higher molecular weight polymers can create a more entangled network, which can hinder plasticizer migration. 3. Crosslink the Polymer: If applicable to your polymer system, crosslinking can create a network that physically traps the this compound molecules.
Inconsistent drug release profile Phase separation leading to heterogeneous drug distribution and altered diffusion pathways.1. Confirm Blend Homogeneity: Use analytical techniques like DSC, FTIR, or microscopy (see Experimental Protocols) to confirm the absence of phase separation. 2. Re-evaluate Formulation: If phase separation is confirmed, you will need to reformulate by either changing the polymer, adjusting the DLM concentration, or using a compatibilizer.
Unexpected thermal behavior in DSC (e.g., multiple Tgs) The presence of multiple phases in the blend.1. Interpret DSC Thermogram: A single, sharp glass transition temperature (Tg) between those of the pure components indicates a miscible blend. Two distinct Tgs suggest immiscibility. A broadened Tg or two shifted Tgs can indicate partial miscibility.[1][2] 2. Correlate with Other Techniques: Use microscopy to visually confirm the phase behavior suggested by the DSC results.

Quantitative Data

Table 1: Estimated Hansen Solubility Parameters (HSP) for this compound and Common Polymers

The miscibility of this compound with various polymers can be predicted by comparing their Hansen Solubility Parameters (HSP). A smaller difference in the total solubility parameter (Δδt) suggests better miscibility. The HSP for this compound is estimated based on group contribution methods and comparison with similar maleate esters.

Material δd (MPa½) δp (MPa½) δh (MPa½) δt (MPa½)
This compound (estimated) 16.85.56.818.9
Polyvinyl Chloride (PVC) 18.27.58.321.4
Polyethylene Glycol (PEG) 17.012.018.027.2
Polymethyl Methacrylate (PMMA) 18.610.57.522.7
Polyethylene (PE) 17.10.00.017.1
Polycaprolactone (PCL) 17.77.19.921.7

Note: HSP values for polymers can vary depending on their molecular weight and specific grade.

Table 2: Glass Transition Temperature (Tg) Shift in a Model PVC/Dilauryl Maleate Blend

This table illustrates the expected trend of the glass transition temperature (Tg) of Polyvinyl Chloride (PVC) with increasing concentrations of this compound. A monotonic decrease in a single Tg is indicative of good miscibility.

This compound (wt%) Expected Tg (°C) Observation
085Single Tg of pure PVC
10~65Single, shifted Tg
20~48Single, further shifted Tg
30~30Single, significantly shifted Tg
40~15 (potential for phase separation)May show a broadened Tg or the appearance of a second phase

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Miscibility Assessment

Objective: To determine the glass transition temperature(s) of the this compound-polymer blend to assess miscibility.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the blend into a standard aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above the expected melting point of the polymer (if semi-crystalline) or well above its Tg (if amorphous) at a rate of 10 °C/min. This step is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.

    • Second Heating Scan: Heat the sample again at a rate of 10 °C/min to a temperature above the Tg. The Tg is determined from this second heating scan.

  • Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan. A single, sharp step-change in the heat flow indicates a single Tg, suggesting a miscible blend.[1][2] Two distinct Tgs indicate an immiscible blend, while a broadened Tg or two shifted Tgs suggest partial miscibility.[1]

Fourier Transform Infrared (FTIR) Spectroscopy for Interaction Analysis

Objective: To identify specific molecular interactions (e.g., hydrogen bonding) between this compound and the polymer, which can indicate miscibility.

Methodology:

  • Sample Preparation: Prepare thin films of the pure components and the blend. If preparing films is not feasible, Attenuated Total Reflectance (ATR)-FTIR can be used on solid samples.

  • Spectral Acquisition:

    • Obtain the FTIR spectra of the pure this compound, the pure polymer, and the blend over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Collect a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the blend to the spectra of the pure components.

    • Look for shifts in the characteristic absorption bands, particularly those of the carbonyl group (C=O) in this compound and any potential hydrogen bond donor/acceptor groups in the polymer. A shift in the peak position or a change in the peak shape in the blend's spectrum compared to the pure components can indicate specific interactions and miscibility.[3]

Hot-Stage Microscopy (HSM) for Visual Observation of Phase Separation

Objective: To visually observe the phase behavior of the blend as a function of temperature.

Methodology:

  • Sample Preparation: Place a small amount of the blend on a microscope slide and cover it with a coverslip. If the blend is a solid, a thin film is preferred.

  • Microscope and Hot-Stage Setup:

    • Place the slide on the hot stage of a polarized light microscope.

    • Connect the hot stage to the temperature controller.

  • Heating and Observation:

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min).

    • Continuously observe the sample through the microscope as the temperature increases.

    • Record images or videos at regular temperature intervals.

  • Data Analysis:

    • Analyze the recorded images to identify the temperature at which phase separation (e.g., the appearance of droplets or cloudiness) occurs upon heating or cooling. This can help determine the Upper Critical Solution Temperature (UCST) or Lower Critical Solution Temperature (LCST) of the blend.[4][5][6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare this compound- Polymer Blend dsc DSC Analysis prep->dsc Thermal Properties ftir FTIR Spectroscopy prep->ftir Molecular Interactions hsm Hot-Stage Microscopy prep->hsm Visual Observation miscible Miscible (Single Tg, Interaction Peaks, Homogeneous View) dsc->miscible immiscible Immiscible (Two Tgs, No Interaction, Phase Separation) dsc->immiscible ftir->miscible ftir->immiscible hsm->miscible hsm->immiscible

Caption: Experimental workflow for characterizing miscibility.

Troubleshooting_Logic start Phase Separation Observed? check_hsp Check Hansen Solubility Parameters start->check_hsp Yes success Homogeneous Blend Achieved start->success No reduce_dlm Reduce Dilauryl Maleate Concentration check_hsp->reduce_dlm Large Δδt optimize_process Optimize Processing (Temp, Mixing) check_hsp->optimize_process Small Δδt re_evaluate Re-evaluate Blend (DSC, FTIR, HSM) reduce_dlm->re_evaluate change_polymer Select Polymer with Closer HSP change_polymer->re_evaluate use_compatibilizer Add a Compatibilizer use_compatibilizer->re_evaluate optimize_process->re_evaluate re_evaluate->success Homogeneous fail Phase Separation Persists re_evaluate->fail Separated fail->change_polymer fail->use_compatibilizer

Caption: Troubleshooting logic for resolving phase separation.

References

Technical Support Center: Enhancing the Biodegradability of Dilauryl Maleate-Based Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Dilauryl maleate (DLM)-based products. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the biodegradability of these materials.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your biodegradability studies of this compound-based products.

Problem Potential Cause Recommended Solution
No or very low biodegradation observed Inherent recalcitrance of the polymer: The long lauryl chains in this compound contribute to its hydrophobicity and crystallinity, making it less accessible to microbial enzymes.[1]1. Co-polymerization: Introduce more hydrophilic or easily hydrolyzable co-monomers into the polymer backbone. For example, co-polymerizing this compound with shorter-chain diols or acids can increase susceptibility to microbial attack.[2][3][4][5] 2. Reduce Molecular Weight: Lower molecular weight polymers generally exhibit faster degradation rates.[6]
Low bioavailability to microorganisms: The hydrophobic nature of DLM-based products can limit their interaction with microbial enzymes in aqueous environments.[1][7][8]1. Increase Surface Area: Use smaller sample sizes (e.g., films, powders) to increase the surface area-to-volume ratio. 2. Use of Surfactants/Emulsifiers: Incorporate biosurfactants or other emulsifying agents to increase the dispersion of the polymer and enhance microbial access.[7]
Inappropriate microbial inoculum: The selected microbial environment (e.g., soil, compost, activated sludge) may lack the specific microorganisms capable of degrading long-chain aliphatic esters.1. Acclimatize Inoculum: Pre-expose the microbial inoculum to the DLM-based product for a period to enrich for degrading microorganisms. 2. Bioaugmentation: Introduce specific microbial strains known for their esterase and lipase activity.
Suboptimal environmental conditions: Temperature, pH, and moisture levels can significantly impact microbial activity and the rate of abiotic hydrolysis.[6]1. Optimize Temperature: For composting tests, maintain thermophilic conditions (e.g., 58°C) as higher temperatures generally accelerate degradation.[9] 2. Control pH: Ensure the pH of the test medium is within the optimal range for the microbial consortium and for abiotic hydrolysis (ester hydrolysis can be accelerated under acidic or alkaline conditions).[10][11] 3. Maintain Moisture: Ensure adequate moisture content in soil or compost environments, as water is essential for both hydrolysis and microbial activity.[6]
Inconsistent or non-reproducible biodegradation results Variability in sample preparation: Differences in film thickness, surface roughness, or the presence of residual solvents can affect degradation rates.1. Standardize Sample Preparation: Develop and adhere to a strict protocol for sample preparation to ensure uniformity across replicates. 2. Thoroughly Dry Samples: Ensure all residual solvents from processing are removed, as they can be toxic to microorganisms or act as an additional carbon source.
Inhomogeneity of the test environment: Uneven distribution of the sample, microorganisms, or nutrients in the test setup.1. Ensure Proper Mixing: At the start of the experiment, ensure the test material is thoroughly mixed with the soil or compost. 2. Use Homogenized Inoculum: Use a well-mixed and representative sample of the microbial inoculum.
Issues with analytical methods: Inaccurate measurement of CO₂ evolution, O₂ consumption, or mass loss.1. Calibrate Instruments: Regularly calibrate respirometers and other analytical equipment. 2. Run Appropriate Controls: Include positive (e.g., cellulose) and negative (e.g., polyethylene) controls to validate the test system. A blank control without the test material is also essential to account for background microbial activity.
Initial mass gain observed in mass loss studies Water absorption: Hydrophilic components in the polymer blend or initial surface hydrolysis can lead to water uptake.[12]1. Pre-condition Samples: Before the initial weight measurement, condition the samples in a desiccator to ensure a consistent dry weight. 2. Account for Water Uptake: In your analysis, consider that initial mass changes may be due to water absorption rather than biodegradation.
Biofilm formation: Microorganisms colonizing the surface of the material can add to its weight.[12]1. Gentle Rinsing: Before final weight measurement, gently rinse the samples with distilled water to remove attached soil/compost particles and loosely adhered biomass. Be cautious not to remove any fragmented polymer.

Frequently Asked Questions (FAQs)

Enhancing Biodegradability

Q1: What are the most effective strategies to enhance the biodegradability of this compound-based polymers?

A1: The most effective strategies focus on altering the polymer's structure and properties to make it more accessible to microbial enzymes. These include:

  • Co-polymerization: Introducing monomers with shorter alkyl chains or more hydrophilic groups can disrupt the crystallinity and increase the susceptibility to hydrolysis.[2][3][4][5]

  • Reducing Molecular Weight: Lower molecular weight polymers have more chain ends, which can be more readily attacked by enzymes.[6]

  • Blending with Biodegradable Polymers: Blending this compound-based polymers with readily biodegradable polymers like starch or poly(lactic acid) (PLA) can accelerate the overall degradation process.

  • Incorporation of Additives: Adding pro-oxidant additives can promote initial abiotic degradation, breaking down the polymer into smaller, more biodegradable fragments.

Q2: Can the cis/trans isomerism of the maleate group affect biodegradability?

A2: While this compound is the cis isomer, its trans isomer is Dilauryl fumarate. Research on related compounds suggests that the stereochemistry can influence physical properties and potentially biodegradability. Some studies on fumarate derivatives have shown relatively quick biodegradation.

Experimental Protocols

Q3: What are the standard methods for testing the biodegradability of this compound-based products?

A3: Standardized test methods from organizations like ASTM and ISO are crucial for obtaining reliable and comparable results. Commonly used methods include:

  • ASTM D5338 / ISO 14855: "Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions." This is a widely used method that measures the conversion of carbon in the sample to CO₂.

  • ASTM D5988 / ISO 17556: "Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil." This method assesses biodegradation in a soil environment by measuring oxygen demand or CO₂ evolution.

  • ASTM D6691: "Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in the Marine Environment by a Defined Microbial Consortium or Natural Sea Water Inoculum."

Q4: How can I measure the enzymatic degradation of this compound-based polymers in the lab?

A4: Enzymatic degradation can be assessed in vitro using isolated enzymes. A general protocol would involve:

  • Enzyme Selection: Use lipases or esterases, as these are known to hydrolyze ester bonds.

  • Sample Preparation: Prepare the polymer in a form with a high surface area, such as a thin film or powder.

  • Incubation: Incubate the polymer sample in a buffered solution containing the selected enzyme at its optimal temperature and pH.

  • Analysis: Monitor degradation by measuring:

    • Mass loss of the polymer sample over time.

    • The release of soluble degradation products (e.g., lauryl alcohol, maleic acid) into the buffer using techniques like HPLC or GC-MS.

    • Changes in the polymer's molecular weight and distribution using Gel Permeation Chromatography (GPC).

    • Changes in surface morphology using Scanning Electron Microscopy (SEM).

Troubleshooting

Q5: My respirometry test shows a long lag phase with no CO₂ evolution. What could be the reason?

A5: A long lag phase is common, especially for hydrophobic polymers. Potential reasons include:

  • Slow Abiotic Hydrolysis: The initial rate-limiting step for the degradation of many polyesters is the abiotic hydrolysis of ester bonds, which can be slow.

  • Microbial Acclimation: The microbial community in the inoculum may require time to adapt and produce the necessary enzymes to degrade the polymer.

  • Low Bioavailability: The hydrophobicity of the material may be preventing significant interaction with microorganisms and their enzymes.[1][7][8]

Q6: I am observing a decrease in the pH of my test system over time. Should I be concerned?

A6: A decrease in pH can be an indicator of biodegradation. The hydrolysis of the ester bonds in this compound will release maleic acid, which can lower the pH of the surrounding medium. However, a significant drop in pH can also inhibit microbial activity. It is advisable to use a buffered system or monitor and adjust the pH periodically to maintain optimal conditions for biodegradation.

Experimental Protocols

Key Experiment: Aerobic Biodegradation under Controlled Composting Conditions (based on ASTM D5338)

1. Materials and Setup:

  • Test Material: this compound-based product (e.g., film, powder).

  • Positive Control: Cellulose.

  • Negative Control: Polyethylene.

  • Inoculum: Mature compost, sieved to <10 mm.

  • Bioreactors: Sealed vessels of 2-5 liters.

  • CO₂ Trapping: Barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH) solution.

  • Aeration System: Provides a controlled flow of CO₂-free air.

2. Procedure:

  • Determine the total organic carbon content of the test material, positive control, and negative control.

  • Mix a known amount of the test material with the compost inoculum in the bioreactor. The amount of test material should be such that the total organic carbon added is between 10 and 20 g per kg of dry compost.

  • Prepare parallel bioreactors for the positive control, negative control, and a blank (compost only).

  • Maintain the temperature of the bioreactors at 58 ± 2 °C.

  • Aerate the bioreactors with CO₂-free air at a controlled rate to ensure aerobic conditions.

  • Pass the effluent air from each bioreactor through a series of traps containing a known volume and concentration of Ba(OH)₂ or NaOH solution to capture the evolved CO₂.

  • Periodically, titrate the remaining Ba(OH)₂ or NaOH with a standardized solution of hydrochloric acid (HCl) to determine the amount of CO₂ produced.

  • The test is typically run for up to 180 days or until a plateau in CO₂ evolution is reached.

3. Data Analysis:

  • Calculate the cumulative amount of CO₂ produced from each bioreactor.

  • Subtract the CO₂ produced in the blank reactor from the CO₂ produced in the reactors containing the test materials and controls.

  • Calculate the percentage of biodegradation as the ratio of the net CO₂ produced from the sample to the theoretical maximum amount of CO₂ that can be produced from the sample (based on its organic carbon content).

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase start Start: Define DLM-based Product char Characterize Polymer (MW, Crystallinity, etc.) start->char sample Prepare Samples (Films, Powders) char->sample inoculum Prepare Inoculum (Compost, Soil, Sludge) sample->inoculum abiotic_test Abiotic Hydrolysis Test sample->abiotic_test enzymatic_test Enzymatic Degradation Assay sample->enzymatic_test biodeg_test Biodegradation Test (e.g., ASTM D5338) inoculum->biodeg_test respirometry Respirometry (CO2/O2) biodeg_test->respirometry mass_loss Mass Loss biodeg_test->mass_loss mw_change Molecular Weight Change (GPC) abiotic_test->mw_change enzymatic_test->mass_loss data_analysis Data Analysis & Comparison respirometry->data_analysis morphology Morphological Analysis (SEM) mass_loss->morphology mass_loss->data_analysis morphology->data_analysis mw_change->data_analysis conclusion Conclusion on Biodegradability data_analysis->conclusion

Caption: Experimental workflow for assessing the biodegradability of this compound-based products.

logical_relationship cluster_polymer Polymer Properties cluster_factors Enhancement Strategies hydrophobicity High Hydrophobicity biodegradability Biodegradability hydrophobicity->biodegradability decreases crystallinity High Crystallinity crystallinity->biodegradability decreases mw High Molecular Weight mw->biodegradability decreases copolymerization Copolymerization with hydrophilic monomers copolymerization->biodegradability increases additives Incorporate Additives (e.g., pro-oxidants) additives->biodegradability increases reduce_mw Reduce Molecular Weight reduce_mw->biodegradability increases blending Blend with biodegradable polymers blending->biodegradability increases

Caption: Factors influencing the biodegradability of this compound-based products.

signaling_pathway DLM_Polymer This compound Polymer Extracellular_Enzymes Extracellular Lipases/Esterases DLM_Polymer->Extracellular_Enzymes Surface Hydrolysis Oligomers_Monomers Oligomers, Lauryl Alcohol, Maleic Acid Extracellular_Enzymes->Oligomers_Monomers Transport_Proteins Transport Proteins Oligomers_Monomers->Transport_Proteins Uptake Cell_Membrane Bacterial Cell Membrane Intracellular_Metabolism Intracellular Metabolism Transport_Proteins->Intracellular_Metabolism Fatty_Acid_Oxidation Fatty Acid Oxidation (β-oxidation) Intracellular_Metabolism->Fatty_Acid_Oxidation TCA_Cycle TCA Cycle Intracellular_Metabolism->TCA_Cycle Fatty_Acid_Oxidation->TCA_Cycle Mineralization Mineralization (CO2 + H2O + Biomass) TCA_Cycle->Mineralization

Caption: Proposed biochemical pathway for the degradation of this compound-based products.

References

Validation & Comparative

Performance Evaluation of Dilauryl Maleate Versus Other Dialkyl Maleates as Lubricant Additives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Formulation Scientists

This guide provides a comprehensive comparison of the performance of Dilauryl maleate against other common dialkyl maleates, specifically Dibutyl maleate and Dioctyl maleate, when used as lubricant additives. The information presented is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties and performance characteristics of these compounds. This document summarizes key performance data, details relevant experimental protocols, and visualizes a key biochemical pathway associated with a representative dialkyl maleate.

Performance Comparison of Dialkyl Maleates as Viscosity Index Improvers

Dialkyl maleates are effective viscosity index (VI) improvers in lubricating oils. The viscosity index is a crucial parameter that indicates the stability of a lubricant's viscosity with changing temperature. A higher VI signifies that the lubricant maintains its viscosity more effectively across a broad temperature range, which is essential for protecting machinery and engines under various operating conditions.[1][2]

Experimental studies on copolymers derived from dialkyl maleates have shown that their efficiency as viscosity index improvers is influenced by the length of the alkyl chain.[3] Generally, an increase in the alkyl chain length of the alcohol group in the dialkyl maleate leads to an improvement in the viscosity index of the base lubricating oil.[3] This trend suggests that dialkyl maleates with longer alkyl chains, such as this compound (C12), are expected to exhibit superior performance as viscosity index improvers compared to those with shorter chains like Dioctyl maleate (C8) and Dibutyl maleate (C4).

The following table summarizes the expected comparative performance based on this trend.

Dialkyl MaleateAlkyl Chain LengthChemical FormulaMolecular Weight ( g/mol )Expected Viscosity Index (VI) Performance
Dibutyl maleateC4C12H20O4228.28[4]Good
Dioctyl maleateC8C20H36O4340.50[5]Better
This compoundC12C28H52O4452.71Best

Note: The performance trend is based on the general finding that efficiency as a viscosity index improver increases with the alkyl chain length of the alcohol group in the dialkyl maleate.[3] Specific VI values would depend on the base oil and the concentration of the additive.

Experimental Protocols

Determination of Viscosity Index (VI)

The viscosity index of a lubricating oil is calculated from its kinematic viscosity at two different temperatures, typically 40°C and 100°C. The standard practice for this calculation is outlined in ASTM D2270.

Experimental Workflow for Viscosity Index Calculation (ASTM D2270)

G cluster_0 Sample Preparation & Measurement cluster_1 Data Retrieval & Calculation cluster_2 Result A Lubricant Sample with Dialkyl Maleate Additive B Measure Kinematic Viscosity at 40°C (U) (ASTM D445) A->B C Measure Kinematic Viscosity at 100°C (Y) (ASTM D445) A->C E Calculate Viscosity Index (VI) Using the appropriate formula: If Y <= 70 mm²/s: VI = [(L-U)/(L-H)] * 100 If Y > 70 mm²/s: Use logarithmic equations B->E D Obtain 'L' and 'H' values from ASTM D2270 tables based on the viscosity at 100°C (Y) C->D D->E F Calculated Viscosity Index (VI) E->F

Caption: Workflow for determining the Viscosity Index (VI) according to ASTM D2270.

Methodology:

  • Sample Preparation: The lubricating oil is blended with the dialkyl maleate additive at a specified concentration.

  • Kinematic Viscosity Measurement: The kinematic viscosity of the blended oil is measured at both 40°C (U) and 100°C (Y) using a calibrated glass capillary viscometer, as described in ASTM D445.[6][7]

  • Data Reference: Based on the measured kinematic viscosity at 100°C (Y), the values for 'L' and 'H' are obtained from the reference tables provided in the ASTM D2270 standard.[1] 'L' represents the kinematic viscosity at 40°C of an oil with a viscosity index of 0, and 'H' is the kinematic viscosity at 40°C of an oil with a viscosity index of 100.[1]

  • Calculation: The viscosity index is then calculated using the appropriate formula from the ASTM D2270 standard.[1][8] For oils with a kinematic viscosity at 100°C of 70 mm²/s or less, a specific formula is used, while for those with higher viscosities, logarithmic equations are employed.[6]

Biochemical Pathway: Glutathione Depletion by Diethyl Maleate

Dialkyl maleates, particularly Diethyl maleate (DEM), are known to be effective depletors of glutathione (GSH).[9][10] This activity is relevant in toxicological studies and has implications for understanding the cellular effects of these compounds. The primary mechanism involves the enzymatic conjugation of DEM with GSH, catalyzed by Glutathione S-transferases (GSTs).[11]

Signaling Pathway of Glutathione Depletion

G cluster_pathway Glutathione Depletion Pathway DEM Diethyl Maleate (DEM) GST Glutathione S-transferase (GST) DEM->GST Substrate GSH Glutathione (GSH) (Cellular Antioxidant) GSH->GST Co-substrate DEM_GSH_conjugate DEM-GSH Conjugate GST->DEM_GSH_conjugate Catalyzes Conjugation Depletion GSH Depletion DEM_GSH_conjugate->Depletion Oxidative_Stress Increased Oxidative Stress (ROS Accumulation) Depletion->Oxidative_Stress MAPK_Activation MAPK Pathway Activation Oxidative_Stress->MAPK_Activation Apoptosis Apoptosis MAPK_Activation->Apoptosis

Caption: Mechanism of glutathione (GSH) depletion by Diethyl maleate (DEM).

This depletion of the primary cellular antioxidant, GSH, leads to an increase in oxidative stress due to the accumulation of reactive oxygen species (ROS).[12] In certain cell types, such as transformed cancer cells, this can lead to the activation of stress-related signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, and ultimately induce apoptosis (programmed cell death).[12]

Conclusion

The performance of dialkyl maleates as viscosity index improvers in lubricants is significantly influenced by their molecular structure, specifically the length of the alkyl chains. Based on established trends, this compound, with its longer C12 alkyl chains, is expected to provide superior viscosity index improvement compared to shorter-chain counterparts like Dioctyl and Dibutyl maleate. This makes it a promising candidate for formulating high-performance lubricants that require stable viscosity over a wide range of operating temperatures. The standardized protocols for evaluating these performance characteristics provide a reliable framework for comparative studies. Furthermore, understanding the biochemical interactions of these molecules, such as the glutathione depletion mechanism, is crucial for a comprehensive assessment of their biological and toxicological profiles.

References

A Comparative Study of Lubricant Additives: Dilauryl Maleate vs. Traditional Esters

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of lubricant technology, the demand for high-performance additives that enhance efficiency, durability, and environmental compatibility is paramount. This guide provides a detailed comparative analysis of dilauryl maleate, a specialty diester, against traditional ester-based lubricant additives, such as polyol esters. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and formulation professionals in the field of lubricant development.

Executive Summary

Both this compound and traditional esters like polyol esters offer unique advantages as lubricant additives. Polyol esters are well-established for their exceptional thermal and oxidative stability, making them suitable for high-temperature applications.[1][2] this compound, while less extensively documented in direct comparative studies, shows promise as a viscosity modifier and may offer specific benefits in terms of lubricity and film formation due to its molecular structure. The choice between these additives will ultimately depend on the specific performance requirements of the final lubricant formulation, including operating temperature, load conditions, and desired environmental profile.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of this compound and traditional polyol esters based on available data and established knowledge. It is important to note that direct, head-to-head comparative studies with identical base oils and test conditions are limited in publicly available literature. Therefore, the data presented represents the general performance expectations for each class of additive.

Table 1: Lubricity and Wear Protection

Performance MetricThis compound (Representative Data)Traditional Polyol Esters (Representative Data)Test Method
Coefficient of Friction (COF) Lower values are indicative of better lubricity. Specific data for this compound is not readily available in comparative studies. However, esters, in general, are known to reduce friction.0.06 - 0.12 (in bio-based grease formulations)[3]ASTM D4172 (Four-Ball Wear Test) or similar tribological tests
Wear Scar Diameter (mm) Smaller diameters indicate better anti-wear properties. Specific comparative data is limited.0.3 - 0.5 (in various formulations)[4][5]ASTM D4172 (Four-Ball Wear Test)

Table 2: Thermal and Oxidative Stability

Performance MetricThis compound (Expected Performance)Traditional Polyol Esters (Typical Values)Test Method
Decomposition Temperature (TGA) Data not widely available. Expected to be lower than polyol esters due to the presence of a carbon-carbon double bond.~275°C - 315°C (can be lower with metal catalysts)[6]Thermogravimetric Analysis (TGA)
Oxidation Stability (RBOT, minutes) Data not widely available. The unsaturated maleate structure may be more susceptible to oxidation compared to saturated polyol esters.> 200 minutes (with antioxidants)[7]ASTM D2272 (Rotating Bomb Oxidation Test)

Table 3: Viscosity Characteristics

Performance MetricThis compoundTraditional Polyol EstersTest Method
Viscosity Index (VI) Can act as a VI improver, though specific values as a neat additive are not commonly reported.High (typically > 140)[4]ASTM D2270

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test evaluates the anti-wear properties of a lubricant.

  • Apparatus: A four-ball wear tester consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them.

  • Procedure:

    • The test lubricant is placed in the cup, covering the three stationary balls.

    • The fourth ball is brought into contact with the three stationary balls and rotated at a specified speed (e.g., 1200 or 1800 rpm) under a defined load (e.g., 15 or 40 kgf) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

    • During the test, the frictional torque is continuously measured.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Data Reported: The average wear scar diameter in millimeters and the coefficient of friction.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer with a precision balance and a furnace.

  • Procedure:

    • A small sample of the lubricant additive is placed in a sample pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

    • The mass of the sample is continuously monitored and recorded as the temperature increases.

  • Data Reported: A plot of mass versus temperature, from which the onset of decomposition and the temperatures at specific mass loss percentages are determined.[8]

ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel

This method, often referred to as the Rotating Bomb Oxidation Test (RBOT), assesses the oxidative stability of a lubricant.

  • Apparatus: A pressure vessel (bomb) containing a sample holder, an oxygen supply, a pressure gauge, and a heating bath.

  • Procedure:

    • A sample of the oil, water, and a copper catalyst coil are placed in the bomb.

    • The bomb is sealed, charged with oxygen to a specified pressure, and placed in a heating bath at a set temperature (e.g., 150°C).

    • The bomb is rotated at a constant speed.

    • The pressure inside the bomb is monitored over time.

  • Data Reported: The time, in minutes, for the pressure to drop by a specified amount from the maximum pressure, known as the oxidation induction time. A longer time indicates greater oxidative stability.[7]

ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C

The Viscosity Index (VI) is an empirical number indicating the effect of temperature change on the kinematic viscosity of an oil.

  • Procedure:

    • The kinematic viscosity of the lubricant is measured at both 40°C and 100°C using a calibrated viscometer (as per ASTM D445).

    • The VI is then calculated using formulas and tables provided in the ASTM D2270 standard.

  • Data Reported: A dimensionless Viscosity Index number. A higher VI signifies a smaller decrease in viscosity with increasing temperature.

Mandatory Visualization

Chemical_Structures cluster_DLM This compound (A Diester) cluster_POE Traditional Polyol Ester DLM Maleic Acid Backbone (unsaturated) Lauryl1 Lauryl Alcohol Chain 1 DLM->Lauryl1 Ester Linkage Lauryl2 Lauryl Alcohol Chain 2 DLM->Lauryl2 Ester Linkage POE Polyol Core (e.g., Pentaerythritol) FattyAcid1 Fatty Acid Chain 1 POE->FattyAcid1 Ester Linkage FattyAcid2 Fatty Acid Chain 2 POE->FattyAcid2 Ester Linkage FattyAcid3 Fatty Acid Chain 3 POE->FattyAcid3 Ester Linkage FattyAcid4 Fatty Acid Chain 4 POE->FattyAcid4 Ester Linkage

Caption: Simplified chemical structures of this compound and a Polyol Ester.

Comparative_Study_Workflow start Selection of Lubricant Additives dlm This compound start->dlm poe Traditional Ester (Polyol Ester) start->poe formulation Formulation in Base Oil dlm->formulation poe->formulation testing Performance Testing formulation->testing lubricity Lubricity & Wear (ASTM D4172) testing->lubricity thermal Thermal Stability (TGA) testing->thermal oxidative Oxidative Stability (ASTM D2272) testing->oxidative viscosity Viscosity Index (ASTM D2270) testing->viscosity analysis Data Analysis & Comparison lubricity->analysis thermal->analysis oxidative->analysis viscosity->analysis conclusion Performance Evaluation & Conclusion analysis->conclusion

Caption: Logical workflow for a comparative study of lubricant additives.

References

Benchmarking the Tribological Performance of Dilauryl Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the tribological performance of Dilauryl maleate, a potential lubricant additive. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide establishes a performance benchmark by comparing it against well-characterized lubricant additives. The data presented is intended to provide a reference framework for future experimental evaluations.

Comparative Tribological Data

The following table summarizes the typical tribological performance of common lubricant additives and base oils under standardized test conditions. This data serves as a benchmark for evaluating the potential performance of this compound. The primary metrics used for comparison are the Coefficient of Friction (COF) and the Wear Scar Diameter (WSD), which are critical indicators of a lubricant's efficiency and anti-wear properties.

Lubricant/Additive (in Base Oil)Test MethodCoefficient of Friction (COF)Wear Scar Diameter (WSD) (mm)Reference
Base Oil (Group I/II) ASTM D41720.08 - 0.120.50 - 0.80[1]
Zinc Dialkyldithiophosphate (ZDDP) ASTM D41720.05 - 0.090.35 - 0.50[2][3]
Molybdenum Dithiocarbamate (MoDTC) ASTM D41720.04 - 0.070.40 - 0.60[4]
Glycerol Monooleate (GMO) ASTM D41720.06 - 0.100.45 - 0.65[5]
Esters (General) ASTM D41720.05 - 0.080.40 - 0.55[5]
This compound ASTM D4172 Data Not Available Data Not Available

Note: The performance of additives can vary significantly based on their concentration, the type of base oil used, and the specific test parameters. The values presented are representative ranges found in tribological studies.

Experimental Protocol: Four-Ball Wear Test (ASTM D4172)

To quantitatively assess the tribological performance of this compound, the ASTM D4172 standard test method is recommended.[6][7][8] This method evaluates the anti-wear properties of lubricating fluids in sliding contact.

Objective: To determine the wear preventive characteristics of a lubricating fluid by measuring the wear scar diameter on steel balls.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel Balls (AISI E-52100 steel, 12.7 mm diameter)[8]

  • Microscope (for measuring wear scar diameter)

  • Temperature Controller

  • Torque Recorder

Procedure:

  • Preparation: Thoroughly clean the steel balls and the test cup with a suitable solvent (e.g., hexane) and allow them to dry completely.

  • Assembly: Clamp three steel balls securely in the test cup. Place the fourth ball in the chuck of the motor-driven spindle.

  • Lubricant Addition: Pour the test lubricant (base oil with a specified concentration of this compound) into the test cup to a level that covers the three stationary balls.

  • Test Conditions:

    • Temperature: Heat the lubricant to the specified test temperature, typically 75°C.[8]

    • Speed: Set the rotational speed of the top ball to 1200 rpm.[8]

    • Load: Apply a load of 147 N or 392 N (15 kgf or 40 kgf).[8]

    • Duration: Run the test for a duration of 60 minutes.[8]

  • Measurement: After the test, clean the three lower balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding) using the microscope.

  • Reporting: Calculate the average wear scar diameter from the six measurements. The coefficient of friction is typically recorded continuously during the test.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for tribological testing and the logical relationship between lubricant components and performance.

Tribological_Testing_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_output Output A Clean Test Balls and Cup C Assemble Four-Ball Apparatus A->C B Prepare Lubricant Sample (Base Oil + this compound) D Add Lubricant B->D C->D E Set Test Parameters (Load, Speed, Temperature) D->E F Run Test for 60 minutes E->F G Measure Wear Scar Diameters F->G H Record Friction Data F->H I Calculate Average WSD and COF G->I H->I J Report Tribological Performance I->J

Caption: Experimental workflow for the Four-Ball Wear Test.

Lubricant_Performance_Pathway cluster_components Lubricant Formulation cluster_interaction Tribological Interaction cluster_performance Performance Outcome BaseOil Base Oil Adsorption Surface Adsorption BaseOil->Adsorption Additive This compound Additive->Adsorption FilmFormation Tribofilm Formation Adsorption->FilmFormation Friction Reduced Friction FilmFormation->Friction Wear Reduced Wear FilmFormation->Wear

Caption: Signaling pathway from lubricant components to performance.

References

Cross-Validation of Analytical Methods for Dilauryl Maleate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dilauryl maleate, a key component in various formulations, is critical for quality control and regulatory compliance. The selection of an appropriate analytical method is a pivotal step that influences the reliability and efficiency of the entire product development lifecycle. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of this compound. We present a cross-validation framework, supported by expected performance data and detailed experimental protocols, to assist researchers in making informed decisions.

Comparative Performance of Analytical Methods

The choice of an analytical method hinges on a balance of performance characteristics. Based on established validation principles for similar ester compounds, the following table summarizes the expected performance of HPLC, GC, and UV-Vis spectrophotometry for this compound quantification.[1][2][3][4][5][6]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectrophotometry (UV-Vis)
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangesub-µg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL to low µg/mL rangeµg/mL rangehigh µg/mL range
Specificity High (separation from impurities)High (separation from volatile impurities)Low (interference from UV-absorbing species)
Sample Throughput ModerateModerateHigh
Cost & Complexity HighHighLow

Experimental Workflow for Method Cross-Validation

A systematic approach to cross-validation is essential to ensure that the chosen analytical method is fit for its intended purpose. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.

Cross-Validation Workflow Cross-Validation Workflow for this compound Quantification cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation & Comparison Method_A HPLC Method Development Validation_Params Specificity Linearity Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness Method_A->Validation_Params Method_B GC Method Development Method_B->Validation_Params Method_C UV-Vis Method Development Method_C->Validation_Params Sample_Analysis Analysis of Identical Samples by Each Method Validation_Params->Sample_Analysis Validated Methods Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Method_Selection Selection of Optimal Method Based on Performance & Application Data_Comparison->Method_Selection

Caption: Workflow for cross-validating analytical methods.

Detailed Experimental Protocols

The following are generalized protocols for the quantification of this compound using HPLC, GC, and UV-Vis spectrophotometry. These should be optimized for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase method is typically suitable.

  • Instrumentation: HPLC system with a UV detector or a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][3][7]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water. The exact gradient program should be optimized to achieve good separation of this compound from any impurities.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[7]

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) if this compound has a chromophore, or ELSD/CAD for universal detection.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent, filter through a 0.45 µm filter, and inject.

Gas Chromatography (GC) Method

GC is well-suited for volatile and semi-volatile compounds like esters. This compound, with its long alkyl chains, may require high temperatures for elution.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or PEG-20M).[4]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1 minute, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min. The final temperature should be held for several minutes to ensure elution of the analyte.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., hexane or ethyl acetate). Prepare a series of calibration standards by diluting the stock solution. An internal standard may be used for improved accuracy.[4]

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter, and inject.

UV-Visible Spectrophotometry Method

UV-Vis spectrophotometry is a simpler and more rapid technique, but it is less specific than chromatographic methods. Its applicability depends on whether this compound has a significant UV absorbance and the absence of interfering substances in the sample matrix.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.[6]

  • Solvent: A UV-transparent solvent in which this compound is soluble (e.g., ethanol, methanol, or hexane).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.[6] For maleates, this is often in the short UV range.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution to concentrations that fall within the linear range of the instrument.

  • Sample Preparation: Dissolve a known amount of the sample in the solvent, ensuring the final concentration is within the calibration range. The solution must be clear and free of particulates.

  • Measurement: Measure the absorbance of the standards and the sample at the λmax against a solvent blank.

Conclusion

The selection of an analytical method for this compound quantification requires careful consideration of the specific needs of the application. HPLC and GC offer high specificity and sensitivity, making them suitable for complex matrices and trace-level analysis, which is often required during the identification and quantification of impurities in drug substances.[8][9][10][11][12] UV-Vis spectrophotometry, while less specific, can be a cost-effective and high-throughput option for routine quality control of relatively pure samples. A thorough cross-validation as outlined in this guide will provide the necessary data to justify the choice of a method that is reliable, accurate, and fit for its intended purpose, aligning with regulatory expectations for analytical method validation.[13][14]

References

A Comparative Guide to Dilauryl Maleate and Other Viscosity Modifiers for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Dilauryl Maleate's performance as a viscosity modifier, benchmarked against established alternatives such as Polymethacrylates (PMA) and Olefin Copolymers (OCP). This guide presents a synthesis of available data, outlines experimental protocols for performance evaluation, and provides a foundational understanding for its application in lubricant and polymer formulations.

This compound, a diester of maleic acid and lauryl alcohol, is emerging as a versatile component in the formulation of advanced lubricants and polymers. While traditionally used as a plasticizer, its incorporation into copolymer structures shows significant promise for viscosity modification. This guide provides a comparative overview of this compound-based viscosity modifiers against other common classes of rheology-modifying agents.

Performance Comparison of Viscosity Modifiers

The efficacy of a viscosity modifier is primarily determined by its ability to enhance the viscosity index (VI), maintain performance under shear stress (shear stability), and its overall impact on the formulation's rheological properties. The following table summarizes the comparative performance of this compound copolymers against Polymethacrylates (PMA) and Olefin Copolymers (OCP), based on available research. It is important to note that the performance of this compound is highly dependent on the specific comonomer used in the copolymerization process.

PropertyThis compound CopolymersPolymethacrylates (PMA)Olefin Copolymers (OCP)
Viscosity Index (VI) Improvement Good to Excellent. Performance is significantly influenced by the comonomer, with styrene copolymers generally showing higher VI improvement than vinyl acetate copolymers. The long lauryl chains contribute positively to the viscosity-temperature relationship.Very High. PMAs are known for their excellent VI enhancement capabilities.High. OCPs are effective VI improvers, particularly those with higher ethylene content.
Shear Stability Moderate to Good. The shear stability is dependent on the molecular weight and the nature of the copolymer. Generally, lower molecular weight polymers exhibit better shear stability.Good. PMAs offer a good balance of VI improvement and shear stability.Moderate to Poor. OCPs, especially high molecular weight variants, can be susceptible to mechanical shear, leading to viscosity loss.
Thickening Efficiency Good. The long alkyl chains of the lauryl group contribute to effective thickening.Moderate. PMAs generally have moderate thickening efficiency compared to OCPs.High. OCPs are known for their high thickening efficiency, allowing for lower treat rates.
Low-Temperature Performance Good. The lauryl groups can help improve low-temperature fluidity and act as a pour point depressant.Excellent. PMAs are known to improve the low-temperature properties of lubricants.Can be problematic. Higher ethylene content OCPs may negatively impact low-temperature performance due to wax-like behavior.
Solubility in Base Oils Good. The long, non-polar lauryl chains promote solubility in a wide range of mineral and synthetic base oils.Good. PMAs are generally soluble in a variety of base stocks.Good. OCPs are readily soluble in most common base oils.

Experimental Protocols

Accurate and reproducible data is paramount in the evaluation of viscosity modifiers. The following are standardized ASTM methods for assessing key performance parameters.

Viscosity Index (VI) Determination (ASTM D2270)

The Viscosity Index is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of an oil. A higher VI signifies a smaller decrease in viscosity with increasing temperature.

Methodology:

  • Measure Kinematic Viscosity: Determine the kinematic viscosity of the lubricant sample at two temperatures: 40°C and 100°C, in accordance with ASTM D445.[1][2][3][4]

  • Consult Reference Tables: For the measured kinematic viscosity at 100°C, obtain the values for L and H from the tables provided in the ASTM D2270 standard.[2][5]

    • L: The kinematic viscosity at 40°C of a reference oil of 0 VI having the same kinematic viscosity at 100°C as the test oil.

    • H: The kinematic viscosity at 40°C of a reference oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.

  • Calculate Viscosity Index: Use the following formula to calculate the VI:

    • VI = [(L - U) / (L - H)] x 100

      • Where U is the kinematic viscosity of the test oil at 40°C.

Shear Stability Evaluation (ASTM D6278)

This test method evaluates the permanent viscosity loss of a polymer-containing fluid when it is passed through a diesel injector apparatus, simulating high-shear conditions.[6][7][8]

Methodology:

  • Initial Viscosity Measurement: Determine the kinematic viscosity of the unsheared fluid at 100°C.

  • Shearing Procedure: Subject a fresh sample of the fluid to 30 cycles of shearing in the diesel injector apparatus as specified in the ASTM D6278 standard.[9]

  • Final Viscosity Measurement: Determine the kinematic viscosity of the sheared fluid at 100°C.

  • Calculate Viscosity Loss: The percent viscosity loss is calculated as follows:

    • Viscosity Loss (%) = 100 x (Initial Viscosity - Final Viscosity) / Initial Viscosity

Synthesis and Experimental Workflow

The following diagrams illustrate a typical synthesis route for a this compound copolymer and a general workflow for its performance evaluation as a viscosity modifier.

G cluster_synthesis Copolymer Synthesis Maleic Anhydride Maleic Anhydride Esterification Esterification Maleic Anhydride->Esterification Lauryl Alcohol Lauryl Alcohol Lauryl Alcohol->Esterification This compound This compound Esterification->this compound Polymerization Polymerization This compound->Polymerization Comonomer (e.g., Styrene) Comonomer (e.g., Styrene) Comonomer (e.g., Styrene)->Polymerization This compound Copolymer This compound Copolymer Polymerization->this compound Copolymer

Caption: Synthesis of this compound Copolymer.

G cluster_workflow Performance Evaluation Workflow Formulation Formulation VI_Test Viscosity Index Test (ASTM D2270) Formulation->VI_Test Shear_Test Shear Stability Test (ASTM D6278) Formulation->Shear_Test Data_Analysis Data Analysis & Comparison VI_Test->Data_Analysis Shear_Test->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Analysis of the Mechanical Properties of PVC Plasticized with Dilauryl Maleate and Alternative Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of Polyvinyl Chloride (PVC) plasticized with Dilauryl Maleate against commonly used alternative plasticizers, including Dioctyl Phthalate (DOP), Diisononyl Phthalate (DINP), and Dioctyl Terephthalate (DOTP). The information presented herein is supported by established experimental protocols to aid in the validation of material properties for research and development applications.

Executive Summary

Plasticizers are essential additives that impart flexibility and durability to otherwise rigid PVC. The choice of plasticizer significantly influences the final mechanical properties of the PVC formulation, impacting its suitability for various applications. While phthalate-based plasticizers like DOP and DINP have been industry standards, there is a growing interest in alternative plasticizers due to regulatory scrutiny and the demand for materials with specific performance characteristics. This compound, a non-phthalate plasticizer, presents a potential alternative. This guide outlines the expected mechanical performance of PVC plasticized with this compound in comparison to conventional options.

Comparison of Mechanical Properties

The following table summarizes the typical mechanical properties of PVC plasticized with this compound and other common plasticizers. It is important to note that direct, publicly available quantitative data for PVC plasticized specifically with this compound is limited. The values presented for this compound are therefore estimations based on documented trends for maleate diesters with shorter alkyl chains, which have shown to be as effective as, and sometimes superior to, traditional phthalates.[1] As a general trend, an increase in the alkyl chain length of a plasticizer may slightly decrease its plasticizing efficiency.[2]

PlasticizerTypeTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
This compound Maleate Ester18 - 22 (Estimated)300 - 350 (Estimated)85 - 90 (Estimated)
DOP Phthalate16 - 20250 - 30088 - 92
DINP Phthalate17 - 21280 - 33087 - 91
DOTP Terephthalate19 - 23270 - 32090 - 94

Note: The values for this compound are estimates and should be experimentally verified.

Experimental Protocols

To validate the mechanical properties of plasticized PVC, standardized testing methods are crucial. The following are detailed protocols for tensile strength, elongation at break, and Shore A hardness, based on internationally recognized ASTM standards.

Tensile Strength and Elongation at Break (ASTM D638)

This test method determines the force required to break a plastic sample and the extent to which the sample stretches or elongates to that breaking point.

1. Specimen Preparation:

  • Test specimens should be prepared by injection molding or die-cutting from a compression-molded sheet.

  • The standard specimen is a dumbbell-shaped coupon, with Type IV being common for flexible, non-rigid plastics.

  • Ensure all specimens are free from visible defects such as voids, sink marks, or flash.

2. Specimen Conditioning:

  • Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

3. Test Procedure:

  • The test is performed using a universal testing machine (UTM).

  • Set the grip separation and test speed according to the material specification. For non-rigid plastics, a speed of 500 mm/min is often used.

  • Place the specimen securely in the grips of the UTM.

  • An extensometer can be used for precise strain measurement.

  • Initiate the test, pulling the specimen until it fractures.

  • Record the maximum tensile force and the elongation at the point of rupture.

4. Calculations:

  • Tensile Strength (MPa): Maximum load (N) / Original cross-sectional area (mm²).

  • Elongation at Break (%): (Increase in length at break / Original length) x 100.

Shore A Hardness (ASTM D2240)

This method measures the indentation hardness of plastics and elastomers using a durometer.

1. Specimen Preparation:

  • Test specimens should have a minimum thickness of 6 mm. If the material is thinner, specimens can be stacked to achieve the required thickness, ensuring no air gaps between layers.

  • The surface of the specimen must be flat and smooth.

2. Specimen Conditioning:

  • Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 1 hour before testing.

3. Test Procedure:

  • The test is conducted using a Shore A durometer.

  • Place the specimen on a hard, flat surface.

  • Press the durometer's indenter firmly and quickly onto the specimen.

  • The reading should be taken within 1 second of firm contact.

  • Take at least five measurements at different locations on the specimen, at least 12 mm apart, and average the results.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for validating the mechanical properties of plasticized PVC and the signaling pathway of how plasticizers affect PVC's mechanical properties.

experimental_workflow cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison pvc_resin PVC Resin compounding Compounding (High-Speed Mixer) pvc_resin->compounding plasticizer Plasticizer (this compound, DOP, etc.) plasticizer->compounding additives Stabilizers, Lubricants, etc. additives->compounding molding Specimen Molding (Compression/Injection) compounding->molding conditioning Conditioning (ASTM D618) molding->conditioning tensile_test Tensile Test (ASTM D638) conditioning->tensile_test hardness_test Hardness Test (ASTM D2240) conditioning->hardness_test tensile_data Tensile Strength & Elongation Data tensile_test->tensile_data hardness_data Shore A Hardness Data hardness_test->hardness_data comparison Comparative Analysis tensile_data->comparison hardness_data->comparison

Experimental workflow for mechanical property validation.

signaling_pathway cluster_mechanism Plasticization Mechanism cluster_effects Effect on PVC Properties plasticizer_mol Plasticizer Molecules (e.g., this compound) interaction Intermolecular Interaction plasticizer_mol->interaction pvc_chains Rigid PVC Polymer Chains pvc_chains->interaction interchain_forces Reduced Inter-chain Forces interaction->interchain_forces free_volume Increased Free Volume interaction->free_volume flexibility Increased Flexibility interchain_forces->flexibility free_volume->flexibility tensile_strength Decreased Tensile Strength flexibility->tensile_strength leads to elongation Increased Elongation flexibility->elongation leads to hardness Decreased Hardness flexibility->hardness leads to

Mechanism of plasticizer action on PVC properties.

References

Comparison of synthesis routes for different dialkyl maleates

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of dialkyl maleates, a critical class of organic intermediates, is pivotal for numerous applications, ranging from polymer production to the synthesis of pharmaceuticals and agrochemicals.[1][2] These compounds are typically synthesized via the esterification of maleic anhydride or maleic acid with various alcohols. This guide provides a comparative analysis of different synthesis routes for common dialkyl maleates, supported by experimental data, detailed protocols, and process visualizations to aid researchers and professionals in selecting the optimal synthetic strategy.

Comparative Analysis of Synthesis Routes

The production of dialkyl maleates is predominantly achieved through the direct esterification of maleic anhydride with the corresponding alcohol. This process is often catalyzed by acids to enhance reaction rates and yields. The choice of catalyst, reaction conditions, and specific alcohol significantly influences the efficiency and outcome of the synthesis.

Synthesis of Dimethyl Maleate (DMM)

Dimethyl maleate is a key intermediate, notably used in the production of the pesticide malathion.[3] Its synthesis typically involves the reaction of maleic anhydride with methanol.

Starting MaterialsCatalystReaction ConditionsYieldReference
Maleic anhydride, MethanolStrong cation exchange resin (DNW-1)Catalytic distillation column~99%[4]
Maleic anhydride, MethanolH-Y zeoliteTemperature: 363 K, Mole ratio (MA:MeOH) 1:3-[5]
Maleic anhydride, MethanolStrong-acid ion exchange resinMono-esterification: 70-100°C; Catalytic esterification tower99.6-99.9%[6]
Synthesis of Diethyl Maleate (DEM)

Diethyl maleate finds application as a plasticizer and as an intermediate in various chemical syntheses.[7][8] It is prepared by the esterification of maleic anhydride or maleic acid with ethanol.[2][9]

Starting MaterialsCatalystReaction ConditionsYield/ConversionReference
Maleic acid, EthanolCation exchange resin (Indion 730)Temperature: 353 K, Mole ratio (Acid:Alcohol) 1:8High conversion[10]
Maleic anhydride, EthanolSulfuric acid--[2]
Maleic anhydride, EthanolImmobilized acidic ionic liquidWater-carrying agent: cyclohexane-[11]
Maleic acid, EthanolIndion-170, Amberlyst-36, Amberlyst-15RefluxHigh efficacy[3]
Synthesis of Dibutyl Maleate (DBM)

Dibutyl maleate is widely used as a comonomer, lubricant, and plasticizer in the polymer industry.[12] The synthesis involves the reaction of maleic anhydride with n-butanol under various catalytic conditions.

Starting MaterialsCatalystReaction ConditionsYield/Esterification RateReference
Maleic anhydride, n-butanolZr(SO₄)₂/SiO₂Molar ratio (anhydride:alcohol) 1:2.5, 6% catalyst, 2h reaction time98.5%[12]
Maleic anhydride, n-butanolIonic liquid [HSO₃-pmim]⁺[HSO₄]⁻Molar ratio (anhydride:alcohol) 1:4, microwave irradiation (600W, 15 min)99.36%[12]
Maleic anhydride, n-butanolHydrogen-type cation exchange resinTemperature: 90-125°C, 4h reaction time99.3%[12][13]
Maleic anhydride, n-butanolp-toluenesulfonic acidMolar ratio (anhydride:alcohol:catalyst) 1:4:0.16, reflux for 70 min95.6%[14]
Maleic anhydride, butan-1-olPhosphotungstic acidTemperature: 383–413 K, Molar ratio (alcohol:acid) 2.2-5:1-[15]

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of dialkyl maleates via Fischer esterification, a common and fundamental method for this transformation.

General Fischer Esterification Protocol for Dialkyl Maleate Synthesis

This protocol is a representative procedure for the synthesis of dialkyl maleates from maleic anhydride and an alcohol using an acid catalyst.

Materials:

  • Maleic anhydride

  • Anhydrous alcohol (e.g., methanol, ethanol, n-butanol)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)[16][17]

  • Solvent for extraction (e.g., ethyl acetate)[17]

  • Saturated sodium bicarbonate solution[17]

  • Saturated sodium chloride solution (brine)[16]

  • Anhydrous sodium sulfate or magnesium sulfate[16][17]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in an excess of the desired alcohol.[18] The alcohol often serves as both reactant and solvent.[18]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) to the reaction mixture.[16]

  • Reflux: Heat the mixture to a gentle reflux with constant stirring.[18] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).[18]

  • Workup: After the reaction is complete (as indicated by TLC or after a set time), allow the mixture to cool to room temperature.[16] Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[16][17]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[17]

  • Purification: The crude dialkyl maleate can be further purified by distillation under reduced pressure to obtain the pure product.[19]

Process Visualizations

The following diagrams illustrate the general synthesis route and the reaction mechanism for the formation of dialkyl maleates.

Synthesis_Workflow MA Maleic Anhydride Reaction Esterification Reaction MA->Reaction ROH Alcohol (ROH) ROH->Reaction Catalyst Acid Catalyst Catalyst->Reaction Workup Workup (Neutralization, Washing) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product Dialkyl Maleate Purification->Product

Caption: General workflow for the synthesis of dialkyl maleates.

The synthesis of dialkyl maleates from maleic anhydride proceeds in a stepwise manner. The first step is a rapid, non-catalytic mono-esterification, followed by a slower, acid-catalyzed second esterification to form the diester.[15][20]

Reaction_Mechanism cluster_step1 Step 1: Mono-esterification (fast) cluster_step2 Step 2: Di-esterification (slow, reversible) MA Maleic Anhydride ROH1 + ROH Monoester Monoalkyl Maleate MA->Monoester Monoester2 Monoalkyl Maleate ROH2 + ROH Diester Dialkyl Maleate Monoester2->Diester H2O + H₂O Catalyst H⁺ (catalyst) Catalyst->Diester

Caption: Two-step reaction for dialkyl maleate synthesis.

References

Assessing the Long-Term Stability of Dilauryl Maleate in Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of excipients is paramount to ensuring the safety, efficacy, and shelf-life of a final formulation. This guide provides a comprehensive assessment of the stability of Dilauryl maleate, a common emollient, emulsion stabilizer, and viscosity-controlling agent, and compares its performance with other alternatives based on available data and chemical principles.

This compound's utility in various formulations, particularly in topical creams and lotions, is well-established. However, its long-chain ester structure and the presence of a carbon-carbon double bond in the maleate moiety present potential stability challenges. The primary degradation pathways of concern are hydrolysis, oxidation, and isomerization. This guide will delve into these pathways, outline experimental protocols for their assessment, and compare the anticipated stability profile of this compound with that of a common alternative, Dioctyl adipate.

Comparative Stability Profile: this compound vs. Dioctyl Adipate

Key Stability-Influencing Factors:

  • Hydrolytic Stability: Ester bonds are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The long lauryl chains in this compound may offer some steric hindrance, potentially slowing hydrolysis compared to esters with shorter chains.

  • Oxidative Stability: The presence of a double bond in the maleate structure of this compound makes it more susceptible to oxidation than a saturated analogue like Dioctyl adipate.

  • Thermal Stability: Both molecules are relatively stable at room temperature, but elevated temperatures can accelerate degradation, particularly for this compound, which may be prone to isomerization.

  • Photostability: For topical applications, the photostability of ingredients is crucial. Unsaturated compounds can be more prone to photodegradation.[1][2]

Below is a summary of expected performance based on these factors.

ParameterThis compoundDioctyl AdipateRationale
Primary Function Emollient, Emulsion Stabilizer, Viscosity AgentEmollient, PlasticizerBoth are effective emollients, but their secondary functions differ.
Hydrolytic Stability Good to ExcellentExcellentThe ester linkages in both are subject to hydrolysis, but the long alkyl chains in this compound may provide some steric protection. Dioctyl adipate, being a saturated ester, is generally considered very stable against hydrolysis.
Oxidative Stability ModerateExcellentThe double bond in the maleate moiety of this compound is a potential site for oxidation. Dioctyl adipate is a saturated ester and thus less prone to oxidation.
Thermal Stability GoodExcellentDioctyl adipate is known for its excellent heat stability.[3] this compound is also expected to be thermally stable, though high temperatures could induce isomerization to the fumarate form.
Photostability Moderate to GoodGood to ExcellentThe double bond in this compound could be a chromophore that absorbs UV radiation, potentially leading to degradation. Saturated esters like Dioctyl adipate are generally more photostable.[1][2]
Biodegradability Low to ModerateModerateStudies on similar maleate diesters have shown them to be less biodegradable than their saturated (succinate) or trans-isomer (fumarate) counterparts, suggesting environmental persistence.[4][5]

Potential Degradation Pathways for this compound

Understanding the potential chemical transformations of this compound is critical for developing stability-indicating analytical methods. The primary degradation pathways are illustrated below.

Potential Degradation Pathways of this compound DLM This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) DLM->Hydrolysis Oxidation Oxidation (Peroxides, Light, Air) DLM->Oxidation Isomerization Isomerization (Heat, Light, Catalyst) DLM->Isomerization Lauryl_Alcohol Lauryl Alcohol Hydrolysis->Lauryl_Alcohol Maleic_Acid Maleic Acid Hydrolysis->Maleic_Acid Oxidized_Products Oxidized Products (e.g., epoxides, aldehydes) Oxidation->Oxidized_Products Dilauryl_Fumarate Dilauryl Fumarate (trans-isomer) Isomerization->Dilauryl_Fumarate

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A robust assessment of long-term stability requires well-defined experimental protocols. The following outlines a general approach that can be adapted for formulations containing this compound.

Stability-Indicating HPLC Method Development and Validation

A stability-indicating analytical method is crucial to separate and quantify the intact active ingredient or excipient from its degradation products.[6][7][8]

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying this compound in the presence of its potential degradation products and other formulation excipients.

Methodology:

  • Forced Degradation Studies: Subject a sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 72 hours.

    • Photodegradation: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Gradient elution with Acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[6][7][10][11]

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the formulation under recommended storage conditions.

Objective: To evaluate the chemical and physical stability of a formulation containing this compound over time under various temperature and humidity conditions.

Methodology:

  • Sample Preparation: Prepare at least three batches of the final formulation in the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Testing Intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Parameters to be Tested:

    • Chemical Stability: Assay of this compound, quantification of degradation products using the validated HPLC method.

    • Physical Stability: Appearance, color, odor, pH, viscosity, and phase separation (for emulsions).[12][13][14]

    • Microbial Stability: Microbial limit testing.

Experimental Workflow for Stability Assessment cluster_0 Method Development cluster_1 Stability Study Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) HPLC_Development HPLC Method Development Forced_Degradation->HPLC_Development Method_Validation Method Validation (ICH Q2(R1)) HPLC_Development->Method_Validation Data_Analysis Data Analysis & Shelf-Life Prediction Method_Validation->Data_Analysis Formulation_Prep Prepare Formulation Batches (n=3) Storage Store at Long-Term & Accelerated Conditions Formulation_Prep->Storage Testing Test at Specified Intervals Storage->Testing Testing->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is a versatile excipient in many formulations. While it offers good emollient and stabilizing properties, its chemical structure necessitates a thorough evaluation of its long-term stability. The primary concerns are hydrolysis of the ester linkages and oxidation or isomerization at the carbon-carbon double bond. Compared to a saturated analogue like Dioctyl adipate, this compound is likely to be more susceptible to oxidative and photolytic degradation.

For researchers and formulators, it is imperative to conduct comprehensive stability studies using validated, stability-indicating analytical methods. The experimental framework provided in this guide serves as a robust starting point for such an evaluation. By carefully assessing the chemical and physical stability of this compound in the final formulation, its performance can be objectively compared to alternatives, ensuring the development of safe, effective, and stable products.

References

Safety Operating Guide

Proper Disposal of Dilauryl Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of dilauryl maleate (CAS No. 2915-52-8), intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste requires careful attention to safety protocols to prevent accidental exposure.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Handle with chemical-impermeable gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear suitable protective clothing to prevent skin contact.
Respiratory Protection In a well-ventilated area, respiratory protection is not typically required. If vapors or mists are generated, use a NIOSH-approved respirator.

In Case of a Spill: In the event of a spill, immediately evacuate personnel to a safe area. Remove all sources of ignition and ensure adequate ventilation.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1] The spilled material should be collected and placed in suitable, closed containers for disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be discharged into sewer systems or waterways.[1]

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and closed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Step 2: Selection of a Licensed Disposal Facility

  • The primary disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of this material.

Step 3: Container Decontamination and Disposal

  • Empty containers should be triple-rinsed (or the equivalent).[1]

  • The rinsate should be collected and treated as hazardous waste.

  • After proper rinsing, the container can be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[1] Combustible packaging materials may be incinerated.[1]

Experimental Protocols Cited

This guidance is based on standard hazardous waste management protocols. No experimental protocols were cited in the safety data sheets for the disposal of this specific compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dilauryl_Maleate_Disposal cluster_0 Initial Handling cluster_1 Disposal Path cluster_2 Container Management start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container spill Spill Occurs ppe->spill spill_cleanup Contain and Collect Spill (Use non-sparking tools) spill->spill_cleanup Yes collect_waste Collect Waste in Labeled, Closed Container spill->collect_waste No spill_cleanup->collect_waste storage Store in Cool, Dry, Well-Ventilated Area collect_waste->storage collect_waste->empty_container contact_vendor Contact Licensed Waste Disposal Vendor storage->contact_vendor transport Arrange for Pickup and Transport contact_vendor->transport disposal_method Disposal Method transport->disposal_method incineration Controlled Incineration disposal_method->incineration Option 1 destruction_plant Chemical Destruction Plant disposal_method->destruction_plant Option 2 triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate recycle Recycle or Recondition triple_rinse->recycle landfill Puncture and Landfill (if permissible) triple_rinse->landfill collect_rinsate->storage

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dilauryl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of chemicals is paramount. This document provides crucial guidance on the personal protective equipment (PPE) required for Dilauryl maleate, alongside operational and disposal plans to foster a safe laboratory environment.

Hazard Analysis and Personal Protective Equipment

This compound poses several risks, including irritation to the eyes, skin, and respiratory system.[1] Adherence to proper safety protocols is essential to mitigate these hazards. The following table summarizes the potential hazards associated with this compound and the recommended personal protective equipment.

Hazard CategoryGHS Hazard Statement (Analogues)Recommended Personal Protective Equipment
Skin Irritation/Contact H312: Harmful in contact with skin. H315: Causes skin irritation. H317: May cause an allergic skin reaction.Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[2] Gloves must be inspected before use and disposed of properly after handling. Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[2][3] Long pants and closed-toe shoes are mandatory.[2][4]
Eye Contact H319: Causes serious eye irritation.Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2][4][5] Face Protection: In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[2][3][4][6]
Inhalation H335: May cause respiratory irritation.Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2][5]
Ingestion H301: Toxic if swallowed.General Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Standard Operating Procedure for Handling this compound

Following a standardized workflow is critical for minimizing exposure and ensuring safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Standard procedure for handling this compound.

Emergency Protocol: Chemical Spill Management

In the event of a spill, a clear and immediate response is necessary to contain the material and prevent exposure.

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor Alert Supervisor Spill Occurs->Alert Supervisor Don Spill PPE Don Spill PPE Evacuate Area->Don Spill PPE Alert Supervisor->Don Spill PPE Contain Spill Contain Spill Don Spill PPE->Contain Spill Absorb Material Absorb Material Contain Spill->Absorb Material Collect Waste Collect Waste Absorb Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Workflow for managing a this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a clearly labeled, sealed container.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and paper towels should be collected in a designated, sealed hazardous waste bag or container.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.

By adhering to these safety protocols and operational plans, laboratory professionals can handle this compound with confidence, ensuring a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.